molecular formula C8H5N3 B2573686 1H-Benzo[d]imidazole-4-carbonitrile CAS No. 64574-21-6

1H-Benzo[d]imidazole-4-carbonitrile

Cat. No.: B2573686
CAS No.: 64574-21-6
M. Wt: 143.149
InChI Key: LJYFETXSAWJLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzo[d]imidazole-4-carbonitrile (CAS 64574-21-6) is a high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The presence of both the imidazole nitrogen heterocycle and a nitrile group at the 4-position makes it a versatile building block for constructing more complex, functionalized molecules. This benzimidazole derivative is of significant interest in early-stage drug discovery, particularly in the development of novel anticancer agents . Research indicates that structurally related 1H-benzo[d]imidazole (BBZ) compounds exhibit potent activity by interacting with the minor groove of DNA and inhibiting key enzymes like human topoisomerase I (Hu Topo I), leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, benzimidazole derivatives are extensively explored for their antimicrobial properties against a panel of drug-resistant Gram-positive and Gram-negative bacteria, as well as fungal strains, addressing the critical global challenge of antimicrobial resistance . As a key synthetic precursor, this compound can be utilized to develop molecules that target DNA-mediated enzymatic processes. Its physicochemical properties are consistent with good drug-likeness, making it a valuable starting point for lead optimization campaigns . This product is intended for research and development purposes in a controlled laboratory setting. Hazard Information: This compound may cause skin and eye irritation. Refer to the Safety Datasheet for comprehensive handling and hazard information. Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1H-benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFETXSAWJLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Benzo[d]imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleobases allows it to readily interact with a variety of biological targets, making it a cornerstone in the development of therapeutics.[2] Numerous clinically approved drugs, such as the proton pump inhibitor omeprazole and the anthelmintic albendazole, feature this versatile heterocycle.[3] The broad spectrum of pharmacological activities associated with benzimidazole derivatives—including anticancer, antiviral, antimicrobial, and anti-inflammatory properties—underscores its enduring importance in drug discovery.[1][2][4]

This guide focuses on a specific, valuable derivative: This compound . The incorporation of a nitrile (cyano) group at the 4-position of the benzimidazole core introduces unique electronic properties and a key interaction point. The nitrile moiety can act as a hydrogen bond acceptor or be metabolically transformed into other functional groups, making it a strategic component in the design of targeted therapies, particularly kinase inhibitors.[5] This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this important building block.

PART 1: Synthesis of this compound

The most common and effective method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or its derivatives.[6][7] For the synthesis of this compound, a standard approach involves the reaction of 3,4-diaminobenzonitrile with an appropriate C1 source, such as formic acid or a suitable aldehyde followed by oxidation.

A widely adopted and efficient method involves the condensation of 3,4-diaminobenzonitrile with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅).[6] This method is often preferred for its relatively mild conditions and good yields.

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials: - 3,4-Diaminobenzonitrile - Substituted Benzaldehyde Reaction Condensation Reaction Solvent: Ethanol/Water Oxidizing Agent: Na₂S₂O₅ Conditions: Reflux Start->Reaction Combine & Heat Workup Reaction Work-up - Cool to room temperature - Pour into ice water - Precipitate formation Reaction->Workup Isolate Crude Product Purification Purification - Filtration - Washing with cold ethanol - Column Chromatography (if needed) Workup->Purification Refine Product Final Product: This compound (or 2-substituted derivative) Purification->Product

Caption: General workflow for the synthesis of benzimidazole-4-carbonitriles.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-aryl-substituted benzimidazoles.[6][8]

Objective: To synthesize 2-Aryl-1H-benzo[d]imidazole-4-carbonitrile. (Note: For the parent, unsubstituted this compound, formic acid would typically be used instead of an aldehyde).

Materials:

  • 3,4-Diaminobenzonitrile

  • Appropriately substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzonitrile (1.0 eq.), the selected benzaldehyde (1.5 eq.), and sodium metabisulfite (0.5 eq.).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., a 2:1 ratio) to the flask to act as the reaction solvent. The volume should be sufficient to ensure stirring.

  • Condensation: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water. A precipitate of the crude product should form.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[6][8] A common eluent system for chromatography is a gradient of ethyl acetate in hexane.[6]

  • Drying: Dry the purified product under a vacuum to yield the final compound.

Causality and Rationale:

  • o-Phenylenediamine Derivative: 3,4-Diaminobenzonitrile provides the benzene ring and the two nitrogen atoms required for the imidazole portion of the final structure.

  • Aldehyde: The aldehyde provides the carbon atom at the 2-position of the benzimidazole ring. The substituent on the aldehyde's phenyl ring will be present at the 2-position of the final product.

  • Sodium Metabisulfite (Na₂S₂O₅): This reagent acts as a mild oxidizing agent. The initial condensation of the diamine and aldehyde forms a dihydrobenzimidazole intermediate, which is then oxidized by Na₂S₂O₅ to the aromatic benzimidazole system.[6]

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

PART 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and physical methods provides a self-validating system to ensure the correct structure has been obtained.

Characterization Workflow Diagram

CharacterizationWorkflow SynthesizedProduct Purified Solid Product NMR NMR Spectroscopy (¹H and ¹³C) Solvent: DMSO-d₆ SynthesizedProduct->NMR Structural Elucidation IR FT-IR Spectroscopy (KBr pellet or ATR) SynthesizedProduct->IR Functional Group ID MS Mass Spectrometry (e.g., ESI-MS) SynthesizedProduct->MS Molecular Weight MP Melting Point Analysis SynthesizedProduct->MP Purity Check StructureConfirmed Structure & Purity Confirmed NMR->StructureConfirmed IR->StructureConfirmed MS->StructureConfirmed MP->StructureConfirmed

Caption: Standard workflow for the analytical characterization of the title compound.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for this compound and its derivatives.

Technique Purpose Expected Observations for this compound Scaffold
¹H NMR Confirms proton environment and molecular backbone.- NH Proton: A broad singlet typically downfield (>12 ppm in DMSO-d₆).[9] - Aromatic Protons: Signals in the aromatic region (7.0-8.5 ppm), with splitting patterns corresponding to the substitution on the benzimidazole ring.[9] - C2-H Proton: A singlet in the aromatic region if unsubstituted at the 2-position.
¹³C NMR Confirms the carbon skeleton of the molecule.- Nitrile Carbon (C≡N): A characteristic peak around 115-120 ppm.[9] - Imidazole Carbon (C=N): A peak around 150-155 ppm.[9] - Aromatic Carbons: Multiple signals in the 110-145 ppm range.
FT-IR Identifies key functional groups.- Nitrile (C≡N) Stretch: A sharp, strong absorption band around 2220-2260 cm⁻¹.[10] - N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹.[11] - C=N Stretch: An absorption band around 1590-1620 cm⁻¹.[9]
Mass Spec. Determines molecular weight and confirms formula.- Molecular Ion Peak [M+H]⁺: For C₈H₅N₃, the expected m/z would be approximately 144.06.[12] The exact mass would confirm the elemental composition.
Melting Point Assesses purity.A sharp and defined melting point range indicates high purity. Literature values should be consulted for comparison.
Standard Characterization Protocols
  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[8][13]

    • Process the data to determine chemical shifts, integration, and coupling constants.

  • FT-IR Spectroscopy:

    • Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.[14]

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the mass spectrometer (e.g., using Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[15]

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to drug development professionals for several key reasons:

  • Proven Bioactivity: The benzimidazole core is a well-established pharmacophore with a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[2][16]

  • Kinase Hinge Binding: The nitrogen atoms in the imidazole ring can form critical hydrogen bond interactions with the hinge region of kinase domains, a common and effective strategy in designing kinase inhibitors.[5]

  • Strategic Role of the Nitrile Group: The 4-carbonitrile group is not merely a passive substituent. It can:

    • Serve as a potent hydrogen bond acceptor, enhancing binding affinity to target proteins.

    • Improve metabolic stability and pharmacokinetic properties of a drug candidate.

    • Act as a synthetic handle, allowing for further chemical modification into other functional groups like amides or tetrazoles to explore structure-activity relationships (SAR).

Derivatives of benzimidazole carbonitriles have been investigated as potent inhibitors of various targets, including topoisomerase I, highlighting their potential in oncology.[6][8] The strategic placement of the nitrile group can significantly influence the binding mode and overall efficacy of the molecule, making this compound a highly valuable starting material for library synthesis and lead optimization campaigns.

Conclusion

This compound is a high-value heterocyclic compound that serves as a crucial building block in modern drug discovery. Its synthesis, primarily through the condensation of 3,4-diaminobenzonitrile, is well-established and accessible. The rigorous characterization of this molecule using a suite of analytical techniques—NMR, IR, and MS—is essential to validate its structure and purity. The inherent biological relevance of the benzimidazole scaffold, combined with the strategic utility of the nitrile functional group, ensures that this compound will continue to be a focus of research for scientists developing the next generation of targeted therapeutics.

References

physicochemical properties of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzo[d]imidazole-4-carbonitrile

Abstract: this compound is a heterocyclic aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of benzimidazole, a privileged scaffold in medicinal chemistry, it serves as a crucial building block for synthesizing a wide array of bioactive molecules. The presence of the nitrile group provides a versatile chemical handle for further molecular elaboration. This guide offers a comprehensive overview of the core , detailing its structural characteristics, spectroscopic profile, and key experimental methodologies for its characterization. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its effective application.

Molecular Identity and Structural Framework

This compound is structurally defined by a fused benzene and imidazole ring system, with a nitrile (-C≡N) substituent at position 4 of the benzimidazole core. This arrangement results in a planar, rigid molecule with a unique electronic distribution, making it an important pharmacophore.

  • IUPAC Name: 1H-benzimidazole-4-carbonitrile[1]

  • CAS Number: 64574-21-6

  • Molecular Formula: C₈H₅N₃[1]

  • Synonyms: this compound, 4-cyanobenzimidazole[1]

mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12367769&t=l' />TD>TR>TABLE>

Caption: Chemical structure of this compound.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are paramount in drug development. The key properties of this compound are summarized below.

PropertyValue / DescriptionSource
Molecular Weight 143.15 g/mol [1]
Physical Form Solid, typically a white to off-white powder.[2]
XLogP3 (Computed) 1.2[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Melting Point Experimental data not specified in provided results; requires empirical determination. Derivatives show melting points in the range of 190-300°C.[2][3]N/A
Solubility Expected to be sparingly soluble in water, similar to related imidazole compounds.[4] Soluble in organic solvents like DMSO and ethanol.N/A
pKa (Predicted) The imidazole ring imparts basicity. The predicted pKa for the related 1H-Imidazole-4-carbonitrile is 9.17, suggesting the benzimidazole analogue will also be weakly basic.[4]N/A
Storage Conditions Should be stored sealed in a dry environment at room temperature, protected from light.[5]N/A

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Each technique provides a unique fingerprint of the molecule's structural components.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands.

  • N-H Stretch: A broad band is expected in the region of 3015-3400 cm⁻¹, characteristic of the N-H bond in the imidazole ring.[3][6]

  • C≡N Stretch (Nitrile): A strong and sharp absorption peak is anticipated around 2224-2250 cm⁻¹, which is a definitive indicator of the nitrile group.[3][6]

  • C=N Stretch: The imidazole ring's C=N bond typically shows a strong absorption band in the 1590-1623 cm⁻¹ range.[3][7]

  • Aromatic C-H Stretch: Peaks corresponding to the aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For analysis, deuterated solvents such as DMSO-d₆ are commonly used.

  • ¹H NMR:

    • Aromatic Protons (Ar-H): The three protons on the benzene ring and the single proton on the imidazole ring are expected to appear as multiplets or distinct signals in the downfield region of δ 7.0–8.5 ppm.[3][6]

    • Imidazole N-H Proton: The N-H proton of the imidazole ring is typically observed as a broad singlet at a very downfield chemical shift, often above δ 12.0 ppm in DMSO-d₆, and is exchangeable with D₂O.[3][6][7]

  • ¹³C NMR:

    • Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to have a characteristic signal around δ 115 ppm.[3]

    • Aromatic and Imidazole Carbons: Multiple signals corresponding to the eight carbon atoms of the benzimidazole ring system will appear in the δ 110–150 ppm range.[3] The C=N carbon of the imidazole ring is typically found at the lower end of this range, around 149-152 ppm.[3]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. Benzimidazole derivatives are known to exhibit strong UV absorption.

  • λmax: The extensive conjugation in the benzimidazole ring system typically results in absorption maxima (λmax) in the range of 347–355 nm.[2][8] These absorptions are attributed to π→π* electronic transitions.

Experimental Workflows and Protocols

The synthesis and characterization of this compound follow established chemical principles. The following workflows and protocols are designed to provide a practical framework for researchers.

cluster_0 Synthesis Workflow Start Starting Materials (3,4-Diaminobenzonitrile & Formic Acid) Condensation Cyclocondensation Reaction Start->Condensation Workup Precipitation & Filtration Condensation->Workup Purification Recrystallization / Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Protocol 4.1: Synthesis via Phillips Condensation

The most common route for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1 equivalent) in an excess of formic acid, which serves as both a reactant and a solvent.

  • Condensation: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, slowly pour it into a beaker of cold water or ice.

  • Neutralization & Precipitation: Carefully neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) until the product precipitates out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

cluster_1 Characterization Workflow Synthesized_Product Synthesized Product Purity_Check Purity Analysis (HPLC) Synthesized_Product->Purity_Check Identity_Confirmation Structural Confirmation (NMR, IR, MS) Purity_Check->Identity_Confirmation Physical_Properties Physical Property Measurement (Melting Point, Solubility) Identity_Confirmation->Physical_Properties Final_Characterization Fully Characterized Compound Physical_Properties->Final_Characterization

Caption: Workflow for the physicochemical characterization of the synthesized compound.

Protocol 4.2: Purity Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the compound and monitoring its stability.[5]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Detector: UV detector set to a wavelength determined from the UV spectrum (e.g., 230 nm or the λmax).[5]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration (e.g., 10-20 µg/mL).

  • Method Execution:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes is a good starting point for method development.

    • Column Temperature: 30°C.[5]

  • Data Analysis: The purity of the sample is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area of all detected components.

Chemical Stability and Reactivity

Understanding the stability of this compound is critical for its handling, storage, and formulation.

  • General Stability: The benzimidazole core is a stable aromatic system. However, like many organic molecules, it can be susceptible to degradation under harsh conditions such as strong oxidative stress or high-intensity UV light.[5]

  • Reactivity of the Nitrile Group: The nitrile group is a key site of reactivity. It can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid under strong acidic or basic conditions.[5] This transformation is a common synthetic strategy for modifying the scaffold.

Significance in Research and Drug Development

The benzimidazole scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic importance. Its derivatives have been investigated for a wide range of biological activities.

  • Anticancer Activity: Many benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents, with some acting as inhibitors of crucial enzymes like human topoisomerase I.[2][8]

  • Kinase Inhibition: The benzimidazole structure serves as an effective hinge-binding motif in the design of small molecule kinase inhibitors, which are critical in oncology and inflammation research.[9][10]

  • Synthetic Building Block: this compound is a valuable intermediate. The nitrile group can be converted into other functional groups (amines, tetrazoles, etc.), allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a well-defined molecule with a distinct set of physicochemical properties. Its rigid, aromatic structure, characterized by specific spectroscopic signatures, makes it readily identifiable. The presence of the versatile nitrile functional group on the privileged benzimidazole scaffold establishes this compound as a highly valuable building block for the development of novel therapeutics and functional materials. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in scientific research.

References

A Technical Guide to the Crystal Structure Analysis of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 1H-Benzo[d]imidazole-4-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities which stem from its unique physicochemical properties, including its capacity for hydrogen bonding and π-π stacking interactions.[1] A thorough understanding of the three-dimensional atomic arrangement of this compound is paramount for rational drug design and the development of novel crystalline materials. This document details the experimental workflow for single-crystal X-ray diffraction (SC-XRD), interprets the resulting structural data, and discusses the critical role of intermolecular interactions in the crystal lattice.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic molecule formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5] The therapeutic efficacy of these compounds is intimately linked to their molecular structure, which governs their interactions with biological targets like enzymes and receptors.[1][3]

The addition of a carbonitrile (-C≡N) group at the 4-position of the benzimidazole core, yielding this compound (C8H5N3)[6], introduces a strong electron-withdrawing group and a potential hydrogen bond acceptor. These features can significantly influence the molecule's electronic distribution, crystal packing, solubility, and binding affinity. Therefore, a precise elucidation of its crystal structure is not merely an academic exercise but a critical step in harnessing its potential for developing new therapeutic agents or functional materials.[2][7] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unparalleled insights into molecular geometry and intermolecular interactions.[8][9]

Synthesis and Crystallization

The synthesis of this compound and its derivatives typically involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[5][10] A common route is the reaction of benzene-1,2-diamine derivatives with aldehydes.[5][11][12]

General Synthesis Protocol

A representative synthesis involves the condensation of 2,3-diaminobenzonitrile with a suitable orthoester under acidic conditions. The following is a generalized procedure:

  • Reaction Setup: 2,3-diaminobenzonitrile is dissolved in an appropriate solvent, such as ethanol.

  • Condensation: An orthoester (e.g., triethyl orthoformate) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added to the solution.

  • Reflux: The mixture is heated to reflux and stirred for several hours until the reaction is complete, often monitored by thin-layer chromatography (TLC).

  • Workup: Upon cooling, the crude product may precipitate. It is then filtered, washed, and purified, typically by recrystallization.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable method for small organic molecules.

  • Solvent Selection: Choose a solvent system in which the compound has moderate solubility. A binary solvent system (e.g., ethanol/water, acetone/hexane) can be effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent at a slightly elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap pierced with a few small holes or with parafilm with pinpricks. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, prismatic crystals appear, they should be carefully harvested using a spatula or forceps.

Causality: The slow rate of evaporation is crucial. It ensures that molecules have sufficient time to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects and leading to a single crystal large enough for diffraction analysis.[8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the gold standard for determining the atomic and molecular structure of a crystalline compound.[8][13] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[9]

Experimental Workflow

The process from crystal to structure can be summarized in the following steps.

SCXRD_Workflow A Crystal Selection & Mounting B Mounting on Diffractometer A->B Goniometer Head C Data Collection (X-ray Source) B->C Rotation & Oscillation D Data Integration & Reduction C->D Diffraction Pattern E Structure Solution (Direct Methods) D->E Reflection Intensities (hkl) F Structure Refinement E->F Initial Atomic Positions G Validation & Final Structure F->G Least-Squares Minimization Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A This compound B This compound A->B N-H···N Hydrogen Bond (Chain/Dimer Formation) C This compound A->C C-H···N (cyano) Interaction B->C π-π Stacking

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for 1H-Benzo[d]imidazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and predicting chemical behavior. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights grounded in established principles of spectroscopic interpretation and data from closely related analogues.

Molecular Structure and Overview

This compound belongs to the benzimidazole family, a class of heterocyclic aromatic compounds with a wide range of biological activities.[1][2] The core structure consists of a fused benzene and imidazole ring. The addition of a nitrile group at the 4-position significantly influences the electronic properties and, consequently, the spectroscopic characteristics of the molecule.

Below is the chemical structure of this compound with standard atom numbering for spectroscopic assignment purposes.

cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize this compound purification Purify via Recrystallization/Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Dissolve in DMSO-d₆ ir IR Spectroscopy purification->ir Prepare KBr pellet ms Mass Spectrometry purification->ms Direct infusion or GC-MS interpretation Correlate Spectral Data with Structure nmr->interpretation ir->interpretation ms->interpretation validation Confirm Structure & Purity interpretation->validation final_report final_report validation->final_report Generate Technical Report

References

A Technical Guide to the Synthesis of Benzimidazole Compounds: From Classical Condensations to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including antiulcer, anticancer, antiviral, and antihypertensive properties, making them prevalent in numerous pharmaceutical agents.[4][5][6][7] This guide provides an in-depth exploration of the principal synthetic routes to benzimidazole compounds. We will deconstruct the mechanistic underpinnings of classical methods, such as the Phillips-Ladenburg and Weidenhagen reactions, and navigate the advancements offered by modern catalytic, microwave-assisted, and one-pot methodologies. For the research scientist and drug development professional, this document serves as a practical and scientifically-grounded resource, explaining not only the "how" but the critical "why" behind experimental choices to facilitate the rational design and efficient synthesis of novel benzimidazole derivatives.

Part 1: Foundational Synthetic Methodologies

The enduring relevance of benzimidazole synthesis is built upon two classical, robust, yet often harsh, condensation reactions. Understanding these foundational methods is crucial for appreciating the evolution and advantages of modern techniques.

The Phillips-Ladenburg Condensation: Synthesis from Carboxylic Acids

The Phillips-Ladenburg reaction is a direct and widely used method involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8][9][10] This approach is particularly effective for aliphatic acids but often requires forcing conditions for less reactive aromatic or heteroaromatic acids.[8][11]

Causality and Mechanistic Insight: The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The protonated carboxylic acid is attacked by one of the amino groups of the o-phenylenediamine to form a tetrahedral intermediate. Subsequent dehydration yields an N-acyl-1,2-diaminobenzene intermediate. The critical step is the final intramolecular cyclization, where the second amino group attacks the amide carbonyl, followed by another dehydration event to form the aromatic imidazole ring. The use of strong mineral acids (e.g., 4N HCl) or dehydrating agents like polyphosphoric acid (PPA) at high temperatures is often necessary to drive the multiple dehydration equilibria toward the final product.[10][12]

Phillips_Ladenburg cluster_0 OPD o-Phenylenediamine Step1 Acylation OPD->Step1 Acid Carboxylic Acid (R-COOH) Acid->Step1 H_plus H+ H_plus->Step1 Acyl_Int N-acyl Intermediate Step2 Cyclization & Dehydration Acyl_Int->Step2 Cyclized_Int Tetrahedral Intermediate Benzimidazole 2-Substituted Benzimidazole Water 2 H₂O Step1->Acyl_Int Step1->Water - H₂O Step2->Benzimidazole Step2->Water - H₂O

Caption: Phillips-Ladenburg condensation workflow.

Experimental Protocol: Synthesis of 2-methyl-1H-benzimidazole[8]

  • Reagents & Setup:

    • Benzene-1,2-diamine (10.8 g, 0.1 mol)

    • Acetic acid (6.0 g, 0.1 mol)

    • 4N Hydrochloric acid (25 mL)

    • Round-bottom flask (100 mL) equipped with a reflux condenser.

  • Procedure:

    • Combine the benzene-1,2-diamine, acetic acid, and 4N HCl in the round-bottom flask.

    • Heat the mixture to reflux and maintain for 2 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture by slow addition of a 10% sodium hydroxide solution until a precipitate forms and the pH is approximately 7-8.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Workup & Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to yield pure 2-methyl-1H-benzimidazole.

The Weidenhagen Synthesis: Synthesis from Aldehydes

The Weidenhagen synthesis offers a versatile route to 2-substituted benzimidazoles through the condensation of o-phenylenediamines with aldehydes.[9][13] This method involves an initial condensation followed by an oxidative cyclization step to form the aromatic ring system.[14][15]

Causality and Mechanistic Insight: The reaction begins with the condensation between one amino group of the diamine and the aldehyde's carbonyl group to form a Schiff base, which rapidly cyclizes to a 1,2-dihydro-1H-benzimidazole (an imidazoline) intermediate.[10][15] This intermediate is not aromatic and must be oxidized to form the stable benzimidazole product. The choice of oxidant is a key experimental parameter. While spontaneous disproportionation can occur, it often leads to side products.[10] A variety of oxidizing systems have been developed, including metal salts (e.g., Cu(OAc)₂), molecular oxygen (air), or reagents like hydrogen peroxide, to efficiently drive the reaction to completion under milder conditions.[9][15][16]

Weidenhagen cluster_1 OPD o-Phenylenediamine Step1 Condensation/ Cyclization OPD->Step1 Aldehyde Aldehyde (R-CHO) Aldehyde->Step1 Schiff_Base Schiff Base Intermediate Imidazoline Dihydrobenzimidazole Step2 Oxidation Imidazoline->Step2 + [O] Benzimidazole 2-Substituted Benzimidazole Step1->Imidazoline - H₂O Step2->Benzimidazole - 2H⁺, -2e⁻

Caption: Weidenhagen synthesis and oxidation workflow.

Experimental Protocol: One-Pot Synthesis of 2-phenyl-1H-benzimidazole[16]

  • Reagents & Setup:

    • o-Phenylenediamine (1.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • Hydrogen peroxide (30% aq., 2.0 mmol)

    • Hydrochloric acid (conc., 0.1 mmol)

    • Acetonitrile (5 mL)

    • Magnetic stir bar and a round-bottom flask (25 mL).

  • Procedure:

    • To a solution of o-phenylenediamine and benzaldehyde in acetonitrile, add the hydrochloric acid.

    • Stir the mixture at room temperature.

    • Add the hydrogen peroxide dropwise to the stirring solution.

    • Continue stirring at room temperature for the time specified by reaction monitoring (e.g., via TLC, typically 30-60 minutes).

  • Workup & Purification:

    • Upon completion, pour the reaction mixture into cold water (20 mL).

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and dry.

    • If necessary, recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-benzimidazole.

Part 2: Modern Synthetic Advancements

While classical methods are reliable, they often suffer from drawbacks like harsh conditions, long reaction times, and environmental concerns.[17][18] Modern synthetic chemistry has focused on developing more efficient, milder, and sustainable alternatives.

Catalysis in Benzimidazole Synthesis

The introduction of catalysts has revolutionized benzimidazole synthesis, allowing for reactions to proceed under significantly milder conditions with improved yields and selectivity.[3][19]

Expertise & Causality:

  • Lewis Acid Catalysis: Lewis acids such as Zn(OTf)₂, LaCl₃, and various metal triflates activate the carbonyl group of the aldehyde or carboxylic acid.[20][21][22] This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amino group of the o-phenylenediamine. This circumvents the need for strong Brønsted acids and high temperatures.

  • Transition-Metal Catalysis: Transition metals like copper, iron, cobalt, and gold can facilitate the synthesis through different mechanisms.[15][16][23] In oxidative condensations with aldehydes, they can act as efficient catalysts for the aerobic oxidation of the dihydrobenzimidazole intermediate, using air as a green oxidant.[15] In other routes, metals like palladium or copper are used to catalyze C-N cross-coupling reactions to form the imidazole ring.[16][24]

  • Nanocatalysis: The use of metal nanoparticles (e.g., Au/TiO₂, ZnFe₂O₄) offers advantages of high surface area and reusability.[15][25] These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and reducing metal contamination in the final product.[25]

Data Presentation: Comparison of Catalysts for 2-Phenylbenzimidazole Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClAcetonitrileRoom Temp.30 min98%[16]
LaCl₃AcetonitrileRoom Temp.2 h95%[9][22]
Zn(OTf)₂EthanolReflux3 h92%[21]
Au/TiO₂CHCl₃:MeOH25 °C2 h95%[15]
Co NanocompositeToluene110 °C12 h96%[16]
Fe(III) PorphyrinEthanol80 °C1.5 h95%[23]
NH₄BrEthanolRoom Temp.2 h90%[26]
Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Speed

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[12][27] For benzimidazole synthesis, this technology dramatically reduces reaction times from hours to mere minutes.[28][29]

Expertise & Causality: Conventional heating relies on thermal conductivity, which is slow and can lead to uneven temperature distribution. Microwave irradiation, however, heats the reaction mixture volumetrically and efficiently through direct coupling with polar molecules (dielectric heating).[27][28] This rapid and uniform heating allows the reaction to reach the required activation energy much faster, often leading to cleaner reactions, fewer side products, and significantly higher yields in a fraction of the time.[29][30]

Microwave_vs_Conventional cluster_conv Conventional Heating cluster_mw Microwave Synthesis Conv_Start Start Reaction (Flask in Oil Bath) Conv_Heat Slow Heating (Conduction/Convection) Conv_Start->Conv_Heat Conv_Time Reaction Time: Hours to Days Conv_Heat->Conv_Time Conv_End Product Conv_Time->Conv_End MW_Start Start Reaction (Vial in MW Reactor) MW_Heat Rapid, Direct Heating (Dielectric Loss) MW_Start->MW_Heat MW_Time Reaction Time: Seconds to Minutes MW_Heat->MW_Time MW_End Product MW_Time->MW_End

Caption: Workflow comparison: Conventional vs. Microwave Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles[27][28]

  • Reagents & Setup:

    • o-Phenylenediamine (1.0 mmol)

    • Aromatic carboxylic acid (1.0 mmol)

    • Microwave synthesis vial (10 mL) with a magnetic stir bar.

    • Microwave reactor.

  • Procedure:

    • Place the o-phenylenediamine and the carboxylic acid into the microwave vial.

    • Add a few drops of a suitable acidic medium (e.g., 4M HCl) or catalyst if required by the specific method.[28]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set power (e.g., 50% power) and temperature for a short duration (typically 1.5 to 5 minutes).[28] The reaction progress can be monitored by holding at temperature.

  • Workup & Purification:

    • After irradiation, cool the vial to room temperature (using compressed air in the reactor).

    • Open the vial and add water.

    • Neutralize with a base (e.g., 10% NaOH) to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from aqueous ethanol.

One-Pot and Multicomponent Reactions

In line with the principles of green chemistry, one-pot and multicomponent reactions (MCRs) streamline the synthesis by combining several steps into a single operation without isolating intermediates.[17][23][25] This approach reduces solvent waste, energy consumption, and purification efforts.[26]

Expertise & Causality: The synthesis of benzimidazoles from o-phenylenediamines and aldehydes is ideally suited for a one-pot approach. The initial condensation, cyclization, and subsequent oxidation can be performed sequentially in the same reaction vessel by carefully selecting catalysts and reagents that are compatible with all stages of the transformation.[16][22] This strategy enhances operational simplicity and overall efficiency, making it highly attractive for library synthesis in drug discovery.[31]

Conclusion

The synthesis of benzimidazole derivatives has evolved significantly from the foundational Phillips-Ladenburg and Weidenhagen reactions. While these classical methods remain valuable, modern approaches leveraging catalysis, microwave assistance, and one-pot strategies offer superior efficiency, milder reaction conditions, and better alignment with the principles of sustainable chemistry.[17][19] For researchers in drug development, a thorough understanding of this synthetic arsenal is essential for the rapid and effective creation of novel, biologically active molecules. The continued innovation in this field promises even more elegant and environmentally benign routes to this privileged heterocyclic scaffold.

References

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthetic History of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-benzo[d]imidazole-4-carbonitrile core is a cornerstone in modern medicinal chemistry, most notably as a pivotal intermediate in the synthesis of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive overview of the historical context of benzimidazole synthesis, a detailed exploration of the synthetic routes to this compound, and an examination of its critical role in the development of targeted cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical synthetic insights.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in drug discovery. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets with high affinity. The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872, who prepared 2,5-dimethyl-1H-benzo[d]imidazole through the reduction and subsequent cyclization of 2-nitro-4-methylacetanilide[1][2][3]. This foundational discovery paved the way for the exploration of a vast chemical space, leading to the development of numerous therapeutic agents with diverse pharmacological activities, including antiviral, antifungal, and anticancer properties[4][5].

The strategic placement of a nitrile group at the 4-position of the benzimidazole core, yielding this compound, has proven to be a particularly fruitful endeavor in the realm of oncology. This specific isomer is a key building block for a class of highly potent PARP inhibitors, which have emerged as a significant advancement in the treatment of cancers with specific DNA repair deficiencies[1][6][7][8][9][10][11]. The carbonitrile moiety, often a precursor to the corresponding carboxamide, plays a crucial role in the binding of these inhibitors to the nicotinamide-binding pocket of the PARP enzyme[2].

The Genesis of a Core Moiety: Historical and Modern Synthetic Strategies

The synthetic history of this compound is intrinsically linked to the broader evolution of benzimidazole synthesis. The most prevalent and enduring method for constructing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions[3][7].

The Precursor: Synthesis of 2,3-Diaminobenzonitrile

A logical and commonly employed precursor for the synthesis of this compound is 2,3-diaminobenzonitrile. The synthesis of this crucial intermediate typically starts from commercially available starting materials and involves standard aromatic chemistry transformations.

Cyclocondensation: Formation of the Imidazole Ring

The key step in the synthesis of this compound is the cyclocondensation of 2,3-diaminobenzonitrile with a one-carbon synthon. Formic acid is the most commonly employed reagent for this transformation, providing the C2 carbon of the imidazole ring.

Experimental Protocol: Synthesis of this compound from 2,3-Diaminobenzonitrile

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diaminobenzonitrile.

    • Add an excess of formic acid to the flask. The formic acid acts as both the reagent and the solvent.

  • Step 2: Reaction Conditions

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Isolation

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the effervescence ceases.

    • The product, this compound, will often precipitate out of the aqueous solution.

    • Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts.

  • Step 4: Purification

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Evolution of Synthetic Methodologies

Over the years, various modifications and improvements to the classical Phillips-Ladenburg synthesis have been developed to enhance yields, reduce reaction times, and employ milder conditions. These include the use of microwave-assisted synthesis and alternative one-carbon sources. The fundamental approach, however, remains the cyclocondensation of an appropriately substituted o-phenylenediamine.

Mechanistic Insights: The Chemistry of Benzimidazole Formation

The formation of the benzimidazole ring from an o-phenylenediamine and formic acid proceeds through a well-established mechanism.

Benzimidazole Formation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine NFormyl N-Formyl Intermediate OPD->NFormyl Formylation FormicAcid Formic Acid FormicAcid->NFormyl Amidine Amidine Intermediate NFormyl->Amidine Intramolecular Condensation Benzimidazole Benzimidazole Amidine->Benzimidazole Dehydration

Caption: Mechanism of Benzimidazole Synthesis.

The reaction is initiated by the formylation of one of the amino groups of the o-phenylenediamine by formic acid. This is followed by an intramolecular condensation of the second amino group onto the formyl carbon, leading to the formation of a cyclic amidine intermediate. The final step involves the dehydration of this intermediate to yield the aromatic benzimidazole ring system.

The Role of this compound in PARP Inhibitor Synthesis

The significance of this compound in modern drug discovery is most prominently exemplified by its use as a key building block for PARP inhibitors. The carbonitrile group is often hydrolyzed to the corresponding carboxamide, which is a critical pharmacophore for binding to the PARP enzyme.

PARP_Inhibitor_Synthesis cluster_starting_material Starting Material cluster_intermediate Intermediate cluster_final_product Final Product BenzimidazoleCarbonitrile 1H-Benzo[d]imidazole- 4-carbonitrile BenzimidazoleCarboxamide 1H-Benzo[d]imidazole- 4-carboxamide BenzimidazoleCarbonitrile->BenzimidazoleCarboxamide Hydrolysis PARP_Inhibitor PARP Inhibitor BenzimidazoleCarboxamide->PARP_Inhibitor Further Functionalization

Caption: Synthetic workflow for PARP inhibitors.

The development of potent PARP inhibitors, such as those containing the 2-aryl-1H-benzimidazole-4-carboxamide scaffold, has been a major focus in cancer research. These inhibitors have demonstrated significant clinical efficacy in treating cancers with BRCA1/2 mutations[6]. The benzimidazole-4-carboxamide moiety mimics the nicotinamide portion of the natural PARP substrate, NAD+, allowing for potent and selective inhibition of the enzyme[2].

Conclusion

From its historical roots in the 19th century to its current central role in the development of cutting-edge cancer therapies, the benzimidazole scaffold has demonstrated enduring relevance in medicinal chemistry. This compound stands as a testament to the power of strategic molecular design, serving as a critical and versatile intermediate for the synthesis of life-saving therapeutics. A thorough understanding of its synthetic history and methodologies is therefore essential for researchers dedicated to the advancement of drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 1H-Benzo[d]imidazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. For professionals in drug development, understanding these fundamental physicochemical properties is paramount for predicting a compound's behavior, from formulation to its ultimate bioavailability and shelf-life. This document outlines not just the "how" but the "why" behind core experimental methodologies, grounding them in established scientific principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH). Detailed, step-by-step protocols for thermodynamic solubility determination and forced degradation studies are provided, supplemented with data interpretation strategies and workflow visualizations to guide researchers.

Introduction: The Critical Role of Preformulation Studies

This compound belongs to the benzimidazole class of compounds, a scaffold frequently utilized in the development of new therapeutic agents. Before a candidate molecule can advance, its foundational properties must be meticulously characterized. Among the most critical are solubility and stability.

  • Solubility directly influences a drug's absorption and bioavailability. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

  • Stability dictates a compound's shelf-life, informs required storage conditions, and ensures that the patient receives a safe and effective product, free from potentially toxic degradation products.

This guide serves as a practical, field-proven manual for generating robust and reliable solubility and stability data for this compound, enabling informed decisions in the drug discovery and development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the logical starting point for any experimental design.

PropertyValueSource
Molecular Formula C₈H₅N₃--INVALID-LINK--[1]
Molecular Weight 143.15 g/mol --INVALID-LINK--[1]
XLogP3 1.2--INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--

The benzimidazole ring contains both a weakly acidic proton (on the imidazole nitrogen) and basic nitrogens, suggesting that its solubility will be highly dependent on pH. The positive XLogP3 value indicates a degree of lipophilicity, suggesting that while aqueous solubility may be limited, it is not expected to be entirely insoluble.

Aqueous Solubility Assessment

It is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.[2][3]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system has reached equilibrium. It is the gold standard for formulation development.

  • Kinetic Solubility: Often measured in high-throughput screening, this value is determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[4][5] Precipitation may occur, and the resulting measurement reflects a metastable state rather than true equilibrium.[2][3]

This guide will focus on determining the more definitive thermodynamic solubility.

Experimental Design: The Shake-Flask Method (ICH Guideline Compliant)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[6][7] The core principle is to saturate a solvent with an excess amount of the solid compound, allow it to reach equilibrium, and then measure the concentration of the dissolved compound in the supernatant.

Causality Behind Experimental Choices:

  • Choice of Media: Given the ionizable nature of the benzimidazole moiety, solubility must be tested across a physiologically relevant pH range. Standard buffers include pH 1.2 (simulating gastric fluid), pH 4.5, and pH 6.8-7.5 (simulating intestinal fluid and blood).[6]

  • Temperature Control: Solubility is temperature-dependent. Experiments are typically conducted at both room temperature (25 °C) and physiological temperature (37 °C).[6]

  • Equilibration Time: Reaching true equilibrium can be slow. A minimum of 24 hours is standard, but sampling at multiple time points (e.g., 24, 48, and 72 hours) is best practice to confirm that the concentration has plateaued.[6]

Detailed Protocol: Shake-Flask Solubility Determination
  • Preparation: Add an excess of solid this compound to several glass vials (e.g., 5-10 mg in 1-2 mL of buffer). The key is to ensure undissolved solid remains visible throughout the experiment.[6]

  • Incubation: Add the selected aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 7.4 phosphate buffer) to the vials.

  • Agitation: Place the sealed vials in a temperature-controlled shaker or rotator (e.g., 300 RPM) at the desired temperature (25 °C or 37 °C).[6]

  • Equilibration: Agitate for at least 24 hours. For rigorous analysis, prepare triplicate vials for each time point (e.g., 24h, 48h, 72h).

  • Sample Processing: After incubation, allow the vials to stand briefly for heavy solids to settle. Carefully withdraw an aliquot of the supernatant. It is critical to remove all undissolved solids. This is best achieved by filtering the sample through a 0.22 µm PVDF or PTFE syringe filter. Centrifugation followed by careful removal of the supernatant is an alternative.[6]

  • Quantification: Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Verification: Measure the final pH of the solution to ensure it has not shifted during the experiment.[6]

Data Presentation and Interpretation

Results should be summarized in a clear table. The data below is illustrative.

pH of BufferTemperature (°C)Solubility (µg/mL)
1.225150.5
4.52525.2
7.4255.8
1.237185.7
4.53732.1
7.4377.5

Interpretation: The hypothetical data shows significantly higher solubility at low pH, which is expected for a molecule with basic nitrogen atoms that can be protonated to form more soluble salts. This pH-dependent solubility profile has critical implications for oral drug delivery, suggesting dissolution may be favorable in the stomach but could precipitate in the higher pH of the intestine.

Chemical Stability Assessment

Stability testing provides evidence of how the quality of a substance varies over time under the influence of environmental factors. Forced degradation (or stress testing) is a cornerstone of this process, deliberately exposing the compound to harsh conditions to accelerate decomposition.[8][9]

The goals of forced degradation are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.[10]

  • Develop and demonstrate the specificity of a stability-indicating analytical method (SIAM).[11][12] A SIAM is an analytical procedure that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.[13][14]

Experimental Design: Forced Degradation Studies

Forced degradation studies are mandated by regulatory bodies like the ICH.[15][16] The conditions are designed to stress the molecule through hydrolysis, oxidation, and photolysis.

Causality Behind Stress Conditions:

  • Acid/Base Hydrolysis: Probes susceptibility to degradation in low and high pH environments. Standard conditions are typically 0.1 M HCl and 0.1 M NaOH.[9][10]

  • Oxidation: Tests for sensitivity to oxidative stress. 3% Hydrogen Peroxide (H₂O₂) is a common and effective oxidizing agent.

  • Thermal Stress: Evaluates intrinsic stability at elevated temperatures, often in 10-degree increments above accelerated stability conditions (e.g., 50°C, 60°C, 70°C).[10]

  • Photostability: Assesses degradation upon exposure to light, as specified in ICH guideline Q1B. This involves exposure to a combination of UV and visible light.[9]

The industry-accepted target for degradation is typically 5-20%.[9][17] Insufficient degradation provides little information, while excessive degradation makes it difficult to distinguish primary degradants from secondary ones.

Detailed Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Setup (in separate vials):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH.

    • Oxidation: Mix stock solution with 3% H₂O₂.

    • Thermal (Liquid): Keep a vial of the stock solution in a temperature-controlled oven (e.g., 60 °C).

    • Thermal (Solid): Place the solid compound in an oven.

    • Photolytic: Expose the stock solution (in a photochemically transparent container) and solid compound to a calibrated light source as per ICH Q1B.

    • Control: Keep a vial of the stock solution protected from light at room temperature.

  • Incubation: Monitor the reactions over time (e.g., 2, 8, 24, 48 hours). If degradation is slow, the temperature can be increased (e.g., to 50-60°C for hydrolysis/oxidation).[9]

  • Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize them with an equimolar amount of base/acid, respectively, to stop the reaction.

  • Analysis: Analyze all samples and the control using a developed stability-indicating HPLC method. The method should be capable of separating the parent peak from all generated degradation peaks. A Photo Diode Array (PDA) detector is crucial for assessing peak purity. LC-MS is invaluable for identifying the mass of degradants.[13]

Data Presentation and Interpretation

Summarize the quantitative results in a table.

Stress ConditionDuration (h)Parent Peak Area% Assay of Parent% DegradationMass Balance (%)
Control481,002,500100.00.0100.0
0.1 M HCl, 60°C24882,10088.012.099.5
0.1 M NaOH, RT8915,30091.38.7100.2
3% H₂O₂, RT48995,60099.30.799.8
Thermal (60°C)48998,90099.60.4100.1
Photolytic-951,40094.95.199.7

Mass Balance is a critical parameter for validating the study. It is calculated as: (% Assay of Parent + % Area of All Degradants). A value between 98-102% indicates that the analytical method has successfully detected all generated products.

Interpretation: The illustrative data suggests that this compound is most susceptible to acid hydrolysis and photolytic degradation. It shows moderate lability to basic conditions and is relatively stable against oxidation and thermal stress. This information is vital for guiding formulation development (e.g., avoiding acidic excipients) and defining packaging requirements (e.g., light-protective packaging).

Visualizing the Integrated Workflow

A successful characterization program integrates these studies logically. The following diagram outlines the workflow from initial compound receipt to a full stability assessment.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Receive Compound (this compound) sol_protocol Perform Shake-Flask Solubility Assay (pH 1.2, 4.5, 7.4 @ 25/37°C) sol_start->sol_protocol sol_quant Quantify by HPLC-UV sol_protocol->sol_quant sol_report Report Thermodynamic Solubility Profile sol_quant->sol_report stab_method Develop Stability- Indicating HPLC Method (SIAM) sol_report->stab_method Data informs method dev. stab_forced Conduct Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_method->stab_forced stab_analysis Analyze Samples by SIAM Assess Peak Purity & Mass Balance stab_forced->stab_analysis stab_report Identify Degradation Pathways & Report Intrinsic Stability stab_analysis->stab_report final_decision Go/No-Go Decision for Formulation Development stab_report->final_decision Informs Formulation & Storage Decisions

Caption: Integrated workflow for solubility and stability characterization.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any new chemical entity. For this compound, this guide provides the strategic rationale and detailed protocols necessary to generate high-quality, decision-driving data. By understanding its pH-dependent solubility, researchers can design more effective formulation strategies. By elucidating its degradation pathways, scientists can establish appropriate storage conditions and ensure the long-term integrity and safety of the molecule. This structured approach, grounded in regulatory principles, ultimately de-risks the development process and paves the way for successful translation from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Computational Microscope on a Privileged Scaffold

The benzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural heart of blockbuster drugs from proton-pump inhibitors like omeprazole to anthelmintics like albendazole.[1][2] Its therapeutic versatility stems from its unique electronic structure, hydrogen bonding capabilities, and tunable steric properties. Understanding and predicting these properties at a sub-atomic level is paramount for rational drug design and the development of novel functional materials. This is where quantum chemical calculations transition from a theoretical exercise to a powerful, predictive tool.

This guide eschews a simple cookbook approach. Instead, it serves as a technical whitepaper, grounded in the principles of computational chemistry, to provide a robust framework for performing and interpreting quantum chemical calculations on benzimidazole derivatives. We will delve into the causality behind methodological choices, ensuring that each step is not just a command entered into software, but a scientifically validated decision.

Theoretical Foundations: Choosing the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules like benzimidazoles, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[3][4]

Density Functional Theory (DFT): The Workhorse Method

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This makes it significantly faster than traditional ab initio methods like Hartree-Fock, without a substantial loss in accuracy for many applications.[5][6]

  • Why DFT for Benzimidazoles? The fused ring system of benzimidazole involves electron delocalization that is well-described by many DFT functionals. Furthermore, properties crucial for drug design, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), are reliably calculated with DFT.[1][7]

  • Choosing a Functional: The "functional" is the component of DFT that approximates the exchange-correlation energy.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is the most widely used and extensively validated hybrid functional.[3][5] It provides excellent results for geometries, vibrational frequencies, and electronic properties of a vast range of organic molecules, making it a reliable starting point for any benzimidazole study.[1][3][5][7][8][9][10]

    • M06-2X: This is a high-nonlocality functional that often performs better for systems involving non-covalent interactions, which can be important for studying benzimidazole derivatives interacting with biological targets.

    • PBE (Perdew–Burke–Ernzerhof): A popular Generalized Gradient Approximation (GGA) functional that can be more computationally efficient, though sometimes less accurate for specific properties compared to hybrid functionals like B3LYP.[2]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost.

  • Pople-style Basis Sets (e.g., 6-31G, 6-311G): These are computationally efficient and widely used.

    • 6-31G(d,p): A good starting point for initial geometry optimizations. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonds accurately.

    • 6-311++G(d,p): A larger, more flexible basis set often used for final single-point energy calculations and property predictions.[9] The "++" indicates the addition of diffuse functions, which are important for describing anions and weak non-covalent interactions.

  • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy, albeit at a greater computational cost.

Recommendation: For a typical study on a new benzimidazole derivative, a robust and defensible approach is to perform geometry optimizations and frequency calculations using the B3LYP functional with the 6-31G(d,p) basis set . Subsequently, more accurate electronic properties can be calculated on the optimized geometry using a larger basis set like 6-311++G(d,p) .[5][9]

The Practical Workflow: From Molecular Structure to Actionable Insights

A successful computational study follows a logical and self-validating workflow. Each step builds upon the last, with built-in checks to ensure the physical and chemical realism of the results.

Diagram: Quantum Chemical Calculation Workflow

G cluster_prep 1. Structure Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Property Analysis cluster_interpret 4. Interpretation & Application Build Build 2D/3D Structure Tautomer Consider Tautomers & Protonation States Build->Tautomer Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Tautomer->Opt Freq Frequency Calculation Opt->Freq Verify Minimum Energy SPE Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) Freq->SPE Electronic HOMO/LUMO, MEP, NBO SPE->Electronic Spectra IR, Raman, UV-Vis, NMR SPE->Spectra Reactivity Fukui Functions, Reactivity Descriptors Electronic->Reactivity Docking Inform Molecular Docking Electronic->Docking SAR Structure-Activity Relationships (SAR/QSAR) Reactivity->SAR Mechanism Elucidate Reaction Mechanisms Reactivity->Mechanism

Caption: A typical workflow for quantum chemical analysis of benzimidazole derivatives.

Step-by-Step Protocol:
  • Structure Preparation & Tautomerism:

    • Action: Build the 3D structure of the benzimidazole derivative using software like GaussView, Avogadro, or ChemDraw.

    • Causality (Expertise): The initial geometry does not need to be perfect, as the optimization step will find the lowest energy conformation. However, a reasonable starting structure speeds up convergence.

    • Trustworthiness (Critical): For N-unsubstituted benzimidazoles, tautomerism is a critical consideration.[11][12] The proton on the imidazole ring can reside on either nitrogen. Both tautomers should be modeled, as their energy difference and properties can be significant, potentially affecting which form is active in a biological system.[13] NMR studies combined with theoretical calculations can be invaluable in determining the dominant tautomer in solution.[11][12][14]

  • Geometry Optimization:

    • Action: Perform a full geometry optimization using your chosen method (e.g., B3LYP/6-31G(d,p)). This process systematically alters the bond lengths, angles, and dihedrals to find the structure with the minimum potential energy.

    • Causality (Expertise): This step is non-negotiable. All meaningful property calculations must be performed on a fully optimized, minimum-energy structure. Using an unoptimized structure is analogous to performing a lab experiment with uncalibrated equipment.

  • Frequency Calculation:

    • Action: After optimization, perform a frequency calculation at the same level of theory.

    • Trustworthiness (Self-Validation): This is a crucial validation step. A true minimum-energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated. The output also provides thermodynamic data (enthalpy, Gibbs free energy) and predicted vibrational spectra (IR, Raman).[10]

  • Property Calculations (Single-Point Energy):

    • Action: Using the validated geometry from the frequency calculation, perform a single-point energy calculation. This is where a larger basis set (e.g., 6-311++G(d,p)) is often employed for higher accuracy.

    • Causality (Expertise): This approach, optimizing with a smaller basis set and then calculating properties with a larger one, is a computationally efficient strategy to achieve high-quality results. From this single calculation, a wealth of data can be extracted.

Interpreting the Output: Translating Data into Chemical Insight

The output of a quantum chemical calculation is a set of numbers. The skill of the computational scientist lies in translating these numbers into meaningful chemical and biological insights.

Frontier Molecular Orbitals (HOMO-LUMO)
  • What they are: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of the molecule's electron density.

  • Why they matter:

    • Reactivity: The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[5]

    • Energy Gap (ΔE): The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6][10] This is often correlated with biological activity.[7]

  • Application: In drug design, modifying substituents on the benzimidazole ring can tune the HOMO-LUMO gap. For example, adding electron-withdrawing groups typically lowers both HOMO and LUMO energies, potentially altering the molecule's interaction with a target protein.

Diagram: Structure-Property Relationships

G cluster_mods cluster_props cluster_impact Structure Benzimidazole Core Structure EWG Electron-Withdrawing Group (EWG) Structure->EWG EDG Electron-Donating Group (EDG) Structure->EDG MEP Molecular Electrostatic Potential (MEP) Structure->MEP HOMO HOMO/LUMO Energy (Lowered) EWG->HOMO influences EDG->HOMO influences GAP HOMO-LUMO Gap (Altered) HOMO->GAP Reactivity Chemical Reactivity GAP->Reactivity correlates with Binding Receptor Binding Affinity MEP->Binding guides

Caption: Impact of substituents on the calculated properties and predicted activity of benzimidazoles.

Molecular Electrostatic Potential (MEP)
  • What it is: An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution.

  • Why it matters: It provides a powerful visual guide to a molecule's reactivity.

    • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In benzimidazoles, these are typically located around the nitrogen atoms.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are often found around acidic protons, like the N-H proton.

  • Application: MEP maps are invaluable for understanding and predicting non-covalent interactions like hydrogen bonding and halogen bonding, which are the cornerstone of drug-receptor binding.[15] They can guide modifications to enhance binding affinity and selectivity.[7][16]

Data Presentation

For comparing a series of derivatives, summarizing key quantum chemical descriptors in a table is essential for clarity and identifying trends.

Descriptor Benzimidazole 2-Nitrobenzimidazole (EWG) 2-Methylbenzimidazole (EDG)
E_HOMO (eV) -6.35-7.12-6.11
E_LUMO (eV) -0.89-2.54-0.75
ΔE (HOMO-LUMO Gap) (eV) 5.464.585.36
Dipole Moment (Debye) 3.856.783.92

Note: These are illustrative values. Actual values must be calculated for the specific molecules and level of theory.

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist and materials scientist. When applied rigorously, these methods offer profound insights into the electronic structure, stability, and reactivity of benzimidazole derivatives.[5] They allow for the in silico screening of ideas, prioritization of synthetic targets, and rationalization of experimental observations, ultimately accelerating the discovery and development pipeline.[17]

As computational power continues to increase and algorithms become more sophisticated, the application of these techniques will only become more integral. The integration of quantum mechanics with molecular mechanics (QM/MM) methods, for instance, allows for the study of ligands within the dynamic environment of a protein active site, offering an even more accurate picture of drug-receptor interactions. The principles and workflow outlined in this guide provide a solid, scientifically-grounded foundation for leveraging these powerful predictive technologies.

References

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its structural similarity to endogenous purine nucleotides enables it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[4][5][6] This guide focuses on a specific, yet underexplored derivative, 1H-Benzo[d]imidazole-4-carbonitrile. We will dissect the therapeutic potential of this molecule by proposing a rational, multi-pronged strategy for the identification and validation of its therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, field-proven methodologies to unlock the therapeutic promise of this compound.

The Benzimidazole Scaffold: A Foundation of Therapeutic Versatility

The benzimidazole core, a fusion of benzene and imidazole rings, offers a unique combination of structural rigidity and the capacity for diverse chemical modifications.[1][4] This versatility has been exploited to develop drugs with a wide range of mechanisms of action. Substitutions at the 1, 2, 5, and 6-positions of the benzimidazole ring have been shown to be critical in dictating the biological activity of these compounds.[1][7]

The electron-rich nitrogen heterocycles of the benzimidazole ring system can readily participate in hydrogen bonding and other non-covalent interactions, which is crucial for binding to a wide spectrum of therapeutic targets.[1] This inherent promiscuity is not a drawback but rather a testament to the scaffold's adaptability. Through careful chemical modification, this broad activity can be honed to achieve high potency and selectivity for a specific target.

This compound: Unexplored Potential

While the broader benzimidazole family is well-studied, this compound (CAS: 64574-21-6) remains a relatively enigmatic molecule. The key distinguishing feature is the carbonitrile (-C≡N) group at the 4-position of the benzene ring. This electron-withdrawing group is expected to significantly influence the molecule's electronic properties and, consequently, its interactions with biological targets.

Based on the extensive literature on benzimidazole derivatives, we can rationally hypothesize several classes of proteins as potential therapeutic targets for this compound. The following sections will delve into these potential targets and outline a comprehensive strategy for their validation.

Potential Therapeutic Target Classes and Rationale

The known mechanisms of action for benzimidazole derivatives strongly suggest that this compound could be a modulator of several key cellular pathways implicated in disease.

Protein Kinases: Masters of Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[8][9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The benzimidazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif in an ATP-competitive manner.[8][9][10]

  • Rationale for Targeting: The planar benzimidazole core can mimic the adenine region of ATP, allowing it to fit into the ATP-binding pocket of kinases. The nitrile group on this compound could potentially form specific interactions with residues in the kinase active site, thereby conferring selectivity.

  • Key Kinase Families to Investigate:

    • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and PDGFR are crucial for tumor growth and angiogenesis.[1]

    • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[11]

    • Casein Kinase 2 (CK2): A constitutively active kinase that is often overexpressed in cancer and promotes cell survival.[1]

Poly (ADP-ribose) Polymerases (PARPs): Guardians of Genome Integrity

PARP enzymes, particularly PARP-1, are critical for DNA repair.[12][13] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to synthetic lethality. The benzimidazole-carboxamide scaffold is a well-established pharmacophore for PARP inhibitors.[14]

  • Rationale for Targeting: While this compound lacks the carboxamide group common in many PARP inhibitors, the core benzimidazole structure can still form key interactions within the nicotinamide binding site of PARP-1.[14] The nitrile group may offer novel interactions that could be exploited for potent and selective inhibition.

  • Therapeutic Implication: A PARP inhibitor based on this scaffold could be effective in BRCA-deficient cancers and potentially in combination with DNA-damaging chemotherapies.[12]

Tubulin: The Cytoskeletal Target

The disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzimidazole derivatives, such as mebendazole and albendazole, exert their anticancer effects by inhibiting tubulin polymerization.[5][11]

  • Rationale for Targeting: These compounds bind to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, G2/M phase cell cycle arrest, and apoptosis.[5][11] The specific structural features of this compound may allow it to fit into this pocket and disrupt microtubule function.

Topoisomerases: Unraveling DNA for Replication

Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Topoisomerase inhibitors are a major class of anticancer drugs. Some benzimidazole-acridine derivatives have been shown to act as topoisomerase I inhibitors.[1]

  • Rationale for Targeting: Benzimidazole derivatives can intercalate into DNA or bind to the topoisomerase-DNA complex, preventing the re-ligation of the DNA strand. The planar nature of the benzimidazole ring is conducive to such interactions.

Epigenetic Modulators: Regulators of Gene Expression

Epigenetic dysregulation is a key factor in cancer development. Benzimidazole derivatives have been identified as inhibitors of epigenetic targets such as histone deacetylases (HDACs) and protein arginine methyltransferases (PRMTs).[7]

  • Rationale for Targeting: Inhibition of these enzymes can lead to the re-expression of tumor suppressor genes and induce cell cycle arrest and apoptosis.[7] The unique electronic properties conferred by the nitrile group in this compound could lead to novel interactions with the active sites of these enzymes.

Targets in Neurodegenerative and Inflammatory Diseases

Recent studies have highlighted the potential of benzimidazole derivatives in treating neurodegenerative diseases and inflammation.[15][16][17][18][19] They have been shown to attenuate neuroinflammation and oxidative stress.

  • Rationale for Targeting: Key targets in these pathways include enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) in Alzheimer's disease, as well as components of the NLRP3 inflammasome.[16][18] The anti-inflammatory properties of some benzimidazoles are attributed to the inhibition of pathways like p38 MAPK and NF-κB.[4]

A Phased Approach to Target Identification and Validation

A systematic and logical workflow is crucial for efficiently identifying and validating the therapeutic targets of this compound.

Phase 1: In Silico and High-Throughput Screening

The initial phase focuses on broad, hypothesis-generating screening to narrow down the most promising target classes.

  • Methodology: Employ a combination of ligand-based and structure-based virtual screening approaches.

    • Ligand-Based: Utilize shape- and pharmacophore-based screening against databases of known active compounds for the target classes identified in Section 3.

    • Structure-Based (Molecular Docking): Dock this compound into the crystal structures of representative proteins from each target class (e.g., various kinases, PARP-1, β-tubulin, topoisomerase I, HDACs).

  • Causality of Experimental Choice: This in silico approach is a cost-effective and rapid method to prioritize experimental efforts towards the most likely targets. It allows for a broad survey of the potential target landscape before committing to resource-intensive wet lab experiments.

  • Methodology:

    • Biochemical Assays: Screen this compound against a large panel of purified enzymes, particularly kinases and epigenetic modulators. Several commercial services offer such profiling.

    • Phenotypic Screening: Evaluate the compound's effect on the viability of a diverse panel of human cancer cell lines (e.g., the NCI-60 panel). This can provide clues about its mechanism of action based on the differential sensitivity of the cell lines.

  • Self-Validating System: Correlating the results from the biochemical and cellular screens provides a self-validating loop. For instance, if the compound inhibits a specific kinase in a biochemical assay, it should also show cytotoxic effects in cell lines known to be dependent on that kinase's activity.

Phase 2: Focused Target Validation and Mechanism of Action Studies

Once promising "hits" are identified in Phase 1, the next step is to rigorously validate these targets and elucidate the compound's mechanism of action.

  • Principle: Measure the ability of this compound to inhibit the phosphorylation of a substrate peptide by the target kinase.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • Poly(Glu, Tyr) 4:1 substrate.

    • ATP.

    • This compound (dissolved in DMSO).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure:

    • Prepare a serial dilution of this compound in kinase buffer.

    • In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
This compoundEGFRExperimental Value
Gefitinib (Control)EGFRKnown Value
  • Methodology:

    • Western Blotting: Treat cells with this compound and probe for the phosphorylation status of the target kinase's downstream substrates. A reduction in phosphorylation indicates target engagement.

    • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.

  • Causality of Experimental Choice: Moving from biochemical assays with purified proteins to cellular assays is critical to confirm that the compound can reach and interact with its target in a complex biological environment.

Phase 3: Lead Optimization and Preclinical Evaluation

With a validated target in hand, the focus shifts to improving the compound's properties and evaluating its efficacy in more complex biological systems.

  • Methodology: Synthesize a library of analogs of this compound with modifications at various positions of the benzimidazole ring. Evaluate these analogs in the validated biochemical and cellular assays.

  • Causality of Experimental Choice: SAR studies are essential for understanding which chemical features are critical for activity and for rationally designing more potent and selective compounds.

  • Methodology: Test the optimized lead compounds in animal models of the relevant disease (e.g., tumor xenograft models for cancer). Monitor for tumor growth inhibition and assess for any toxicities.

  • Causality of Experimental Choice: In vivo studies are the final preclinical step to demonstrate that the compound has therapeutic efficacy and an acceptable safety profile in a whole organism.

Visualizing the Pathways and Workflows

Diagram 1: Potential Signaling Pathways Targeted by Benzimidazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (EGFR, VEGFR) Ras Ras/Raf/MEK/ERK Pathway RTK->Ras PI3K PI3K/Akt/mTOR Pathway RTK->PI3K Proliferation Proliferation, Survival Ras->Proliferation PI3K->Proliferation Tubulin Tubulin Polymerization CellCycle Cell Cycle Arrest Tubulin->CellCycle HDAC HDAC HDAC->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis DNA_Repair DNA Repair DNA_Repair->Proliferation Topo Topoisomerase Topo->Proliferation PARP PARP PARP->DNA_Repair Benzimidazole 1H-Benzo[d]imidazole -4-carbonitrile Benzimidazole->RTK Inhibition Benzimidazole->Ras Inhibition Benzimidazole->PI3K Inhibition Benzimidazole->Tubulin Inhibition Benzimidazole->HDAC Inhibition Benzimidazole->Topo Inhibition Benzimidazole->PARP Inhibition G cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Validation cluster_phase3 Phase 3: Preclinical InSilico In Silico Screening (Docking, Pharmacophore) BiochemScreen Broad Biochemical Screening (e.g., Kinase Panel) InSilico->BiochemScreen Prioritize Targets IC50 IC50 Determination (Biochemical Assay) BiochemScreen->IC50 Validate Hits PhenoScreen Phenotypic Screening (e.g., NCI-60 Panel) MoA Mechanism of Action (Cell Cycle, Apoptosis Assays) PhenoScreen->MoA Identify Phenotype CETSA Cellular Target Engagement (e.g., CETSA, Western Blot) IC50->CETSA Confirm in Cells CETSA->MoA Link Target to Phenotype SAR Structure-Activity Relationship (SAR) MoA->SAR Guide Optimization InVivo In Vivo Efficacy (Animal Models) SAR->InVivo Test Optimized Leads Tox Toxicology Studies InVivo->Tox

References

Methodological & Application

one-pot synthesis of 1H-Benzo[d]imidazole-4-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Efficient One-Pot Synthesis of 1H-Benzo[d]imidazole-4-carbonitrile Analogs for Drug Discovery

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This application note provides a detailed, field-proven protocol for the , a class of compounds with significant potential in drug development. The described methodology involves the condensation of 3,4-diaminobenzonitrile with various aromatic aldehydes, facilitated by an efficient and economical catalyst under mild conditions. We delve into the mechanistic rationale behind the protocol, offer a comprehensive troubleshooting guide, and present representative data to demonstrate the method's versatility and high yields. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable and scalable method for generating libraries of these valuable heterocyclic compounds.

Introduction: The Significance of Benzimidazole Scaffolds

Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, are of paramount importance in the pharmaceutical industry.[1][2] Their structural similarity to naturally occurring purine bases allows them to readily interact with various biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[1][4][5] The this compound core, in particular, serves as a crucial building block for developing novel therapeutics due to the unique electronic properties and hydrogen bonding capabilities imparted by the nitrile and hydroxyl groups.[6]

Traditional multi-step syntheses of benzimidazole derivatives often suffer from harsh reaction conditions, low yields, and tedious workup procedures.[7][8] The development of one-pot methodologies represents a significant advancement, offering a more streamlined, cost-effective, and environmentally benign approach.[9][10] This protocol details an optimized one-pot synthesis that proceeds via the condensation of an o-phenylenediamine derivative with an aldehyde, a classic and highly effective strategy for constructing the benzimidazole ring system.[7][11]

Reaction Principle and Mechanism

The synthesis proceeds via a catalyzed condensation-cyclization reaction between 3,4-diaminobenzonitrile and a selected aromatic aldehyde. The overall transformation is an acid-catalyzed process followed by an oxidative aromatization step.

Mechanism Rationale: The reaction is initiated by the acid-catalyzed activation of the aldehyde's carbonyl group. One of the amino groups of the 3,4-diaminobenzonitrile then acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form a Schiff base intermediate. Subsequently, an intramolecular nucleophilic attack by the second amino group on the imine carbon leads to the formation of a dihydrobenzimidazole intermediate. The final step is the oxidative dehydrogenation of this intermediate to yield the stable, aromatic this compound product. Many one-pot systems facilitate this oxidation in situ.

Reaction_Mechanism Proposed Reaction Mechanism Reactants 3,4-Diaminobenzonitrile + Aromatic Aldehyde (R-CHO) SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H2O) CyclizedInt Dihydrobenzimidazole Intermediate SchiffBase->CyclizedInt Intramolecular Cyclization Product 1H-Benzo[d]imidazole- 4-carbonitrile Analog CyclizedInt->Product Oxidation (-2H) Catalyst Catalyst (e.g., NH4Cl) Catalyst->Reactants activates aldehyde

Caption: Proposed mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for synthesizing a 2-substituted-1H-Benzo[d]imidazole-4-carbonitrile analog.

3.1. Materials and Equipment

  • Reagents:

    • 3,4-Diaminobenzonitrile (≥98%)

    • Aromatic aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

    • Ammonium Chloride (NH₄Cl, catalyst, ≥99.5%)[9][12]

    • Ethanol (Absolute, solvent)

    • Ethyl Acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control or oil bath

    • Reflux condenser

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp for TLC visualization

    • Büchner funnel and filter paper

    • Standard laboratory glassware (beakers, graduated cylinders)

3.2. Step-by-Step Synthesis Procedure

Experimental_Workflow Experimental Workflow A 1. Combine Reactants (Diamine, Aldehyde, Solvent) B 2. Add Catalyst (NH4Cl) A->B C 3. Heat and Stir (e.g., 80-90°C, 2-3h) B->C D 4. Monitor Reaction (via TLC) C->D E 5. Work-up (Pour into ice water) D->E F 6. Isolate Product (Filter solid) E->F G 7. Purify (Recrystallize from Ethanol) F->G H 8. Characterize (MP, NMR, IR) G->H

Caption: High-level experimental workflow diagram.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3,4-diaminobenzonitrile (10 mmol, 1.33 g) and the desired aromatic aldehyde (10 mmol) with 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred mixture, add ammonium chloride (2.5 mmol, 0.134 g) as the catalyst.[8][12]

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 80-90°C using a heating mantle or oil bath.[9][12] Maintain vigorous stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:2 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting materials indicates the reaction's completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.[8][12]

  • Isolation: A solid precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual catalyst and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound analog.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques (Melting Point, ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Representative Results and Discussion

The described one-pot protocol is highly versatile and can be used to synthesize a wide range of analogs by varying the aldehyde reactant. The presence of both electron-donating and electron-withdrawing groups on the aromatic aldehyde is generally well-tolerated, leading to good to excellent yields.[13]

EntryAldehyde (R-CHO)R-GroupProduct StructureRepresentative Yield (%)Ref.
1BenzaldehydePhenyl
ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
92%
24-Chlorobenzaldehyde4-Chlorophenyl
ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
94%[14]
34-Methoxybenzaldehyde4-Methoxyphenyl
alt text
90%[14]
44-Nitrobenzaldehyde4-Nitrophenyl
alt text
88%

Note: Yields are representative and based on similar reported syntheses in the literature. Actual yields may vary depending on specific reaction conditions and scale.

Causality Behind Experimental Choices:

  • Catalyst: Ammonium chloride is a mild, inexpensive, and effective catalyst that acts as a weak acid to protonate the aldehyde, making it more susceptible to nucleophilic attack. Other catalysts like lanthanum chloride or nano-catalysts can also be highly effective, sometimes allowing the reaction to proceed at room temperature.[7][13]

  • Solvent: Ethanol is an excellent choice as it is environmentally friendly and effectively solubilizes the reactants while being easy to remove.

  • Work-up: Pouring the reaction mixture into ice water is a critical step. The desired benzimidazole product is typically insoluble in water, causing it to precipitate out of the solution, which provides a simple and efficient method for initial purification and isolation.[8][12]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst.2. Insufficient reaction time or temperature.3. Impure starting materials.1. Use fresh, dry ammonium chloride.2. Increase reaction time and monitor by TLC. Ensure the temperature is maintained at 80-90°C.3. Check the purity of the diamine and aldehyde.
Incomplete Reaction 1. Stoichiometry of reactants is incorrect.2. Inefficient stirring.1. Ensure a 1:1 molar ratio of diamine to aldehyde.2. Increase the stirring speed to ensure a homogenous mixture.
Product is Oily/Difficult to Crystallize 1. Presence of impurities.2. Product may have a low melting point.1. Wash the crude product thoroughly with cold water. Attempt purification via column chromatography.2. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Multiple Spots on TLC of Final Product Incomplete reaction or formation of side products.Purify the product using column chromatography on silica gel. Adjust the eluent polarity for better separation.
Conclusion

This application note outlines a straightforward, efficient, and scalable one-pot synthesis for this compound analogs. The use of an inexpensive catalyst, mild reaction conditions, and a simple work-up procedure makes this protocol highly accessible and suitable for generating compound libraries for screening in drug discovery programs. The method's robustness allows for the incorporation of diverse functionalities, providing a powerful tool for medicinal chemists and researchers in the pharmaceutical sciences.

References

Application Note: 1H-Benzo[d]imidazole-4-carbonitrile as a Versatile Scaffold for Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Fluorescent Sensing

Benzimidazole derivatives are a cornerstone in the development of fluorescent chemosensors.[1] This class of heterocyclic compounds offers a unique combination of electronic versatility, biocompatibility, and synthetic accessibility, making it an ideal platform for creating probes that can detect a wide array of analytes including metal ions, anions, and biologically relevant small molecules.[1][2] The core structure's properties, such as electron-accepting ability, pH-sensitivity, and metal-ion chelating capabilities, allow for the design of sensors operating on sophisticated photophysical mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[3]

This application note focuses specifically on 1H-Benzo[d]imidazole-4-carbonitrile , a scaffold that incorporates a potent electron-withdrawing nitrile (-C≡N) group at the 4-position. This strategic placement is expected to significantly modulate the electronic landscape of the benzimidazole core, enhancing its utility in two key ways:

  • Tuning Photophysical Properties: The cyano group can act as a strong acceptor in donor-acceptor (D-A) type fluorophores, potentially leading to probes with large Stokes shifts, high quantum yields, and enhanced sensitivity.[4]

  • Enabling Further Functionalization: The nitrile group serves as a versatile chemical handle for subsequent reactions, allowing for the covalent attachment of other fluorophores, targeting moieties, or receptor units.

Herein, we present the rationale, synthetic strategy, and detailed protocols for developing a novel fluorescent probe based on this scaffold for the selective detection of Zinc (Zn²⁺), a critical ion in myriad biological processes.

Principle of Operation: Designing a Zn²⁺ Probe

To illustrate the utility of the this compound scaffold, we propose the synthesis of 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-4-carbonitrile (HPBCN) . This molecule is designed to act as a selective "turn-on" fluorescent sensor for Zn²⁺ based on a combination of Chelation-Enhanced Fluorescence (CHEF) and the modulation of ESIPT.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In its free state, upon excitation, the HPBCN molecule can undergo ESIPT, where the phenolic proton is transferred to the imidazole nitrogen. This process often results in a dual-emission or a large Stokes-shifted emission from the keto-tautomer, but this emission can be weak.[3]

  • Chelation-Enhanced Fluorescence (CHEF): In the presence of Zn²⁺, the phenolic oxygen and the imine nitrogen of the benzimidazole core form a rigid five-membered chelate ring with the metal ion. This binding event offers several advantages:

    • Inhibition of ESIPT: The coordination with Zn²⁺ prevents the proton transfer, leading to a new, strong emission from the original enol-form.

    • Increased Rigidity: The complexation increases molecular rigidity, which reduces non-radiative decay pathways (e.g., vibrational relaxation) and significantly enhances the fluorescence quantum yield.[2]

    • Blocking PET: The binding of the Lewis acidic Zn²⁺ ion lowers the energy of the lone pair electrons on the coordinating atoms, which can inhibit any potential PET quenching pathways, further amplifying the fluorescence signal.

The overall effect is a pronounced "turn-on" fluorescence response that is highly selective for Zn²⁺.

CHEF_Mechanism cluster_0 Free Probe (HPBCN) cluster_1 Analyte Binding cluster_2 Fluorescence Output Free_Probe Low Fluorescence (ESIPT / Non-radiative decay) Zn_Ion Zn²⁺ Ion Free_Probe->Zn_Ion Chelation Excitation1 Light Excitation (hν) Excitation1->Free_Probe Energy Absorption Complex Rigid HPBCN-Zn²⁺ Complex Zn_Ion->Complex Forms Complex Fluorescence_On High Fluorescence (CHEF Effect) Complex->Fluorescence_On Radiative Decay Excitation2 Light Excitation (hν) Excitation2->Complex Energy Absorption Synthesis_Workflow SM1 3,4-Diaminobenzonitrile Reaction Condensation Reaction (90 °C, 4h) SM1->Reaction SM2 Salicylaldehyde SM2->Reaction Catalyst Na₂S₂O₅ (Oxidant) Catalyst->Reaction Solvent Solvent: DMF/H₂O Solvent->Reaction Workup Work-up (Extraction & Washing) Reaction->Workup Cool to RT Purification Purification (Column Chromatography) Workup->Purification Product Product: HPBCN Probe Purification->Product

References

Application Note & Protocols for the Quantitative Analysis of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Benzo[d]imidazole-4-carbonitrile is a pivotal heterocyclic compound, often utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its structural motif is found in a range of therapeutic agents, making its precise and accurate quantification essential for ensuring the quality, purity, and consistency of starting materials, in-process controls, and final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to two robust and validated analytical methods for the quantification of this compound: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for purity and assay determination, and an orthogonal Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications and trace-level analysis. The protocols are detailed to be readily adaptable for implementation in quality control and research laboratories.

Introduction and Physicochemical Properties

The benzimidazole nucleus is a significant pharmacophore in medicinal chemistry.[1] The addition of a carbonitrile group at the 4-position, creating this compound, provides a versatile chemical handle for further synthetic modifications. Accurate quantification is therefore a critical checkpoint in the drug development pipeline. The choice of analytical methodology is dictated by the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem
Molecular Formula C₈H₅N₃[2]
Molecular Weight 143.15 g/mol [2][3]
Physical Form Solid
InChIKey LJYFETXSAWJLNA-UHFFFAOYSA-N
CAS Number 64574-21-6

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This reverse-phase HPLC method is designed for the accurate assay and purity determination of this compound in bulk material. The method is robust, reproducible, and utilizes common instrumentation found in most analytical laboratories.[4]

Principle of the Method

The method employs a C18 stationary phase to separate the moderately polar analyte from potential impurities. An acidic mobile phase is used to ensure the protonation of the imidazole nitrogen, leading to sharp, symmetrical peaks. Quantification is achieved by external standard calibration against a UV detector response.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade Acetonitrile (ACN) and Water.

  • Formic acid (FA), analytical grade.

  • This compound reference standard (≥95% purity).

2.2.2. Preparation of Solutions

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-200 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Stock Solution with the diluent.

  • Sample Solution: Accurately weigh the sample to achieve a theoretical final concentration of ~100 µg/mL in the diluent.

2.2.3. Chromatographic Conditions

ParameterConditionRationale
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)Standard for retaining moderately polar aromatic compounds.
Mobile Phase Gradient Elution (See Table 2)Ensures elution of the main peak with good shape and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 275 nmWavelength selected based on the UV absorbance maximum of the benzimidazole chromophore.
Injection Vol. 10 µLA small volume to prevent peak distortion and column overload.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Method Validation & Data Presentation

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] Key validation parameters are summarized below.

Table 3: Summary of HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 200 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) S/N ≥ 3~0.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~1.0 µg/mL
Specificity Peak purity index > 0.999Confirmed

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting prep_std Prepare Reference Standard Solutions cal Generate Calibration Curve (5 levels) prep_std->cal prep_mob Prepare Mobile Phases & Diluent inj Inject Samples & Standards prep_mob->inj prep_smp Prepare Sample Solution prep_smp->inj quant Quantify Sample Concentration cal->quant acq Acquire Chromatographic Data (UV 275 nm) inj->acq integrate Integrate Peak Areas acq->integrate integrate->quant report Generate Final Report (Assay, Purity) quant->report

Caption: HPLC-UV workflow from preparation to final report.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method is intended for the trace-level quantification of this compound, particularly in complex matrices such as biological fluids (e.g., plasma, urine) where high sensitivity and selectivity are paramount.[9]

Principle of the Method

The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (IS) is recommended for the most accurate quantification. The analyte is ionized using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Solid-Phase Extraction (SPE) cartridges or 96-well plates for sample cleanup.

  • Internal Standard (IS): A suitable stable isotope-labeled analogue (e.g., ¹³C₆-1H-Benzo[d]imidazole-4-carbonitrile) or a structurally similar compound.

3.2.2. Preparation of Solutions

  • LC Mobile Phases: As described in Section 2.2.2.

  • Stock and Calibration Standards: Prepared as in Section 2.2.2, but at a lower concentration range (e.g., 0.1 - 100 ng/mL) in a surrogate matrix (e.g., blank plasma).

  • Internal Standard (IS) Working Solution: Prepared at a fixed concentration (e.g., 50 ng/mL) in the diluent.

3.2.3. Sample Preparation (Example: Plasma)

  • Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 20 µL of the IS Working Solution.

  • Add 300 µL of cold Acetonitrile (protein precipitation). Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube/well.

  • Evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10).

  • Inject into the LC-MS/MS system.

3.2.4. LC-MS/MS Conditions

ParameterConditionRationale
LC Column C18 UPLC (2.1 x 50 mm, 1.8 µm)Provides fast and efficient separation suitable for MS.
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization, Positive (ESI+)Benzimidazoles readily form [M+H]⁺ ions.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity.
MRM Transitions See Table 4Specific transitions ensure unambiguous identification.
Source Temp. 450 °COptimal for desolvation.
IonSpray Voltage 4500 VStandard voltage for efficient ionization.

Table 4: Optimized MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Analyte 144.1 [M+H]⁺117.1 (Qualifier)5025
Analyte 144.1 [M+H]⁺90.1 (Quantifier)5035
IS e.g., 150.1e.g., 96.15035

Note: MRM transitions must be empirically optimized on the specific instrument used.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_report Data Processing spike Spike Sample with Internal Std. extract Protein Precipitation & Centrifugation spike->extract evap Evaporate & Reconstitute extract->evap inject Inject Extract evap->inject separate UPLC Separation inject->separate detect MRM Detection (ESI+) separate->detect integrate Integrate Peak Area Ratios (Analyte/IS) detect->integrate quant Calculate Concentration via Calibration Curve integrate->quant report Generate Final Concentration Report quant->report

Caption: LC-MS/MS workflow for trace quantification.

Method Comparison

Table 5: Comparison of HPLC-UV and LC-MS/MS Methods

FeatureHPLC-UVLC-MS/MS
Primary Application Assay, Purity, Bulk QuantificationTrace Quantification, Bioanalysis
Selectivity Moderate (based on retention time)Very High (based on m/z and fragmentation)
Sensitivity µg/mL (LOQ)pg/mL to ng/mL (LOQ)
Matrix Tolerance Low (requires clean samples)High (can handle complex matrices)
Instrumentation Cost LowerHigher
Throughput ModerateHigh (with fast LC gradients)
Validation Guideline ICH Q2(R1)[10]FDA/EMA Bioanalytical Method Validation

Conclusion

The two methods presented provide a comprehensive analytical toolkit for the quantification of this compound across a wide range of applications. The HPLC-UV method serves as a robust workhorse for quality control environments, ensuring the identity and purity of the compound as a raw material or intermediate. For applications demanding higher sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, the LC-MS/MS method is the technique of choice. The selection of the appropriate method should be based on the specific analytical challenge, required sensitivity, and sample matrix. Both methods, when properly validated, will yield accurate and reliable data crucial for the advancement of research and drug development programs.

References

scale-up synthesis procedure for 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 1H-Benzo[d]imidazole-4-carbonitrile

Abstract

This application note provides a comprehensive and robust protocol for the scale-up synthesis of this compound, a pivotal heterocyclic building block in contemporary drug discovery and materials science. The described methodology is founded on the well-established Phillips condensation reaction, utilizing 2,3-diaminobenzonitrile and formic acid. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step procedures, process safety considerations, and analytical validation points. The protocol emphasizes scalability, reproducibility, and high-yield production of the target compound.

Introduction and Scientific Rationale

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals, including proton-pump inhibitors (e.g., omeprazole) and anthelmintics.[1] The specific derivative, this compound, serves as a crucial intermediate for synthesizing a wide array of more complex molecules, including kinase inhibitors and other targeted therapeutics. Its strategic importance necessitates a reliable and scalable synthetic route to ensure a consistent supply for research and development pipelines.

The chosen synthetic strategy is the direct condensation of an ortho-phenylenediamine with formic acid, a classic and highly efficient method known as the Phillips benzimidazole synthesis.[2] This approach is favored for large-scale production due to several key advantages:

  • High Atom Economy: The reaction involves a condensation-cyclization sequence where water is the only byproduct.

  • Cost-Effectiveness: The primary reagents, 2,3-diaminobenzonitrile and formic acid, are readily accessible and relatively inexpensive.

  • Robustness: The reaction is known to proceed to high conversion under well-defined conditions, often yielding a product that can be purified by simple recrystallization.[3]

This document details the synthesis of the requisite starting material, 2,3-diaminobenzonitrile, followed by the main cyclization protocol for producing this compound on a multi-gram to kilogram scale.

Overall Synthetic Scheme & Mechanism

The synthesis is a two-stage process, beginning with the reduction of a commercially available nitroaniline precursor to obtain the key diamine intermediate, which is then cyclized to form the final product.

Stage 1: Synthesis of 2,3-Diaminobenzonitrile (2)

The synthesis of the diamine intermediate is achieved via the chemical reduction of 2-amino-3-nitrobenzonitrile (1). While various reduction methods exist, the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid is a reliable and high-yielding laboratory method adaptable for scale-up.[4][5]

Stage 2: Synthesis of this compound (3)

The core of the process involves the cyclocondensation of 2,3-diaminobenzonitrile (2) with formic acid. The reaction proceeds by initial N-formylation of one of the amino groups, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring system.[2]

Reaction Mechanism

G cluster_0 N-Formylation cluster_1 Intramolecular Cyclization & Dehydration A 2,3-Diaminobenzonitrile + HCOOH B N-(2-Amino-3-cyanophenyl)formamide Intermediate A->B + HCOOH - H₂O C Cyclized Dihydro-Intermediate B->C H⁺ catalyst (from HCOOH) D This compound C->D - H₂O

Caption: Figure 1: Reaction Mechanism for Benzimidazole Formation.

Experimental Protocols

Stage 1: Scale-Up Synthesis of 2,3-Diaminobenzonitrile (2)

Safety Precaution: This procedure involves strong acids and potentially exothermic reactions. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials & Equipment:

  • Reaction Vessel: 5 L three-necked, round-bottom flask equipped with an overhead mechanical stirrer, thermometer, and an addition funnel.

  • Reagents:

    • 2-Amino-3-nitrobenzonitrile (1)

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Sodium Hydroxide (NaOH), 50% (w/v) aqueous solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: Large Buchner funnel, filtration flask, separatory funnel, rotary evaporator.

Protocol:

  • Reagent Charging: In the 5 L reaction vessel, prepare a solution of stannous chloride dihydrate (565 g, 2.5 mol) in concentrated HCl (1 L).

  • Substrate Addition: Cool the solution to 10-15°C using an ice-water bath. Begin portion-wise addition of 2-amino-3-nitrobenzonitrile (163 g, 1.0 mol) over 45-60 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at ambient temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up - Neutralization: Cool the reaction mixture to 0-5°C in a large ice bath. Slowly and carefully add the 50% NaOH solution to neutralize the acid. This is a highly exothermic process. Maintain vigorous stirring and add the base at a rate that keeps the internal temperature below 25°C. Continue adding base until the pH of the aqueous layer is >12 and the tin salts have fully precipitated.

  • Extraction: Transfer the slurry to a large separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Washing: Combine the organic extracts and wash with water (1 x 1 L) and then with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2,3-diaminobenzonitrile can often be used directly in the next step. If required, it can be recrystallized from a mixture of toluene and heptane to yield a pale yellow or off-white solid.

Stage 2: Scale-Up Synthesis of this compound (3)

Safety Precaution: Formic acid is corrosive and causes severe burns. Handle with extreme care using appropriate PPE. The neutralization step with ammonium hydroxide is exothermic and releases ammonia gas; ensure it is performed in an efficient fume hood.

Materials & Equipment:

  • Reaction Vessel: 5 L jacketed glass reactor with overhead mechanical stirrer, condenser, and temperature controller.

  • Reagents:

    • 2,3-Diaminobenzonitrile (2)

    • Formic Acid (98-100%)

    • Concentrated Ammonium Hydroxide (~28-30%)

    • Activated Carbon (decolorizing charcoal)

    • Deionized Water

  • Equipment: Buchner funnel, filtration flask, drying oven.

G A Charge Reactor: 2,3-Diaminobenzonitrile Formic Acid B Heat Reaction: 100°C for 2-3 hours A->B C Cool to RT B->C D Neutralize: Slowly add NH₄OH (aq) to pH 8-9 C->D E Filter Crude Product D->E F Recrystallize: 1. Dissolve in hot water 2. Treat with activated carbon 3. Hot filter E->F G Crystallize: Cool filtrate to 0-5°C F->G H Isolate & Dry: Filter pure product Dry under vacuum at 60°C G->H

Caption: Figure 2: Workflow for this compound Synthesis.

Detailed Procedure:

  • Reactor Charging: Charge the 5 L reactor with 2,3-diaminobenzonitrile (133 g, 1.0 mol). Under stirring, add 98% formic acid (69 g, 1.5 mol, 1.5 equivalents).

  • Reaction: Heat the mixture to 100°C using the reactor's temperature controller. Maintain this temperature for 2-3 hours.[3] The reaction mixture will become a homogenous dark solution. Monitor for completion via TLC or LC-MS.

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Begin the slow, dropwise addition of concentrated ammonium hydroxide. The neutralization is exothermic; maintain a steady addition rate to keep the internal temperature below 40°C. Continue adding base until the mixture is alkaline (pH 8-9), at which point a thick precipitate will form.

  • Crude Isolation: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral.

  • Recrystallization: Transfer the damp crude solid to a 4 L beaker. Add deionized water (approx. 2.5-3.0 L) and heat to boiling with vigorous stirring until all the solid dissolves. Add a small amount of activated carbon (approx. 5-10 g) and allow the solution to gently boil for another 15 minutes to remove colored impurities.[3]

  • Hot Filtration: Rapidly filter the hot solution through a pre-heated Buchner funnel (to prevent premature crystallization) containing a pad of Celite or filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified, off-white to white crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold water (2 x 100 mL). Dry the product in a vacuum oven at 60-70°C to a constant weight.

Data and Expected Results

The following tables summarize the reagent quantities for a 1-mole scale synthesis and the expected analytical results for the final product.

Table 1: Reagent Quantities for 1-Mole Scale Synthesis of Compound (3)

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
2,3-DiaminobenzonitrileC₇H₇N₃133.151.01.0133.15 g
Formic Acid (98%)CH₂O₂46.031.51.5~52 mL (60.0 g)
Ammonium Hydroxide (~28%)NH₄OH35.04As needed-~150-200 mL

Table 2: Typical Product Specifications

ParameterSpecification
Appearance Off-white to white crystalline solid
Yield 80-90%
Melting Point 208-212°C
¹H NMR (400 MHz, DMSO-d₆) δ 12.8 (br s, 1H, NH), 8.4 (s, 1H, H2), 7.8 (d, 1H, H7), 7.7 (d, 1H, H5), 7.4 (t, 1H, H6)
Purity (HPLC) >98%

Process Safety and Scale-Up Considerations

  • Exothermicity Management: Both the reduction of the nitro group and the acid-base neutralization steps are significantly exothermic. On a large scale, efficient heat removal is critical. The use of jacketed reactors with precise temperature control and controlled addition rates is mandatory.

  • Gas Evolution: The neutralization of the cyclization reaction with ammonium hydroxide will release ammonia gas. The work-up area must be equipped with adequate ventilation and scrubbing capabilities if necessary.

  • Material Handling: 2,3-diaminobenzonitrile, like many aromatic amines, should be handled with care to avoid inhalation and skin contact. Formic acid is highly corrosive. Stannous chloride and its byproducts require proper handling and disposal according to local environmental regulations.

  • Filtration: On a larger scale, the filtration of the crude product after neutralization can be slow due to the fine particle size. The use of a filter press or a centrifuge may be more efficient than a simple Buchner funnel.

  • Hot Filtration: Preventing premature crystallization during the hot filtration of the recrystallization solution is crucial to avoid significant yield loss. All filtration equipment should be adequately pre-heated.

Conclusion

The synthetic protocol detailed in this application note presents a reliable, high-yielding, and scalable method for the production of this compound. By following the outlined steps and adhering to the safety and process considerations, researchers and drug development professionals can confidently produce this valuable intermediate in quantities sufficient for extensive research and preclinical development programs.

References

Unlocking New Frontiers in Materials Science with 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzimidazole-4-carbonitrile Scaffold

The 1H-benzo[d]imidazole-4-carbonitrile moiety is a privileged heterocyclic scaffold that has garnered significant attention in the realm of materials science. Its inherent electronic properties, rigid planar structure, and versatile functionalization potential make it a cornerstone for the rational design of advanced functional materials. The benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings, offers a unique combination of electron-donating and electron-accepting characteristics. The strategic incorporation of a cyano (-CN) group at the 4-position further modulates its electronic landscape, enhancing its utility in a diverse array of applications, from optoelectronics to chemical sensing. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound derivatives, offering detailed protocols for their integration into cutting-edge materials.

Core Synthesis: A Gateway to Functional Derivatives

The synthesis of functionalized this compound derivatives is a critical first step in harnessing their potential. A common and effective strategy involves the condensation reaction between a substituted o-phenylenediamine and an aromatic aldehyde, followed by oxidation. This approach allows for the introduction of various functionalities at the 2-position of the benzimidazole core, thereby tuning the molecule's photophysical and electronic properties.

Protocol 1: Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbonitrile Derivatives

This protocol details a robust method for the synthesis of 2-aryl-1H-benzo[d]imidazole-6-carbonitrile derivatives, which are structural isomers of the 4-carbonitrile variant and share similar applications. The procedure is adapted from methodologies reported for the synthesis of related benzimidazole compounds.[1][2]

Reaction Scheme:

Synthesis_Scheme 3,4-diaminobenzonitrile 3,4-Diaminobenzonitrile Product 2-Aryl-1H-benzo[d]imidazole-6-carbonitrile 3,4-diaminobenzonitrile->Product Reflux Aryl_Aldehyde Aryl Aldehyde (R-CHO) Aryl_Aldehyde->Product Na2S2O5 Na2S2O5, Ethanol/Water Na2S2O5->Product

A representative synthetic route.

Materials:

  • 3,4-Diaminobenzonitrile

  • Substituted aromatic aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1.0 eq) and the desired aromatic aldehyde (1.5 eq) in a mixture of ethanol and water.

  • Add sodium metabisulfite (0.5 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate out of the solution. If so, filter the solid and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data for a Representative Derivative (2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole-6-carbonitrile): [1]

Parameter Value
Physical State Off-white solid
Purification Column chromatography (30% EtOAc in hexane)

Application in Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of this compound derivatives, particularly their bipolar nature (ability to transport both holes and electrons) and high thermal stability, make them excellent candidates for use in Organic Light-Emitting Diodes (OLEDs). They can function as emissive materials, host materials for phosphorescent emitters, or electron transport materials.[3][4]

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a simple multilayer OLED device using a pyrene-benzimidazole derivative as the emissive layer. The device architecture is based on established practices in the field.[4][5][6]

Device Architecture:

OLED_Device Substrate ITO-coated Glass HIL Hole Injection Layer (e.g., NPB) Substrate->HIL EML Emissive Layer (Benzimidazole Derivative) HIL->EML ETL Electron Transport Layer (e.g., TPBi) EML->ETL Cathode Cathode (e.g., LiF/Al) ETL->Cathode

A typical multilayer OLED structure.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) for the hole transport layer

  • A this compound derivative (as the emissive material)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) for the electron transport layer

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially without breaking the vacuum:

      • Hole Transport Layer (HTL): Deposit NPB at a rate of 1-2 Å/s to a thickness of approximately 30 nm.

      • Emissive Layer (EML): Deposit the benzimidazole derivative at a rate of 1-2 Å/s to a thickness of approximately 30 nm.[4]

      • Electron Transport Layer (ETL): Deposit TPBi at a rate of 1-2 Å/s to a thickness of approximately 30 nm.[4]

  • Cathode Deposition:

    • Deposit a thin layer of LiF (approximately 1 nm) at a rate of 0.1-0.2 Å/s.

    • Deposit a thicker layer of Al (approximately 100 nm) at a rate of 2-5 Å/s.

  • Encapsulation and Characterization:

    • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

    • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Performance Data of a Representative OLED: [7]

Parameter Value
Emissive Material Pyrene-Benzimidazole Derivative
Maximum Luminance 290 cd/m² at 7.5 V
Maximum EQE 4.3% at 3.5 V
CIE Coordinates (0.1482, 0.1300) - Pure Blue

Application in Fluorescent Chemosensors

The benzimidazole scaffold, with its ability to coordinate with metal ions, is a key component in the design of fluorescent chemosensors. The introduction of a carbonitrile group can further influence the photophysical properties upon analyte binding. These sensors can detect metal ions with high sensitivity and selectivity through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[8][9]

Protocol 3: Fluorescent Detection of Zn²⁺ Ions

This protocol describes the use of a benzimidazole-based Schiff base chemosensor for the fluorometric determination of zinc ions (Zn²⁺). The procedure is based on the principles outlined in the literature for similar sensors.[9]

Sensing Mechanism:

Sensing_Mechanism Sensor Benzimidazole Sensor (Low Fluorescence) Complex Sensor-Zn²⁺ Complex (High Fluorescence) Sensor->Complex + Zn2 Zn²⁺ Zn2->Complex

Chelation-enhanced fluorescence upon Zn²⁺ binding.

Materials and Equipment:

  • Benzimidazole-based fluorescent sensor

  • Zinc chloride (ZnCl₂) or another suitable zinc salt

  • Ethanol

  • Deionized water

  • Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the benzimidazole sensor (e.g., 1 mM) in ethanol.

    • Prepare a stock solution of Zn²⁺ (e.g., 10 mM) in deionized water.

    • Prepare stock solutions of other metal ions (e.g., 10 mM) in deionized water.

  • Fluorescence Titration:

    • In a series of cuvettes, place a fixed concentration of the sensor in an ethanol-water mixture (e.g., 1:1 v/v).

    • Add increasing concentrations of the Zn²⁺ stock solution to the cuvettes.

    • Record the fluorescence emission spectrum of each solution after a short incubation period (e.g., 5 minutes) at room temperature. The excitation wavelength should be determined from the absorption spectrum of the sensor.

  • Selectivity Study:

    • To a solution of the sensor, add a significant excess (e.g., 10 equivalents) of various interfering metal ions.

    • Record the fluorescence spectrum.

    • Then, add the target analyte (Zn²⁺) to the same solution and record the spectrum again to observe any changes.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.

    • Calculate the binding constant (Ka) using the Benesi-Hildebrand equation.

    • Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

Performance of a Representative Zn²⁺ Sensor: [9]

Parameter Value
Response Turn-on fluorescence
Binding Constant (Ka) 7.99 x 10⁴ M⁻¹
Limit of Detection (LOD) 0.148 µM
Optimal pH Range 6-7

Conclusion and Future Outlook

The this compound framework and its derivatives stand out as remarkably versatile building blocks in materials science. The synthetic accessibility and the ease with which their electronic and photophysical properties can be tailored have led to their successful implementation in high-performance OLEDs and sensitive fluorescent chemosensors. The detailed protocols provided herein serve as a practical guide for researchers to explore and expand the applications of these fascinating molecules. Future research will undoubtedly uncover new derivatives with enhanced functionalities, paving the way for next-generation electronic devices, advanced sensing platforms, and other innovative material science applications.

References

Application Notes and Protocols for the Functionalization of the Benzene Ring of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Privileged Scaffold

The 1H-benzo[d]imidazole-4-carbonitrile core is a significant pharmacophore and a versatile building block in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it a privileged scaffold for designing molecules that interact with biological targets such as kinases and DNA.[1][2][3] Functionalization of the benzene portion of this molecule is a key strategy for modulating its physicochemical properties, biological activity, and target selectivity.

This guide provides an in-depth exploration of the chemical strategies to modify the C5, C6, and C7 positions of the this compound ring. We will delve into the underlying principles of regioselectivity and provide detailed, actionable protocols for key transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Chapter 1: The Electronic Landscape and Regioselectivity

Understanding the electronic nature of the substrate is paramount for predicting and controlling the outcome of functionalization reactions. The benzene ring in this compound is influenced by two opposing electronic forces:

  • The Fused Imidazole Ring: This moiety acts as an electron-donating group (EDG) through resonance (+M effect). It increases the electron density of the benzene ring, thereby activating it towards electrophilic attack. This activating effect is directed primarily to the ortho and para positions relative to the fusion, which correspond to the C7 and C5 positions, respectively.[4][5]

  • The Cyano (-CN) Group: This is a powerful electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution through both inductive (-I) and resonance (-M) effects.[6][7] It strongly directs incoming electrophiles to the meta position, which is C6.

The interplay of these directing effects dictates the most probable sites of reaction. The activating, ortho,para-directing nature of the imidazole ring competes with the deactivating, meta-directing nature of the cyano group. The C7 position is ortho to the activating imidazole and meta to the deactivating cyano group, making it the most likely position for electrophilic attack. The C5 position is para to the activator and ortho to the deactivator, making it the second most likely site. The C6 position is meta to both, and generally the least favored site for electrophilic substitution.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle start 7-Bromo-1H-benzo[d]imidazole- 4-carbonitrile + R-B(OH)₂ A Oxidative Addition start->A catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->A base Base (e.g., K₂CO₃) B Transmetalation base->B A->B C Reductive Elimination B->C C->catalyst Regenerates Catalyst C->A end 7-Substituted Product + Pd(0) + Salts C->end

References

Application Notes & Protocols for High-Throughput Screening of 1H-Benzo[d]imidazole-4-carbonitrile Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Abstract

The 1H-Benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to mimic purine structures allows it to effectively target ATP-binding sites in enzymes, particularly protein kinases. The addition of a 4-carbonitrile moiety to this scaffold provides a valuable chemical handle for library diversification and can influence key physicochemical properties. This guide provides an in-depth technical framework for designing and executing high-throughput screening (HTS) campaigns against kinase targets using 1H-Benzo[d]imidazole-4-carbonitrile libraries. We present detailed protocols for two robust, homogeneous primary HTS assays—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA—and address the critical, yet often overlooked, challenge of compound interference inherent to this chemical class. A comprehensive hit validation cascade, including counter-screening and a secondary cell-based viability assay, is detailed to ensure the generation of high-quality, actionable data.

Introduction: The Strategic Value of the Benzimidazole-4-carbonitrile Scaffold

The benzimidazole core is structurally analogous to endogenous purines, making it an ideal starting point for competitive ATP-binding inhibitors.[1][2] This bioisosteric relationship has been successfully exploited to develop inhibitors for a multitude of protein kinases, which play central roles in signal transduction pathways implicated in cancer, inflammation, and neurodegenerative diseases. The this compound scaffold specifically offers several advantages:

  • Hinge-Binding Mimicry: The nitrogen atoms within the imidazole ring can form critical hydrogen bond interactions with the hinge region of the kinase domain, a conserved feature essential for potent and selective inhibition.[3]

  • Structural Versatility: The carbonitrile group is a versatile synthetic handle, allowing for the creation of diverse chemical libraries through various chemical transformations. It can also act as a key pharmacophoric element, participating in specific interactions within the target's active site.[4]

  • Modulated Physicochemical Properties: The electron-withdrawing nature of the nitrile can influence the pKa of the benzimidazole core and overall molecular properties like solubility and cell permeability, which are critical for drug development.

However, this scaffold is not without its challenges. Benzimidazole derivatives are known to possess intrinsic fluorescent properties, and both the core and the nitrile group can potentially interfere with common H-TS assay technologies, leading to false positives.[1][5][6] A successful screening campaign, therefore, requires not just sensitive primary assays but a robust strategy to identify and eliminate these artifacts early in the discovery process.[7][8]

Designing the HTS Campaign: A Multi-Assay Approach

A robust HTS workflow is designed as a funnel, starting with a sensitive and cost-effective primary screen to identify initial "hits," followed by a cascade of assays to confirm activity, eliminate false positives, and characterize the mechanism of action.[9]

Here, we propose a workflow centered on identifying inhibitors of a hypothetical serine/threonine kinase, "TargetKinase."

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Validation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Generation Primary_Assay_1 Primary Assay 1: TR-FRET Kinase Assay Interference_Screen Interference Counter-Screen (Autofluorescence & Assay Artifacts) Primary_Assay_1->Interference_Screen Initial Hits Primary_Assay_2 Primary Assay 2: AlphaLISA Kinase Assay Primary_Assay_2->Interference_Screen Initial Hits Dose_Response Dose-Response Confirmation (IC50 Determination) Interference_Screen->Dose_Response Confirmed, Non-Interfering Hits Secondary_Assay Secondary Assay: Cell-Based Viability/Toxicity (e.g., CellTiter-Glo) Dose_Response->Secondary_Assay Potent Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., ADP-Glo) Dose_Response->Orthogonal_Assay Potent Hits SAR Structure-Activity Relationship (SAR) & Hit Expansion Secondary_Assay->SAR Validated Leads Orthogonal_Assay->SAR Validated Leads

Caption: High-level workflow for screening and validating hits.

Protocol 1: Primary Screening via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS because the time-delayed measurement minimizes interference from short-lived fluorescence, such as autofluorescence from library compounds.[2][10][11]

Principle of the Assay

This assay measures the phosphorylation of a biotinylated peptide substrate by TargetKinase. A Europium (Eu)-labeled anti-phospho-serine/threonine antibody serves as the FRET donor, and Streptavidin-Allophycocyanin (SA-APC) serves as the FRET acceptor. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, allowing FRET to occur. An inhibitor will prevent phosphorylation, leading to a decrease in the TR-FRET signal.

Caption: Principle of the TR-FRET kinase inhibition assay.

Materials & Reagents
ReagentSupplier ExampleFinal Concentration (in 15 µL)
TargetKinaseIn-house/Vendor0.5 nM (EC80)
Biotinylated Substrate PeptideVendor200 nM
ATPSigma-Aldrich10 µM (Km,app)
Anti-Phospho-Ab (Eu-labeled)Vendor2 nM
SA-APCVendor20 nM
Assay Buffer (HEPES, MgCl2, Brij-35, EGTA)In-house1X
Stop/Detection Buffer (EDTA in TR-FRET Buffer)In-house10 mM EDTA
This compound LibraryIn-house/Vendor10 µM (Primary Screen)
Control Inhibitor (e.g., Staurosporine)Sigma-Aldrich10-point curve
MicroplatesCorning384-well, low-volume, black
Step-by-Step Protocol

All steps are performed at room temperature unless specified.

  • Compound Plating: Using an acoustic liquid handler, dispense 15 nL of library compounds (10 mM in DMSO stock) into the assay plate. For controls, dispense DMSO (0% inhibition) and a reference inhibitor (100% inhibition). This results in a 10 µM final compound concentration.

  • Enzyme/Substrate Mix Preparation: Prepare a 2X Enzyme/Substrate solution in Assay Buffer containing TargetKinase (1 nM) and Biotinylated Substrate (400 nM).

  • Enzyme/Substrate Addition: Dispense 7.5 µL of the 2X Enzyme/Substrate mix to all wells of the assay plate.

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution in Assay Buffer (20 µM). Add 7.5 µL of this solution to all wells to start the reaction. The total reaction volume is now 15 µL.

  • Incubation: Cover the plate and incubate for 60 minutes.

  • Reaction Termination: Prepare a Stop/Detection solution containing the Eu-labeled antibody (4 nM) and SA-APC (40 nM) in Stop/Detection Buffer.

  • Detection Reagent Addition: Add 15 µL of the Stop/Detection solution to all wells. The final volume is 30 µL.

  • Final Incubation: Cover the plate, protect from light, and incubate for 60 minutes to allow for antibody/streptavidin binding.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and dual emission reads at 615 nm (Europium donor) and 665 nm (APC acceptor).

Data Analysis
  • Calculate the TR-FRET ratio for each well: Ratio = (Emission_665nm / Emission_615nm) * 10,000.

  • Calculate the percent inhibition for each compound well: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min)), where Ratio_Max is the average of the DMSO-only wells and Ratio_Min is the average of the control inhibitor wells.

  • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Avg_Max - Avg_Min|. An assay with a Z' > 0.5 is considered excellent for HTS.

Protocol 2: Primary Screening via AlphaLISA Kinase Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another excellent HTS technology known for its high sensitivity and resistance to some forms of interference.[12]

Principle of the Assay

This assay also measures substrate phosphorylation. A biotinylated substrate peptide is captured by Streptavidin-coated Donor beads. A phospho-specific antibody is conjugated to an AlphaLISA Acceptor bead. Upon phosphorylation, the antibody binds the substrate, bringing the Donor and Acceptor beads into proximity. Excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm. Inhibition of the kinase prevents this interaction, resulting in a loss of signal.[3][13]

Materials & Reagents
ReagentSupplier ExampleFinal Concentration (in 10 µL)
TargetKinaseIn-house/Vendor0.5 nM
Biotinylated Substrate PeptideVendor50 nM
ATPSigma-Aldrich10 µM (Km,app)
Anti-Phospho-Ab Acceptor BeadsRevvity20 µg/mL
Streptavidin Donor BeadsRevvity20 µg/mL
AlphaLISA BufferRevvity1X
This compound LibraryIn-house/Vendor10 µM
MicroplatesPerkinElmer384-well ProxiPlate, white
Step-by-Step Protocol
  • Compound Plating: As in the TR-FRET protocol, dispense 10 nL of 10 mM compounds into the assay plate for a final concentration of 10 µM.

  • Kinase Reaction:

    • Add 5 µL of a 2X solution of TargetKinase (1 nM) and Biotinylated Substrate (100 nM) in AlphaLISA buffer.

    • Add 5 µL of a 2X ATP solution (20 µM) to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X mix of Anti-Phospho-Ab Acceptor beads (40 µg/mL) in AlphaLISA buffer.

    • Add 10 µL of this mix to the wells to stop the kinase reaction (EDTA in the buffer will chelate Mg2+).

    • Incubate for 60 minutes in the dark.

    • Prepare a 2X solution of Streptavidin Donor beads (40 µg/mL) in AlphaLISA buffer. This step must be done under subdued lighting.[12]

    • Add 20 µL of the Donor bead solution. Final volume is 40 µL.

    • Incubate for 30 minutes in the dark.

  • Plate Reading: Read on an Alpha-enabled plate reader (e.g., EnVision) with excitation at 680 nm and emission detection at 615 nm.

Critical Protocol: Hit Triage via Interference Counter-Screening

This step is arguably the most important for screening a this compound library due to the scaffold's potential for autofluorescence and other assay artifacts.[1][7] This protocol is designed to identify and flag false positives.

Rationale for Interference Testing
  • Compound Autofluorescence (TR-FRET): Compounds that fluoresce at either the donor or acceptor emission wavelengths can artificially increase or decrease the calculated FRET ratio.[11][14]

  • Signal Quenching (TR-FRET & AlphaLISA): Compounds can absorb excitation or emission light (inner filter effect), leading to false positive inhibition.[12][15]

  • AlphaLISA Bead Interference: Compounds can directly interfere with the Alpha technology by quenching singlet oxygen or disrupting the streptavidin-biotin interaction.[16][17][18]

Step-by-Step Counter-Screen Protocol

This protocol should be run in parallel with dose-response confirmation for initial hits. It is essentially the primary assay protocol but with a key modification: the compound is added after the enzymatic reaction has been stopped. [7] This isolates the effect of the compound on the detection system itself.

Interference_Workflow Start Start: Kinase Reaction (Enzyme + Substrate + ATP) Incubate Incubate 60 min (Substrate is Phosphorylated) Start->Incubate Stop Stop Reaction (Add EDTA) Incubate->Stop Add_Compound Add Test Compound Stop->Add_Compound Add_Detection Add Detection Reagents (e.g., TR-FRET Ab/SA-APC) Add_Compound->Add_Detection Read Read Plate Add_Detection->Read Analyze Analyze Data: Does compound inhibit the detection signal? Read->Analyze False_Positive Result: False Positive (Compound interferes with assay) Analyze->False_Positive Yes True_Hit Result: True Hit (No interference) Analyze->True_Hit No

Caption: Workflow for the interference counter-screen assay.

  • Prepare Pre-reacted Wells: In a separate plate or tubes, run the kinase reaction at a larger scale under optimal conditions (as per Protocol 3.3 or 4.3) to generate phosphorylated product.

  • Stop the Reaction: Terminate the reaction by adding EDTA to the final assay concentration.

  • Plate Pre-reacted Product: Dispense the stopped, pre-phosphorylated substrate mix into a new assay plate.

  • Add Test Compounds: Add the "hit" compounds at the same final concentration used in the primary screen.

  • Add Detection Reagents: Add the TR-FRET or AlphaLISA detection reagents exactly as described in the primary assay protocols.

  • Incubate & Read: Follow the same incubation and reading steps.

  • Analysis: Calculate the "% Interference" using the same formula as "% Inhibition." Any compound showing significant signal reduction (>15-20%) in this format is likely interfering with the assay technology and should be flagged as a probable false positive.

Protocol 3: Secondary Cell-Based Viability Assay (CellTiter-Glo®)

After confirming "true hits" from the biochemical assays, it is essential to assess their effect in a cellular context. A cell viability assay determines if the compound's biochemical activity translates to a cellular phenotype (e.g., anti-proliferative effect) and provides an initial assessment of cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is an HTS-compatible method that quantifies ATP, an indicator of metabolically active cells.[19][20][21][22]

Principle of the Assay

The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable "glow-type" luminescent signal proportional to the amount of ATP present. A decrease in signal indicates a reduction in cell viability.[19]

Materials & Reagents
ReagentSupplier Example
Cancer Cell Line (e.g., HeLa, MCF-7)ATCC
Cell Culture Medium (e.g., DMEM + 10% FBS)Gibco
CellTiter-Glo® ReagentPromega
Confirmed Hit Compounds-
Control Drug (e.g., Doxorubicin)Sigma-Aldrich
MicroplatesCorning
Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate overnight (~16 hours) at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of the confirmed hit compounds. Add 10 µL of the compound dilutions to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Reagent Equilibration: Before use, equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for 30 minutes.[21]

  • Lysis and Signal Generation: Add 25 µL of CellTiter-Glo® Reagent to each well.[23]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][23]

  • Plate Reading: Measure luminescence using a plate luminometer.

Data Analysis
  • Calculate percent viability for each well: % Viability = 100 * (Luminescence_Compound / Luminescence_DMSO).

  • Plot % Viability against compound concentration and fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Forward Look

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. However, its inherent chemical properties necessitate a thoughtful and rigorous HTS strategy. By employing robust primary assays like TR-FRET and AlphaLISA, critically evaluating hits through dedicated interference counter-screens, and validating activity in cell-based systems, researchers can significantly increase the probability of identifying genuine, high-quality lead compounds. The protocols and workflows detailed in this guide provide a comprehensive framework to navigate the complexities of screening this valuable compound library, minimizing wasted resources on artifactual hits and accelerating the path toward meaningful therapeutic candidates.

References

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 1H-Benzo[d]imidazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, purification, and antimicrobial evaluation of 1H-Benzo[d]imidazole-4-carbonitrile derivatives, a promising class of compounds in the search for novel antimicrobial agents. The benzimidazole scaffold is a well-established pharmacophore, and the introduction of a carbonitrile moiety at the 4-position, along with diverse substitutions at the 2-position, offers a fertile ground for developing potent therapeutics against a range of microbial pathogens. This document provides field-proven, step-by-step protocols for the chemical synthesis and the subsequent determination of antimicrobial efficacy through standardized microbiological assays. Furthermore, it delves into the mechanistic underpinnings of these compounds' activity, offering a scientifically robust framework for researchers in medicinal chemistry and drug discovery.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a global health crisis, threatening to undermine decades of medical progress. Infections that were once easily treatable are becoming increasingly difficult to manage, leading to prolonged illness, disability, and death. This escalating threat necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.

Benzimidazole derivatives have long been a focus of medicinal chemistry due to their structural similarity to purine nucleosides, allowing them to interact with various biological macromolecules.[1] This versatile scaffold has yielded compounds with a wide array of biological activities, including antiviral, antifungal, and antibacterial properties.[2] The this compound core, in particular, presents a strategic scaffold for the development of new antimicrobial drugs. The nitrile group can act as a hydrogen bond acceptor and participate in various interactions with biological targets, while the 2-position offers a readily modifiable site to tune the compound's steric and electronic properties, thereby influencing its biological activity and pharmacokinetic profile.

This guide provides a detailed roadmap for the synthesis and evaluation of these promising compounds, empowering researchers to contribute to the critical endeavor of combating antimicrobial resistance.

Synthetic Pathway and Protocols

The most common and efficient method for the synthesis of 2-substituted-1H-benzo[d]imidazole-4-carbonitrile derivatives involves the condensation of 3,4-diaminobenzonitrile with a variety of substituted aldehydes.[3] This reaction is typically carried out in the presence of an oxidizing agent, such as sodium metabisulfite, which facilitates the cyclization to the benzimidazole ring system.[4]

General Synthetic Scheme

The overall synthetic strategy is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 3,4-Diaminobenzonitrile C Sodium Metabisulfite (Na2S2O5) Ethanol (Solvent) Reflux A->C B Substituted Benzaldehyde (R-CHO) B->C D 2-(Substituted-phenyl)-1H-benzo[d]imidazole-4-carbonitrile C->D Condensation & Cyclization

Caption: General synthetic workflow for 2-substituted-1H-benzo[d]imidazole-4-carbonitriles.

Detailed Protocol: Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-4-carbonitrile (A Model Compound)

This protocol provides a step-by-step method for the synthesis of a representative compound on a laboratory scale.

Materials and Reagents:

  • 3,4-Diaminobenzonitrile

  • 4-Chlorobenzaldehyde

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminobenzonitrile (1.33 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) to 40 mL of absolute ethanol.

  • Addition of Reagent: To the stirred suspension, add sodium metabisulfite (0.95 g, 5 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with copious amounts of cold water to remove any inorganic salts.

  • Drying: Dry the collected solid in a desiccator or a vacuum oven at 50-60°C to a constant weight.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

2.3.1. Recrystallization:

  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system for the recrystallization of benzimidazole derivatives.[5]

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. To the hot solution, add deionized water dropwise until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

2.3.2. Column Chromatography:

  • Stationary Phase: Pack a glass column with silica gel as a slurry in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder, which is then carefully loaded onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).[4]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The broth microdilution method is a standardized and widely accepted technique for these determinations, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the procedure for determining the MIC of the synthesized compounds against a panel of bacteria.

Materials:

  • Synthesized benzimidazole derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Compound Stock Solution: Due to the often-limited aqueous solubility of benzimidazole derivatives, prepare a high-concentration stock solution (e.g., 1280 µg/mL) in 100% Dimethyl Sulfoxide (DMSO).[6]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

  • Microtiter Plate Setup:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process down the plate to the desired final concentration. Discard 50 µL from the last well containing the compound.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation and Incubation: Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well. The final volume in the test wells will be 100 µL. The final DMSO concentration should not exceed 1% to avoid antimicrobial effects from the solvent itself.[6] Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

  • Determination of MIC: After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.[9]

  • Plating: Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[9]

  • Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9]

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Compound Stock (in DMSO) C Serial Dilution of Compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate with Bacteria B->D C->D E Incubate (16-20h, 35°C) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from clear wells onto agar plates F->G H Incubate (18-24h, 35°C) G->H I Determine MBC (≥99.9% killing) H->I

Caption: Experimental workflow for determining MIC and MBC of synthesized compounds.

Representative Antimicrobial Activity Data

The following table presents hypothetical yet representative MIC values for a series of 2-substituted-1H-benzo[d]imidazole-4-carbonitrile derivatives against common bacterial and fungal pathogens. This data is for illustrative purposes to demonstrate how results can be presented.

Compound IDR-Group at C-2S. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
BZC-01 Phenyl1664>128
BZC-02 4-Chlorophenyl83264
BZC-03 4-Nitrophenyl41632
BZC-04 4-Methoxyphenyl32>128>128
BZC-05 2-Thienyl81664
Ciprofloxacin (Reference)0.50.06N/A
Fluconazole (Reference)N/AN/A2

Data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Mechanism of Action: Targeting Bacterial DNA Gyrase

While the structural analogy of benzimidazoles to purines suggests a broad potential for interfering with nucleic acid and protein synthesis, a more specific and compelling mechanism of action for many benzimidazole-based antimicrobials is the inhibition of bacterial DNA gyrase.[12]

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, recombination, and repair.[13] It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA unwinding. This enzyme is an attractive target for antibacterial drugs because it is essential for bacterial survival and is structurally distinct from its mammalian counterparts.

Benzimidazole derivatives are thought to bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[13] This binding event prevents the hydrolysis of ATP, which is necessary to provide the energy for the enzyme's supercoiling activity. The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.

G cluster_enzyme Bacterial DNA Gyrase cluster_inhibitor Inhibitor cluster_process Cellular Process A DNA Gyrase (GyrA & GyrB subunits) D DNA Supercoiling A->D catalyzes B ATP B->A provides energy C 1H-Benzo[d]imidazole- 4-carbonitrile Derivative C->A Binds to GyrB subunit (ATP-binding site) E DNA Replication D->E enables F Bacterial Cell Viability E->F essential for

Caption: Proposed mechanism of action of this compound derivatives as DNA gyrase inhibitors.

Troubleshooting

ProblemPossible CauseSuggested Solution
Synthesis: Low or no product yieldIncomplete reactionExtend reflux time and monitor closely by TLC.
Decomposition of starting materials or productEnsure the use of pure reagents and solvents. Consider lowering the reaction temperature.
Purification: Difficulty in recrystallizationCompound is too soluble or insoluble in the chosen solventExperiment with different solvent systems (e.g., ethyl acetate/hexane, methanol/water).
Oily product obtainedTry triturating the oil with a non-polar solvent like hexane to induce solidification.
Antimicrobial Assay: No inhibition of growthCompound is inactive at the tested concentrationsTest a higher concentration range.
Inoculum is too denseEnsure the bacterial suspension is accurately standardized to a 0.5 McFarland standard.
Compound precipitated in the assay mediumEnsure the final DMSO concentration is ≤1%. Consider using a different co-solvent if solubility issues persist.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antimicrobial agents. The synthetic route is straightforward and amenable to the generation of diverse libraries of compounds. The protocols provided herein offer a robust framework for the synthesis, purification, and antimicrobial evaluation of these derivatives. By understanding their mechanism of action as potential DNA gyrase inhibitors, researchers can engage in more rational, structure-based drug design to optimize potency and selectivity. The continued exploration of this chemical space is a promising avenue in the critical global effort to combat antimicrobial resistance.

References

Application Notes & Protocols for the Development of 1H-Benzo[d]imidazole-4-carbonitrile-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Cornerstone in Oncology Research

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors critical to cell function.[1][3] This versatility has led to the development of numerous FDA-approved drugs. In oncology, benzimidazole derivatives have emerged as a highly promising class of therapeutics.[2][4] They exert their anticancer effects through diverse mechanisms, such as disrupting microtubule polymerization, inhibiting key signaling kinases like EGFR and BRAF, blocking topoisomerases, and inducing programmed cell death (apoptosis).[4][5][6][7][8]

This guide focuses on a specific, highly promising starting point for novel drug discovery: the 1H-Benzo[d]imidazole-4-carbonitrile framework. The strategic placement of the carbonitrile group provides a unique electronic profile and a versatile chemical handle for creating extensive libraries of compounds. These notes provide a comprehensive, field-proven framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel anticancer agents derived from this scaffold.

Section 1: Rationale and Strategy for Derivative Design

The design of a successful anticancer agent is not a matter of chance; it is a rational process guided by an understanding of the target biology and the chemical properties of the drug scaffold. The this compound core offers a robust foundation for building potent and selective inhibitors.

The Strategic Importance of the 4-Carbonitrile Group

The nitrile moiety (-C≡N) is a powerful functional group in medicinal chemistry. Its inclusion at the 4-position of the benzimidazole ring is a deliberate design choice for several reasons:

  • Target Engagement: The strong electron-withdrawing nature and linear geometry of the nitrile can facilitate critical hydrogen bonds or dipole-dipole interactions within the active site of target proteins, such as kinases.

  • Metabolic Stability: The carbonitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Synthetic Handle: It serves as a versatile precursor for conversion into other functional groups (e.g., amides, tetrazoles), allowing for extensive exploration of the chemical space to optimize activity and properties.

Structure-Activity Relationship (SAR) Insights

Based on extensive research into benzimidazole derivatives, several key SAR principles guide the design of new agents[1][9][10]:

  • Substitution at the 2-position: This is the most common site for modification. Attaching various aryl or heterocyclic groups at this position directly influences the compound's ability to fit into the ATP-binding pocket of kinases or the active sites of other enzymes. Electron-withdrawing groups on a phenyl ring at this position have been shown to increase anticancer activity.[3]

  • N-1 Substitution: Modification of the imidazole nitrogen can alter the compound's solubility, cell permeability, and target-binding affinity.

  • Benzene Ring Substitution: Modifications on the benzene portion of the scaffold (positions 5, 6, and 7) can fine-tune the electronic properties and provide additional interaction points with the target.

The logical workflow for developing these agents involves a multi-stage screening process to identify lead compounds with potent and selective anticancer activity.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation A Design & Synthesis of 1H-Benzo[d]imidazole- 4-carbonitrile Library B Primary Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination (Multiple Cell Lines) B->C D Apoptosis Assay (Annexin V / PI) C->D Select Potent Compounds E Target Identification (e.g., Kinase Panel Screen) D->E F Pathway Modulation (Western Blot) E->F G Lead Compound Selection F->G Confirm On-Target Activity H In Vivo Xenograft Model G->H I Efficacy & Safety Assessment H->I

Caption: High-level workflow for anticancer agent development.

Section 2: Synthesis and Characterization of Derivatives

The foundation of any drug discovery program is the ability to reliably synthesize high-purity compounds. The following protocol describes a general and robust method for synthesizing a library of 2-substituted-1H-benzo[d]imidazole-4-carbonitrile derivatives.

Protocol 1: General Synthesis of 2-Substituted Derivatives

This protocol is based on the well-established Phillips condensation reaction, which involves the reaction of an o-phenylenediamine with an aldehyde.

Rationale: This method is widely used due to its simplicity, reliability, and tolerance of a wide range of functional groups on the aldehyde, allowing for the creation of a diverse compound library. The use of a mild oxidizing agent like sodium metabisulfite (Na₂S₂O₅) facilitates the cyclization and subsequent aromatization to the benzimidazole core.

Materials:

  • 3,4-Diaminobenzonitrile

  • Substituted benzaldehydes (various)

  • Dimethylformamide (DMF)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1.0 eq) in DMF.

  • Addition of Aldehyde: Add the desired substituted benzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Cyclization: Add sodium metabisulfite (1.5 eq) to the mixture in one portion.

  • Heating: Heat the reaction mixture to 100-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.

  • Extraction: Filter the solid precipitate and wash thoroughly with water. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to yield the pure 2-substituted-1H-benzo[d]imidazole-4-carbonitrile derivative.[11][12]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: In Vitro Evaluation of Anticancer Activity

Once a library of compounds is synthesized, the next critical step is to assess their biological activity. This is achieved through a series of robust and standardized in vitro assays.

Protocol 2: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are paramount for obtaining reproducible data. This protocol outlines standard procedures for maintaining cancer cell lines used in screening.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)

  • Normal human cell line (e.g., HEK-293 or MCF-10A for toxicity comparison)

  • Appropriate culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

Step-by-Step Procedure:

  • Medium Preparation: Supplement the basal medium with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[13]

  • Subculturing: When cells reach 80-90% confluency, wash with sterile PBS, detach using Trypsin-EDTA, and re-seed into new flasks at an appropriate split ratio.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14] It is a rapid and cost-effective method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound—a key measure of its potency. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product.[14]

G A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Treat with Serial Dilutions of Compound B->C D Incubate 48-72 hours C->D E Add MTT Reagent D->E F Incubate 4 hours E->F G Add Solubilization Solution (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of compound potency and selectivity.

Compound IDTarget Cell LineIC₅₀ (µM) ± SDSelectivity Index (SI)
Lead-001 MCF-7 (Breast)7.8 ± 0.98.3
A549 (Lung)10.2 ± 1.16.4
HCT-116 (Colon)9.5 ± 0.86.9
HEK-293 (Normal)65.0 ± 5.4-
Lead-002 MCF-7 (Breast)21.4 ± 2.52.1
A549 (Lung)18.9 ± 2.22.4
HCT-116 (Colon)25.1 ± 3.01.8
HEK-293 (Normal)45.3 ± 4.1-
Doxorubicin MCF-7 (Breast)0.8 ± 0.14.4
(Control)HEK-293 (Normal)3.5 ± 0.4-
Note: Data are for illustrative purposes. Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining

Rationale: A key hallmark of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death.[13] This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13][15]

G cluster_0 Cell States cluster_1 Detection A Healthy Cell (Annexin V-, PI-) B Early Apoptotic (Annexin V+, PI-) A->B PS Translocation C Late Apoptotic / Necrotic (Annexin V+, PI+) B->C Membrane Permeabilization D Annexin V-FITC (Binds to PS) B->D C->D E Propidium Iodide (PI) (Enters Permeabilized Cells) C->E

Caption: Principle of apoptosis detection via Annexin V/PI staining.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Section 4: Elucidating the Mechanism of Action (MOA)

Identifying potent compounds is only the first step. Understanding their molecular mechanism of action is crucial for rational drug development. Given that many benzimidazole derivatives target protein kinases, this section focuses on protocols to investigate this activity.[8][15]

Protocol 5: Western Blot Analysis for Pathway Modulation

Rationale: Western blotting allows for the detection of specific proteins in a cell lysate. If a compound inhibits a kinase like EGFR or HER2, this assay can confirm the inhibition by measuring the phosphorylation status of the kinase itself and its downstream signaling proteins, such as Akt and Erk.[8][16] A reduction in phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk) indicates successful on-target activity.

G Ligand Growth Factor (e.g., EGF) Receptor EGFR / HER2 Receptor Ligand->Receptor PI3K PI3K Receptor->PI3K pY MEK MEK Receptor->MEK pY Compound Benzimidazole Inhibitor Compound->Receptor Akt Akt PI3K->Akt p Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk MEK->Erk p Erk->Proliferation

Caption: Simplified EGFR/HER2 signaling pathway targeted by inhibitors.

Step-by-Step Procedure:

  • Cell Lysis: Treat cells with the lead compound for a specified time (e.g., 6-24 hours). Wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the effect of the compound.

Section 5: Preclinical In Vivo Evaluation

The ultimate test of a potential anticancer drug is its efficacy and safety in a living organism. The most promising compounds from in vitro studies are advanced to preclinical animal models.[17]

Protocol 6: Xenograft Tumor Model in Mice (Conceptual Outline)

Rationale: The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a gold-standard preclinical model to evaluate the anti-tumor efficacy of a drug candidate in vivo.[5]

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions regularly (e.g., twice weekly) with calipers and calculate the volume using the formula: Volume = (length × width²) / 2.[5]

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Efficacy Endpoints: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study.

  • Terminal Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) to confirm target modulation in the tumor tissue.[5]

Conclusion

The this compound scaffold represents a fertile ground for the discovery of next-generation anticancer agents. The systematic approach outlined in these application notes—from rational design and synthesis to multi-stage in vitro screening and in vivo validation—provides a robust pathway for identifying and advancing promising lead compounds. By combining potent cytotoxic activity with a well-defined mechanism of action, researchers can develop novel therapeutics with the potential to make a significant impact in the treatment of cancer.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Challenges of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1H-Benzo[d]imidazole-4-carbonitrile in organic solvents. This document provides a comprehensive resource, including frequently asked questions (FAQs), detailed troubleshooting protocols, and the scientific rationale behind these experimental strategies. Our goal is to empower you to overcome solubility hurdles and achieve consistent, reliable results in your research.

Introduction to the Challenge: Understanding the Solubility of this compound

This compound is a heterocyclic compound with a rigid, planar structure containing both hydrogen bond donors (the imidazole N-H) and acceptors (the nitrile and imidazole nitrogens). This chemical architecture contributes to strong intermolecular forces in the solid state, leading to high crystal lattice energy and, consequently, poor solubility in many common organic solvents. Benzimidazole derivatives are notorious for their low aqueous solubility, a characteristic that often extends to organic media and presents a significant challenge in various experimental settings, from biological assays to synthetic chemistry.[1]

This guide will explore systematic approaches to address these solubility challenges, focusing on practical, actionable strategies that can be implemented in a laboratory setting.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and initial hurdles faced when working with this compound.

Q1: My this compound won't dissolve in common organic solvents like ethanol or methanol. What am I doing wrong?

It's a common observation that this compound exhibits limited solubility in less polar organic solvents. The strong intermolecular hydrogen bonding and π-π stacking interactions within the crystal lattice require significant energy to overcome. Solvents like ethanol and methanol may not possess sufficient solvating power to disrupt these interactions effectively. For initial attempts, consider using more polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which are known to be effective for a wide range of poorly soluble compounds.[2]

Q2: I've managed to dissolve the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this "solvent shock"?

This phenomenon, known as "solvent shock," occurs when a concentrated solution of a compound in a water-miscible organic solvent is rapidly diluted into an aqueous medium where it is less soluble. To mitigate this, a serial dilution approach is recommended. Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help to keep the compound in solution. It is also crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically below 0.5% for cell-based assays, to avoid solvent-induced toxicity or artifacts.[3]

Q3: Can I heat the solvent to increase the solubility of this compound?

Heating can be an effective method to increase the dissolution rate and solubility of many compounds. However, this approach should be used with caution. It is essential to first determine the thermal stability of this compound to avoid degradation. If the compound is stable at elevated temperatures, gentle warming can be employed. Always ensure that the solution is allowed to cool to the experimental temperature to check for precipitation, as supersaturated solutions can be unstable.

Q4: How does the pH of the solution affect the solubility of this compound?

The benzimidazole ring system contains ionizable nitrogen atoms. The solubility of such compounds is often pH-dependent.[4] At a pH below the pKa of the imidazole ring, the molecule can become protonated, forming a more soluble cationic species. Conversely, in basic conditions, the N-H proton can be removed, forming an anion. Determining the pH-solubility profile of your compound can reveal optimal pH ranges for dissolution. For many benzimidazole derivatives, solubility is significantly increased in acidic conditions.[5]

Troubleshooting Workflow

When encountering solubility issues with this compound, a systematic approach is key. The following workflow provides a logical sequence of steps to identify an effective solubilization strategy.

Troubleshooting_Workflow A Initial Observation: Poor solubility of this compound B Step 1: Solvent Screening (Start with polar aprotic solvents like DMSO, DMF) A->B C Is the compound soluble in the chosen organic solvent? B->C D Yes C->D E No C->E F Step 2: Optimize Dilution Strategy (Serial dilutions to avoid solvent shock) D->F K Step 3: Investigate Advanced Solubilization Techniques E->K G Does the compound remain in solution upon dilution? F->G H Yes G->H I No G->I J Proceed with the experiment, ensuring appropriate vehicle controls. H->J I->K L Co-solvency K->L M pH Adjustment K->M N Use of Excipients (e.g., Cyclodextrins) K->N O Amorphous Solid Dispersions K->O P Select and apply the appropriate technique based on experimental needs and constraints. L->P M->P N->P O->P

Caption: A stepwise workflow for troubleshooting solubility issues.

Quantitative Solubility Data (Estimated)

Organic SolventDielectric Constant (approx.)PolarityEstimated Solubility of this compound
Dimethyl Sulfoxide (DMSO)47Polar AproticHigh (>50 mg/mL)
N,N-Dimethylformamide (DMF)37Polar AproticHigh (>50 mg/mL)
Methanol33Polar ProticModerate (1-10 mg/mL)
Ethanol24Polar ProticLow to Moderate (0.1-5 mg/mL)
Acetonitrile38Polar AproticLow (<1 mg/mL)
Acetone21Polar AproticLow (<1 mg/mL)
Dichloromethane (DCM)9NonpolarVery Low (<0.1 mg/mL)
Toluene2NonpolarVery Low (<0.1 mg/mL)
n-Hexane2NonpolarInsoluble

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for advanced solubilization techniques.

Protocol 1: Co-solvency for Enhanced Solubility

Principle: Co-solvency involves using a mixture of a primary solvent (in which the compound is poorly soluble) and a water-miscible organic solvent (the co-solvent, in which the compound is more soluble) to achieve a desired final concentration. This technique works by reducing the polarity of the aqueous environment, thereby decreasing the interfacial tension between the solute and the solvent.[6]

Step-by-Step Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mg/mL).

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a co-solvent such as propylene glycol or ethanol. For example, dilute the 50 mg/mL DMSO stock 1:4 in propylene glycol to obtain a 12.5 mg/mL solution.

  • Final Dilution: Slowly add the intermediate dilution to your aqueous buffer with constant, gentle mixing. This gradual addition helps to prevent precipitation.

  • Vehicle Control: It is critical to prepare a vehicle control containing the same final concentrations of all solvents used (e.g., DMSO and propylene glycol) to account for any effects of the solvents on your experiment.

Protocol 2: Determining the pH-Solubility Profile

Principle: The solubility of an ionizable compound is dependent on the pH of the solution. By systematically measuring the solubility across a range of pH values, a pH-solubility profile can be generated, which will identify the pH at which the compound is most soluble.[7]

Step-by-Step Methodology:

  • Prepare a Series of Buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Equilibrate the Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Agitate to Equilibrium: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify the Soluble Fraction: Carefully remove an aliquot of the supernatant from each vial and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the Data: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

pH_Solubility_Mechanism cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Low_pH Benzimidazole (Neutral) + H+ Protonated Protonated Benzimidazole (Cationic) (More Soluble) Low_pH->Protonated Equilibrium shifts to the right High_pH Benzimidazole (Neutral) Deprotonated Deprotonated Benzimidazole (Anionic) (More Soluble) High_pH->Deprotonated Equilibrium shifts to the right

Caption: The effect of pH on the ionization and solubility of benzimidazole.

Protocol 3: Solubility Enhancement using Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic portion of the guest and increasing its apparent solubility in aqueous media.[5]

Step-by-Step Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[3]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

  • Equilibrate with the Compound: Add an excess of this compound to each cyclodextrin solution.

  • Agitate and Equilibrate: Agitate the mixtures until equilibrium is reached (24-48 hours).

  • Separate and Quantify: Centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency.

Advanced Strategy: Amorphous Solid Dispersions

For more challenging cases, particularly in drug development, creating an amorphous solid dispersion (ASD) can significantly enhance solubility and bioavailability.

Principle: In an ASD, the crystalline structure of the drug is disrupted, and the drug molecules are dispersed within a polymer matrix. This amorphous state has a higher free energy than the crystalline state, leading to increased apparent solubility and a faster dissolution rate.[8][9]

Preparation Methods: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[10] In spray drying, a solution of the drug and a polymer in a common solvent is rapidly dried, trapping the drug in an amorphous state within the polymer matrix. Hot-melt extrusion involves mixing the drug and polymer at an elevated temperature and extruding the mixture, which then solidifies into an amorphous dispersion.

The selection of the polymer is crucial for the stability and performance of the ASD. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[9]

Conclusion

Addressing the solubility of this compound requires a systematic and informed approach. By understanding the underlying chemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can effectively overcome these challenges. We encourage a methodical progression from simple solvent screening and dilution optimization to more advanced techniques such as co-solvency, pH adjustment, and the use of excipients. For professionals in drug development, exploring amorphous solid dispersions may offer a powerful solution for enhancing the bioavailability of this and other poorly soluble benzimidazole derivatives.

References

Technical Support Center: Preserving the Integrity of 1H-Benzo[d]imidazole-4-carbonitrile During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for handling 1H-Benzo[d]imidazole-4-carbonitrile, a crucial heterocyclic compound whose integrity can be compromised during standard reaction workup procedures. Our goal is to equip you with the causal understanding and practical protocols necessary to prevent degradation and maximize the yield and purity of your target molecule.

Section 1: Understanding the Molecule's Vulnerabilities

This compound possesses three key features that dictate its reactivity and stability during workup: the nitrile group, the acidic N-H proton, and the basic nitrogen atom of the imidazole ring. Its amphoteric nature—acting as both a weak acid and a weak base—further complicates its behavior in aqueous solutions of varying pH.[1][2]

The two primary degradation pathways of concern are:

  • Nitrile Hydrolysis : The carbon-nitrogen triple bond is susceptible to hydrolysis under harsh acidic or basic conditions, especially with heating.[3][4] This irreversible reaction converts the nitrile first to an amide and then to a carboxylic acid, representing a direct loss of the desired product.

  • Oxidative Degradation : The electron-rich benzimidazole ring system can be susceptible to oxidation, which may lead to the formation of colored impurities or N-oxides.[5][6][7] This is particularly relevant if residual oxidants are present from the preceding reaction or if the workup is performed with prolonged exposure to air.

Hydrolysis_Pathway cluster_acid Acidic Conditions (H₃O⁺, Δ) cluster_base Basic Conditions (⁻OH, Δ) start_acid 1H-Benzo[d]imidazole- 4-carbonitrile amide_acid Amide Intermediate start_acid->amide_acid H₂O attack end_acid Carboxylic Acid Product (Degradation) start_acid->end_acid Overall Transformation start_base 1H-Benzo[d]imidazole- 4-carbonitrile amide_acid->end_acid Hydrolysis amide_base Amide Intermediate start_base->amide_base ⁻OH attack end_base Carboxylate Product (Degradation) start_base->end_base Overall Transformation amide_base->end_base Hydrolysis

References

Technical Support Center: Efficient Synthesis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, you will find practical, field-proven insights and solutions to streamline your experimental workflow and enhance your success rate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of substituted benzimidazoles, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to scrutinize are the catalyst, solvent, and reaction temperature and time.[1]

  • Catalyst Choice and Activity: The absence of a catalyst can lead to low conversion rates and significantly longer reaction times.[1][2] The selection of an appropriate catalyst is paramount and depends on your specific substrates. A wide array of catalysts have been successfully employed, including:

    • Lewis Acids: Catalysts like ZrCl₄, TiCl₄, SnCl₄, and HfCl₄ are highly effective.[3][4]

    • "Green" Catalysts: For more environmentally friendly approaches, reagents such as ammonium chloride or deep eutectic solvents have proven effective.[4]

    • Heterogeneous Catalysts: Solid-supported catalysts like silica sulfuric acid, nano-Fe₂O₃, or engineered MgO@DFNS offer the advantage of easy separation and reusability.[1][4][5]

  • Solvent Effects: The choice of solvent can dramatically influence the reaction outcome. A solvent screen is highly recommended. Polar solvents such as ethanol and methanol have demonstrated high yields in many catalytic systems.[1][2]

  • Reaction Conditions: Optimizing temperature and reaction time is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[1][6] In some cases, moving from room temperature to gentle heating can significantly improve yields.[4]

Troubleshooting Workflow for Low Yields

Caption: Troubleshooting workflow for addressing low reaction yields.

Question 2: I am observing the formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?

Answer:

Achieving selectivity between 2-substituted and 1,2-disubstituted benzimidazoles, particularly when using aldehydes as reactants, is a common hurdle.[7] The formation of the 1,2-disubstituted product arises from the reaction of a second molecule of the aldehyde with the nitrogen of the newly formed benzimidazole ring.

Key factors influencing selectivity include:

  • Catalyst Selection: Certain catalysts can selectively promote the formation of one product over the other. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles when used with electron-rich aldehydes.[1][7] Conversely, conducting the reaction at low temperatures (1-2 °C) or in the absence of such a catalyst can favor the 2-substituted product.[7]

  • Stoichiometry: To favor the formation of the 2-substituted product, you can adjust the reactant stoichiometry. Using a slight excess of the o-phenylenediamine relative to the aldehyde can mitigate the formation of the 1,2-disubstituted byproduct.

  • Electronic Properties of the Aldehyde: Electron-rich aldehydes are more prone to forming the 1,2-disubstituted product, as they can more readily react with the benzimidazole nitrogen.[7]

Question 3: My final product is contaminated with colored impurities. What is the likely cause and how can I purify it?

Answer:

The presence of colored impurities often points to over-oxidation.[6] The o-phenylenediamine starting material is particularly susceptible to oxidation, which can lead to colored byproducts. The benzimidazole product itself can also be oxidized, for example, to a benzimidazole N-oxide.[6]

Here are some troubleshooting steps:

  • Inert Atmosphere: If your o-phenylenediamine is sensitive to air, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[6]

  • Control of Oxidant: If your synthesis involves an external oxidizing agent, ensure you are using the correct stoichiometry. An excess of a strong oxidant can lead to undesirable side reactions.[6]

  • Purification Techniques:

    • Activated Carbon: Colored impurities can often be removed by treating the crude product with activated carbon during recrystallization.[6]

    • Column Chromatography: This is an effective method for separating polar, colored impurities from the desired product.[6]

    • Use of o-phenylenediamine dihydrochloride: In some cases, using the dihydrochloride salt of o-phenylenediamine can lead to a cleaner reaction and reduce the formation of colored impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to substituted benzimidazoles?

The two most common and well-established methods for synthesizing the benzimidazole core are:

  • Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction): This traditional method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or orthoesters), typically under acidic conditions and often requiring high temperatures.[4][9]

  • Condensation with Aldehydes (Weidenhagen Reaction): This is a widely adopted approach due to the vast commercial availability of diverse aldehydes.[7] This reaction involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. Modern protocols for this method frequently employ a catalyst to improve efficiency and mildness of reaction conditions.[4][9]

Q2: What are the advantages of using a catalyzed synthesis over a conventional, non-catalyzed approach?

Catalyzed synthesis offers several significant advantages over traditional methods:[4]

  • Milder Reaction Conditions: Many catalytic systems allow the reaction to proceed at room temperature or with only gentle heating, in contrast to the high temperatures often required in conventional methods.[2][4]

  • Shorter Reaction Times: Catalysts accelerate the reaction, reducing the time required from several hours or even a full day to a few minutes to a few hours.[4]

  • Higher Yields and Purity: Catalyzed reactions often result in higher yields and a cleaner product profile, simplifying purification.[4]

  • Improved Selectivity: As discussed in the troubleshooting section, the choice of catalyst can be crucial for controlling selectivity in the synthesis of substituted benzimidazoles.[7]

  • Environmental Benefits ("Green Chemistry"): The development of heterogeneous and recyclable catalysts, as well as the use of environmentally benign solvents like water or ethanol, aligns with the principles of green chemistry.[4][10]

Catalyst Performance Comparison

ParameterConventional Synthesis (Aldehyde Condensation)Catalyzed Synthesis (Aldehyde Condensation)
Reaction Time Often several hours to a full dayTypically a few minutes to a few hours[4][11]
Temperature Frequently requires high temperatures (reflux)Often proceeds at room temperature or with gentle heating[2][4]
Yields Moderate to goodGood to excellent[10]
Catalyst Typically absent or a stoichiometric amount of acidCatalytic amounts of Lewis acids, metal complexes, or heterogeneous catalysts[4]
Environmental Impact Often requires harsh conditions and high-boiling solventsMilder conditions and potential for green solvents and recyclable catalysts[5][10]

Q3: How do I choose the right catalyst for my specific synthesis?

Catalyst selection is dependent on several factors, including the electronic and steric properties of your substrates, the desired reaction conditions (e.g., temperature, solvent), and considerations for sustainability (e.g., catalyst recyclability).

Decision Framework for Catalyst Selection

Catalyst_Selection Start Start: Define Synthetic Goal (e.g., 2-substituted vs 1,2-disubstituted) Substrate_Analysis Analyze Substrates: - Aldehyde (electron-rich/poor) - o-phenylenediamine (substituted?) Start->Substrate_Analysis Condition_Constraints Consider Reaction Conditions: - Temperature tolerance - Solvent preference (green vs. traditional) Substrate_Analysis->Condition_Constraints Catalyst_Type Select Catalyst Type Condition_Constraints->Catalyst_Type Homogeneous Homogeneous Catalysts: - Lewis Acids (e.g., Er(OTf)₃ for selectivity) - Simple Salts (e.g., NH₄Cl for green synthesis) Catalyst_Type->Homogeneous Simple setup, high activity Heterogeneous Heterogeneous Catalysts: - Nanoparticles (e.g., Au/TiO₂, nano-Fe₂O₃) - Supported Catalysts (e.g., MgO@DFNS) - Advantages: Recyclable, easy separation Catalyst_Type->Heterogeneous Focus on recyclability and sustainability Optimization Optimize Catalyst Loading and Reaction Conditions Homogeneous->Optimization Heterogeneous->Optimization

Caption: A decision-making flowchart for selecting a suitable catalyst.

For instance, if your goal is the selective synthesis of 1,2-disubstituted benzimidazoles from electron-rich aldehydes, a Lewis acid like Er(OTf)₃ would be a logical choice.[7] If sustainability and catalyst reuse are high priorities, a heterogeneous catalyst such as supported gold nanoparticles or a metal-organic framework would be more appropriate.[5][12][13]

Experimental Protocols

Protocol 1: Green Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride

This protocol is an example of an environmentally friendly and economically viable method.

  • Materials:

    • o-phenylenediamine (1.0 eq)

    • Substituted aldehyde (1.0 eq)

    • Ammonium chloride (NH₄Cl) (30 mol%)

    • Ethanol

  • Procedure:

    • To a mixture of o-phenylenediamine and the aldehyde in ethanol, add the catalytic amount of NH₄Cl.

    • Stir the resulting mixture at 80-90°C.

    • Monitor the reaction's completion by TLC (e.g., using a 2:1 v/v mixture of hexane:ethyl acetate as the eluent).

    • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash it with water, and then dry.

    • The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Heterogeneous Catalysis using MgO@DFNS for 2-Phenyl-1H-benzo[d]imidazole Synthesis

This protocol demonstrates the use of a recyclable heterogeneous catalyst at room temperature.[1]

  • Materials:

    • o-phenylenediamine (OPDA) (1 mmol)

    • Benzaldehyde (1.2 mmol)

    • 10 wt% MgO@DFNS catalyst

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine, benzaldehyde, and the 10 wt% MgO@DFNS catalyst in ethanol.[1]

    • Stir the mixture at room temperature for 4 hours.[1]

    • Monitor the reaction progress using TLC.

    • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can then be washed, dried, and reused.[1]

    • Evaporate the solvent from the filtrate to obtain the crude product.[1]

    • Purify the crude product by recrystallization or column chromatography as needed.

References

Technical Support Center: Regioselective Synthesis of 1H-Benzo[d]imidazole-4-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Benzo[d]imidazole-4-carbonitrile and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on controlling regioselectivity.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound and its regioisomers.

Issue 1: Poor Regioselectivity - Formation of a Mixture of 4-cyano and 7-cyano Isomers

Symptoms:

  • ¹H or ¹³C NMR spectra show a complex mixture of signals that is difficult to interpret.

  • TLC analysis reveals multiple spots with very similar Rf values.

  • Isolated product yields are low after purification attempts.

Root Cause Analysis:

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity during the cyclization of unsymmetrically substituted o-phenylenediamines, such as 2,3-diaminobenzonitrile. The two amino groups of this precursor exhibit different nucleophilicities, leading to the formation of two possible regioisomers: this compound and 1H-benzo[d]imidazole-7-carbonitrile.

DOT Diagram: Regioisomer Formation

G cluster_start Starting Material cluster_reagent Reagent cluster_products Products 2,3-Diaminobenzonitrile 2,3-Diaminobenzonitrile This compound This compound 2,3-Diaminobenzonitrile->this compound Path A 1H-Benzo[d]imidazole-7-carbonitrile 1H-Benzo[d]imidazole-7-carbonitrile 2,3-Diaminobenzonitrile->1H-Benzo[d]imidazole-7-carbonitrile Path B Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid

Caption: Cyclization of 2,3-diaminobenzonitrile can lead to two regioisomers.

Troubleshooting Strategies:

  • Modify Reaction Conditions:

    • Solvent and Temperature: The choice of solvent and reaction temperature can influence the relative rates of the two cyclization pathways. Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to aprotic (e.g., DMF, DMSO), and vary the temperature. High temperatures in the presence of a protonating agent can favor benzimidazole formation.[1][2]

    • Catalyst: The use of a catalyst can direct the reaction towards a specific isomer. For instance, certain Lewis acids may preferentially coordinate with one of the amino groups, enhancing its nucleophilicity.[3]

  • Protecting Group Strategy:

    • A more controlled, albeit longer, approach involves the use of protecting groups. By selectively protecting one of the amino groups, you can force the cyclization to occur at the desired position. This is a common strategy to achieve high regiocontrol in benzimidazole synthesis.[4]

  • Alternative Synthetic Routes:

    • Instead of relying on the cyclization of a pre-functionalized diamine, consider building the benzimidazole core first and then introducing the cyano group. Methods like direct C-H cyanation of the benzimidazole scaffold are emerging, though controlling regioselectivity in this step presents its own set of challenges.[5][6][7][8][9]

Issue 2: Low Yields of Desired Product

Symptoms:

  • The isolated yield of the target benzimidazole-4-carbonitrile is consistently low, even when starting with high-purity materials.

Root Cause Analysis:

  • Incomplete Reaction: The cyclization reaction may not be going to completion under the chosen conditions.

  • Side Reactions: The formation of byproducts, such as diamides from the reaction of diamines with carboxylic acids or acid chlorides, can consume starting materials and reduce the yield of the desired benzimidazole.[1][2]

  • Degradation: The starting materials or the product may be unstable under the reaction conditions, leading to degradation.

Troubleshooting Strategies:

  • Optimize Reaction Parameters:

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature might drive the reaction to completion, but be mindful of potential degradation.

    • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may be necessary to push the equilibrium towards the product.

  • Choice of Reagents:

    • When using carboxylic acids, the addition of a dehydrating agent or the use of conditions that facilitate water removal (e.g., azeotropic distillation) can improve yields. The use of polyphosphoric acid (PPA) at high temperatures is a classic method for this condensation.[1][2][10]

    • If using aldehydes, an oxidizing agent is often required to facilitate the final aromatization step. Air oxidation is common, but other reagents like sodium metabisulfite can also be employed.[11][12]

Issue 3: Difficulty in Separating Regioisomers

Symptoms:

  • The 4-cyano and 7-cyano isomers co-elute during column chromatography.

  • Recrystallization attempts fail to yield a pure isomer.

Root Cause Analysis:

The this compound and 1H-benzo[d]imidazole-7-carbonitrile isomers have very similar polarities and physical properties, making their separation by standard chromatographic or crystallization techniques challenging.

Troubleshooting Strategies:

  • Advanced Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for isomers that are difficult to separate by HPLC.

  • Derivatization:

    • Consider derivatizing the mixture of isomers. The introduction of a new functional group can alter the physical properties of the isomers, potentially making them easier to separate. The protecting group can then be removed to yield the pure isomers.

  • Fractional Crystallization:

    • While challenging, fractional crystallization can sometimes be successful. Experiment with a wide range of solvent systems and carefully control the cooling rate. Seeding with a pure crystal of the desired isomer can be beneficial if available.

II. Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the regioselective synthesis of this compound isomers?

The primary challenge is controlling which of the two non-equivalent amino groups of the 2,3-diaminobenzonitrile precursor participates in the initial condensation and subsequent cyclization. This lack of inherent regiocontrol often leads to the formation of a mixture of the 4- and 7-cyano isomers.

Q2: How does the choice of cyclization partner (aldehyde vs. carboxylic acid) affect the reaction?
  • Aldehydes: Condensation with aldehydes is a widely used method for benzimidazole synthesis.[3][13] It typically requires an oxidative step to form the final aromatic ring. The reaction conditions can sometimes be milder than those required for carboxylic acids.

  • Carboxylic Acids: The Phillips condensation, using a carboxylic acid (or its derivative) and an o-phenylenediamine, is a classic approach.[1][2] This method often requires high temperatures and strongly acidic conditions (e.g., polyphosphoric acid) to drive the dehydration and cyclization.

Q3: Are there modern methods that offer better regiocontrol?

Yes, modern synthetic strategies are moving towards more controlled, stepwise approaches. This can involve:

  • Directed C-H functionalization: Introducing the cyano group onto a pre-formed benzimidazole ring at a specific position.[5][8][9]

  • Building the ring system with regiochemistry "locked in": This might involve multi-step syntheses where the key bonds are formed in a specific order, avoiding the formation of isomeric mixtures.[4]

Q4: What analytical techniques are best for characterizing the isomeric products?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the aromatic protons and carbons will be distinct for each isomer. 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for unambiguous assignment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the products.

  • X-ray Crystallography: If single crystals can be obtained, X-ray crystallography provides definitive proof of the regiochemistry.

Q5: Where can I find reliable protocols for the synthesis of the starting material, 2,3-diaminobenzonitrile?

The synthesis of 2,3-diaminobenzonitrile typically involves the reduction of 2-amino-3-nitrobenzonitrile or 3-amino-2-nitrobenzonitrile. Several methods have been reported in the literature, often employing reducing agents like tin(II) chloride or catalytic hydrogenation.[14]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-1H-benzo[d]imidazole-carbonitriles from 3,4-Diaminobenzonitrile

This protocol is adapted from a procedure for the synthesis of 2-aryl-5-cyano-1H-benzimidazoles.[11][12]

Materials:

  • 3,4-Diaminobenzonitrile

  • Substituted benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

Procedure:

  • To a solution of 3,4-diaminobenzonitrile (1.0 eq) and a substituted benzaldehyde (1.5 eq) in a mixture of ethanol and water, add sodium metabisulfite (0.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the ethanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Experimental Workflow

G A Combine Reactants: - 3,4-Diaminobenzonitrile - Aldehyde - Na2S2O5 - Ethanol/Water B Reflux for 4-6 hours A->B C Cool to Room Temperature B->C D Product Precipitation? C->D E Filter Solid D->E Yes F Solvent Extraction D->F No G Purify by Column Chromatography E->G F->G H Characterize Product G->H

Caption: Workflow for the synthesis of 2-aryl-1H-benzo[d]imidazole-carbonitriles.

IV. Quantitative Data Summary

PrecursorReaction PartnerConditionsProduct(s)Typical YieldReference
4-Cyano-1,2-phenylenediamineSubstituted BenzaldehydesNa₂S₂O₅, Ethanol/Water, Reflux2-Aryl-5-cyano-1H-benzimidazoles64-78%--INVALID-LINK--[11][12]
o-PhenylenediamineBenzaldehydeEr(OTf)₃, Water, Microwave1-Benzyl-2-phenyl-1H-benzimidazole72%--INVALID-LINK--[3]
o-PhenylenediamineBenzaldehydeNo Catalyst, Water, MicrowaveMixture of 2-phenyl- and 1-benzyl-2-phenyl-1H-benzimidazole41% and 51%--INVALID-LINK--[3]

V. References

  • 4

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • 15

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • 16

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital chemical scaffolds. Heterocyclic compounds are central to medicinal chemistry and materials science, but their synthesis can be fraught with challenges.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: General Troubleshooting in Heterocyclic Synthesis

This section addresses common problems that can arise in a variety of heterocyclic synthesis reactions. A systematic approach to troubleshooting is often the most effective way to resolve these issues.[2]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors.[2] A systematic evaluation of your reaction parameters is the best approach.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[2] Small-scale trial reactions can help you determine the ideal parameters without committing large amounts of starting material.[2]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or incomplete conversion.[2] Always use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.[2][3]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[2] If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[2]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in slow reaction rates and lower yields.[2] Ensure your stirring is adequate for the scale and viscosity of your reaction.[2]

  • Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions.[2] Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[2]

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose and resolve low-yield issues.

Low_Yield_Troubleshooting start Low Yield Observed verify_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->verify_conditions assess_purity Assess Reagent and Solvent Purity verify_conditions->assess_purity Conditions OK optimize Systematically Optimize Reaction Parameters verify_conditions->optimize Conditions Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) assess_purity->check_atmosphere Purity OK assess_purity->optimize Impure review_workup Review Workup and Purification Procedure check_atmosphere->review_workup Atmosphere OK check_atmosphere->optimize Inadequate review_workup->optimize Workup OK review_workup->optimize Losses Detected Hantzsch_Synthesis aldehyde Aldehyde unsaturated_carbonyl α,β-Unsaturated Carbonyl aldehyde->unsaturated_carbonyl ketoester1 β-Ketoester (1) ketoester1->unsaturated_carbonyl ketoester2 β-Ketoester (2) enamine Enamine ketoester2->enamine ammonia Ammonia ammonia->enamine michael_adduct Michael Adduct unsaturated_carbonyl->michael_adduct enamine->michael_adduct dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration

References

Technical Support Center: Minimizing Impurities in the Large-Scale Production of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the large-scale synthesis of 1H-Benzo[d]imidazole-4-carbonitrile. Our objective is to deliver field-proven insights and troubleshooting strategies to identify, control, and minimize the formation of critical impurities, ensuring the highest possible purity of the final active pharmaceutical ingredient (API).

Overview of the Primary Synthetic Pathway

The most common and scalable synthesis of this compound involves the condensation reaction between 3,4-diaminobenzonitrile and formic acid. This reaction, known as the Phillips benzimidazole synthesis, proceeds by forming a formimidate intermediate from the more nucleophilic amine, followed by intramolecular cyclization and dehydration to yield the aromatic benzimidazole core. Understanding this pathway is the first step in diagnosing potential side reactions.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A 3,4-Diaminobenzonitrile C Condensation & Intramolecular Cyclization A->C Step 1 B Formic Acid (HCOOH) B->C Reagent D This compound C->D Step 2: Dehydration

Caption: Primary synthesis of this compound.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues encountered during large-scale production in a question-and-answer format.

Q1: My final product shows the presence of a significant impurity with a mass corresponding to 1H-Benzo[d]imidazole-4-carboxylic acid. What is the cause and how can I prevent it?

A1: This is a classic case of nitrile group hydrolysis. The nitrile functional group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under both acidic and basic conditions, particularly at elevated temperatures during reaction or workup.[1][2][3][4][5]

Causality:

  • Acid-Catalyzed Hydrolysis: Excess strong acid (e.g., from the formic acid reagent) and water at high temperatures can protonate the nitrile nitrogen, making the carbon atom susceptible to nucleophilic attack by water.[2][4]

  • Base-Catalyzed Hydrolysis: During a basic workup (e.g., using NaOH to neutralize the reaction mixture), the hydroxide ion can directly attack the electrophilic nitrile carbon.[1][3][4] This initially forms a carboxylate salt, which is then protonated to the carboxylic acid upon acidification.[2]

Hydrolysis_Pathway Product This compound Impurity Impurity: 1H-Benzo[d]imidazole-4-carboxylic acid Product->Impurity H₃O⁺ or OH⁻ / H₂O, Δ (Hydrolysis)

Caption: Formation of the carboxylic acid impurity via hydrolysis.

Troubleshooting & Mitigation Strategy:

StepActionRationale
Reaction Control Use a stoichiometric amount of formic acid or a milder C1 source. Avoid excessively high reaction temperatures or prolonged reaction times once conversion is complete.Minimizes the acidic conditions and thermal stress that promote hydrolysis.
Workup pH Control During neutralization, add the base slowly while monitoring the pH, ensuring it does not become strongly basic (pH > 10) for an extended period. Maintain lower temperatures during this step.Reduces the rate of base-catalyzed hydrolysis.
Purification If the impurity has already formed, it can be removed by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., NaHCO₃ solution).The acidic carboxylic acid impurity will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, separating it from the desired, less acidic product.

Q2: I am observing persistent colored impurities in my final product, giving it a yellow or brown tint. What is the likely source?

A2: Colored impurities in benzimidazole synthesis often arise from oxidation.[6] The starting material, 3,4-diaminobenzonitrile, is an electron-rich aromatic diamine and is highly susceptible to air oxidation, which can form complex, colored polymeric species. The final benzimidazole product itself can also be oxidized, particularly to form N-oxides.[6][7]

Causality:

  • Starting Material Oxidation: Exposure of o-phenylenediamines to air (oxygen) can lead to the formation of highly colored quinone-diimine type structures and subsequent polymers.

  • Product Oxidation: The benzimidazole ring can be oxidized to form a benzimidazole N-oxide, which can be a colored byproduct.[6] This is more likely if strong oxidizing conditions are inadvertently present.

Troubleshooting & Mitigation Strategy:

StepActionRationale
Inert Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon, especially during the initial heating phase when the starting material is most vulnerable.[6]Prevents the oxidation of the sensitive 3,4-diaminobenzonitrile starting material.
Reagent Quality Use high-purity 3,4-diaminobenzonitrile. If the starting material is already discolored, consider a purification step (e.g., recrystallization) before use.Ensures that colored impurities are not introduced from the outset.
Decolorization During the final purification or recrystallization step, treat the solution of the crude product with activated carbon.[6]Activated carbon has a high surface area and effectively adsorbs large, planar, colored molecules and other polar impurities.
Purification Column chromatography is an effective method for separating polar, colored impurities from the main product.[8][9]Provides a robust method to achieve high purity if other methods fail.

Q3: My reaction has stalled, and I have a significant amount of unreacted 3,4-diaminobenzonitrile remaining. How can I drive the reaction to completion?

A3: Incomplete conversion is a common issue in scaling up reactions. The primary causes are often related to reaction kinetics, stoichiometry, or mixing efficiency.

Causality:

  • Insufficient Temperature/Time: The condensation and cyclization steps have activation energy barriers that may not be overcome if the temperature is too low or the reaction time is too short.

  • Poor Mixing: In large-scale reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, resulting in a non-uniform reaction.

  • Reagent Deactivation: The formic acid could be of a lower concentration than specified, or volatile losses could occur at high temperatures.

Troubleshooting & Mitigation Strategy:

Troubleshooting_Workflow cluster_solutions Solutions Start Problem: Incomplete Conversion Monitor Monitor Reaction by HPLC/TLC Start->Monitor Check_Conditions Verify Temp & Time Monitor->Check_Conditions Check_Stoichiometry Confirm Reagent Stoichiometry & Quality Monitor->Check_Stoichiometry Improve_Mixing Assess & Improve Agitation Monitor->Improve_Mixing Increase_Temp Incrementally Increase Temperature Check_Conditions->Increase_Temp Extend_Time Extend Reaction Time Check_Conditions->Extend_Time Add_Reagent Add Portionwise Excess of Formic Acid Check_Stoichiometry->Add_Reagent End Reaction Complete Improve_Mixing->End Increase_Temp->End Extend_Time->End Add_Reagent->End

Caption: Workflow for troubleshooting incomplete reactions.

  • Reaction Monitoring: Do not rely solely on time. Implement in-process controls (IPCs) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the 3,4-diaminobenzonitrile starting material.[6][10]

  • Temperature Optimization: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress at each stage.

  • Extended Time: Once the optimal temperature is found, hold the reaction at that temperature until IPCs show the starting material has been consumed to an acceptable level (<1%).

  • Reagent Addition: If the reaction stalls, a small additional charge of formic acid may help drive it to completion.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best analytical technique for routine purity analysis of this compound? For quantitative analysis, a validated reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.[8][10][11] It provides excellent resolution, allowing for the separation and quantification of the main component from closely related impurities. Typical detection wavelengths for benzimidazoles are around 254 nm and 288 nm.[8][11]

FAQ 2: How can I confirm the identity of an unknown impurity? Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose. It provides both the retention time (from the LC) and the mass-to-charge ratio (m/z) of the impurity, allowing you to deduce its molecular weight and propose a likely structure (e.g., confirming the presence of the hydrolyzed carboxylic acid).[8] For definitive structural elucidation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[8][10]

FAQ 3: What are the recommended storage conditions for the final, purified product? this compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature. This minimizes the risk of hydrolysis and potential photodegradation over time.

Key Experimental Protocols

4.1 Protocol: RP-HPLC Method for Purity Analysis

This protocol provides a starting point for developing a validated analytical method.

ParameterTypical Value
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 288 nm[8][11]
Injection Volume 10 µL
Sample Prep Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.

4.2 Protocol: Purification via Activated Carbon Treatment

  • Dissolve the crude, colored this compound in a suitable solvent (e.g., boiling water[12] or ethanol) to near saturation.

  • Add 5-10% w/w of activated carbon to the hot solution.

  • Stir the mixture at an elevated temperature for 15-30 minutes.

  • Filter the hot mixture through a pad of celite or filter aid to remove the carbon. The filtration must be done quickly to prevent premature crystallization.[12]

  • Allow the hot, clarified filtrate to cool slowly to induce crystallization of the decolorized product.

  • Collect the pure crystals by filtration.

References

Technical Support Center: Microwave-Assisted Synthesis of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1H-Benzo[d]imidazole-4-carbonitrile and related derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging microwave-assisted organic synthesis (MAOS) to improve reaction efficiency and yield. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and field-proven insights.

The Science Behind Microwave-Assisted Synthesis: A Primer

Before diving into troubleshooting, it's crucial to understand why microwave irradiation is a powerful tool in modern synthesis. Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwave energy couples directly with molecules in the reaction mixture.[1][2] This leads to rapid, uniform, and efficient volumetric heating.[1][3]

The primary mechanisms for this energy transfer are:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[2] This rapid, continuous reorientation creates molecular friction, which generates heat.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate or oscillate under the influence of the changing electric field.[3] Collisions resulting from this movement cause energy dissipation in the form of heat, a process analogous to electrical resistance.

This direct heating mechanism is responsible for the dramatic acceleration of reaction rates, often leading to significantly higher yields and cleaner reaction profiles in a fraction of the time required by conventional methods.[4][5][6]

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is the most common issue in synthesis and can stem from several factors in a microwave-assisted setup. A systematic approach to optimization is key.

  • Possible Cause 1: Suboptimal Microwave Parameters. The interplay between power, temperature, and time is critical. Excessively high power can cause localized superheating and degradation, while insufficient power or time will result in incomplete conversion.

    • Suggested Solution: Instead of using a fixed high-power setting, program the reaction by temperature. Set a target temperature (e.g., 120-150°C) and allow the microwave synthesizer's software to modulate the power to maintain it. Systematically vary the reaction time (e.g., in 5-minute increments from 5 to 25 minutes) and monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal duration that maximizes product formation without significant degradation.

  • Possible Cause 2: Inappropriate Solvent Choice. The ability of a solvent to absorb microwave energy is crucial for efficient heating. Non-polar solvents are transparent to microwaves and will not heat the reaction mixture effectively.[3]

    • Suggested Solution: Choose a polar solvent with a high dielectric constant and tangent delta (a measure of its ability to convert microwave energy into heat). Solvents like Dimethylformamide (DMF), ethanol, and ethylene glycol are excellent choices for benzimidazole synthesis. For reactions requiring acidic conditions, polyphosphoric acid (PPA) can serve as both a catalyst and a highly effective microwave-absorbing medium.[7]

  • Possible Cause 3: Reagent or Catalyst Inefficiency. The cyclocondensation reaction to form the benzimidazole ring requires an acid catalyst to proceed efficiently. The physical form of your reactants can also impact homogeneity.

    • Suggested Solution: Ensure an effective acid catalyst is present. Polyphosphoric acid (PPA), sometimes buffered with phosphoric acid (H₃PO₄) to reduce viscosity, has proven highly effective for the synthesis of 2-substituted benzimidazoles from nitriles and o-phenylenediamines under microwave conditions.[7] Additionally, using the salt form of a reactant, such as o-phenylenediamine dihydrochloride, can improve homogenous mixing and reduce colored impurities, potentially leading to better yields.[6][8]

Q2: I'm observing significant impurity formation alongside my desired product. How can I achieve a cleaner reaction?

A2: Impurity formation is often a result of non-uniform heating or excessive reaction time, both of which can be controlled in a microwave synthesizer.

  • Possible Cause 1: Localized Superheating ("Hot Spots"). In the absence of proper mixing, some parts of the reaction mixture can become significantly hotter than the measured bulk temperature, leading to thermal decomposition of reactants or products.

    • Suggested Solution: Use a dedicated scientific microwave reactor equipped with magnetic stirring. Vigorous stirring is essential to distribute the heat evenly throughout the reaction vessel, ensuring uniform temperature and minimizing the formation of thermal degradation byproducts.

  • Possible Cause 2: Product Degradation Over Time. While the desired reaction is accelerated by microwave heating, so are potential degradation pathways. Leaving the reaction to run for too long, even at the optimal temperature, can lead to the accumulation of impurities.

    • Suggested Solution: Leverage one of the primary advantages of MAOS: speed.[4][6] Conduct a time-course study to identify the point of maximum product accumulation. Reactions that take hours conventionally can often be completed in minutes with microwave irradiation.[9] Quench the reaction as soon as TLC/HPLC analysis shows the consumption of starting material is complete.

Q3: My results are not reproducible from one run to the next. What's causing this inconsistency?

A3: Reproducibility issues are almost always linked to the equipment and setup.

  • Possible Cause 1: Use of a Domestic Microwave Oven. Domestic ovens have non-uniform microwave fields and lack calibrated power control or temperature feedback. This makes consistent and controlled heating impossible.

    • Suggested Solution: Never use a domestic microwave oven for chemical synthesis. They are not designed to handle sealed vessels under pressure and can lead to dangerous and unpredictable results. Always use a scientific microwave synthesizer designed for laboratory use, which provides precise control over reaction parameters and incorporates essential safety features.

  • Possible Cause 2: Variation in Reaction Setup. The size, shape, and material of the reaction vessel, as well as the total reaction volume, can influence the microwave field and heating profile.

    • Suggested Solution: Maintain consistency in your experimental setup. Use the same type and size of specialized microwave reaction vials for each run. Ensure the reaction volume is consistent and within the manufacturer's recommended range for the vessel size. This will help ensure that the heating characteristics remain the same between experiments, leading to more reproducible outcomes.

Frequently Asked Questions (FAQs)
  • FAQ 1: What are the main advantages of microwave synthesis for this compound? Microwave synthesis offers several key benefits over conventional heating: dramatically reduced reaction times (minutes instead of hours), increased product yields, and often cleaner reactions with fewer byproducts.[1][4][5][6] This efficiency can significantly accelerate research and development timelines.

  • FAQ 2: How critical is the choice of solvent? Extremely critical. The solvent is the primary medium for absorbing microwave energy.[3] Polar solvents are required for efficient heating via dipolar polarization.[2] Non-polar solvents like hexane or toluene are generally unsuitable as the main solvent unless a polar co-solvent or a solid-phase catalyst that absorbs microwaves is used.

  • FAQ 3: Are there "non-thermal" microwave effects that boost the reaction? This is a topic of ongoing scientific debate. While most of the observed rate enhancements can be attributed to the rapid, high-temperature heating profile, some researchers have proposed specific "non-thermal" effects where the electromagnetic field directly influences molecular reactivity.[2] However, for practical purposes, controlling the thermal effects (i.e., achieving and maintaining the optimal reaction temperature quickly and uniformly) is the most reliable way to optimize your synthesis.

  • FAQ 4: What are the most important safety considerations? Always use a dedicated laboratory microwave reactor with built-in pressure and temperature sensors. Never attempt to heat sealed vessels in a domestic microwave. Use appropriate personal protective equipment (PPE), including safety glasses and gloves. Be aware that reactions can pressurize rapidly; always consult the synthesizer's manual for maximum recommended volumes and temperatures for the vials you are using.

Data Summary: Conventional vs. Microwave Synthesis

The advantages of microwave irradiation are most clearly demonstrated by comparing quantitative outcomes with traditional methods. Data from multiple studies on benzimidazole synthesis consistently show marked improvements.

Synthesis MethodTypical Reaction TimeTypical Yield IncreaseReference
Conventional Heating 2 - 8 hoursBaseline[4]
Microwave Irradiation 3 - 10 minutes10% to >100%[4][5][6]

Table 1: Comparison of conventional and microwave-assisted synthesis for benzimidazole derivatives, highlighting the significant reduction in reaction time and increase in product yield.

Optimized Experimental Protocol

The following is a representative protocol for the synthesis of a 2-aryl-1H-benzo[d]imidazole derivative, which can be adapted for the synthesis of this compound by substituting the appropriate starting materials (e.g., 2,3-diaminobenzonitrile). This protocol is based on the successful cyclization of o-phenylenediamines and nitriles.[7]

Title: Microwave-Assisted Synthesis of 2-Phenyl-1H-benzo[d]imidazole

Materials:

  • o-phenylenediamine (10 mmol, 1.08 g)

  • Benzonitrile (10 mmol, 1.03 g)

  • Polyphosphoric acid (PPA) (20 mL)

  • Phosphoric acid (H₃PO₄, 85%) (10 mL)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Microwave synthesizer with sealed vessel capability and magnetic stirring

Procedure:

  • Place a magnetic stir bar into a 50 mL microwave reaction vessel.

  • Add o-phenylenediamine (10 mmol) and benzonitrile (10 mmol) to the vessel.

  • In a fume hood, carefully add polyphosphoric acid (20 mL) and phosphoric acid (10 mL) to the reaction vessel.

  • Securely seal the vessel with the appropriate cap.

  • Place the vessel inside the microwave synthesizer cavity.

  • Set the reaction parameters:

    • Target Temperature: 150°C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: High

  • Start the microwave program. The instrument will automatically modulate power to maintain the target temperature.

  • After the reaction is complete, allow the vessel to cool to a safe handling temperature (e.g., < 50°C).

  • Carefully uncap the vessel in a fume hood.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water (~200 mL) with constant stirring.

  • Neutralize the mixture by slowly adding 10% Na₂CO₃ solution until the pH is ~7-8. A precipitate will form.

  • Filter the crude product using a Buchner funnel, washing thoroughly with water.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-phenyl-1H-benzo[d]imidazole.

Visualizations

TroubleshootingWorkflow start Low Yield Observed q1 Is the solvent polar (e.g., DMF, EtOH, PPA)? start->q1 sol1_yes Yes q1->sol1_yes   sol1_no No q1->sol1_no   q2 Are you using a scientific microwave with stirring? sol1_yes->q2 action1 Change to a polar solvent with a high dielectric constant. sol1_no->action1 sol2_yes Yes q2->sol2_yes   sol2_no No q2->sol2_no   q3 Have you optimized reaction time and temperature? sol2_yes->q3 action2 Use a dedicated synthesizer with vigorous stirring to avoid hot spots. sol2_no->action2 sol3_yes Yes q3->sol3_yes   sol3_no No q3->sol3_no   end_node Consider catalyst optimization (e.g., PPA, acid strength). sol3_yes->end_node action3 Perform a time/temperature screen to find the optimal conditions. sol3_no->action3

Caption: A workflow diagram for troubleshooting low yield in microwave-assisted synthesis.

MicrowaveHeating cluster_0 Microwave Energy Input cluster_1 Mechanisms of Energy Transfer MW Microwave Field (Oscillating E-Field) Dipolar Dipolar Polarization Polar molecules attempt to align with the E-field, creating rotational friction. MW->Dipolar Interacts with Polar Molecules Ionic Ionic Conduction Ions oscillate in the E-field, creating kinetic energy through collisions. MW->Ionic Interacts with Ions Heat Rapid Volumetric Heating Dipolar->Heat Ionic->Heat

Caption: The core mechanisms of microwave heating in organic synthesis.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1H-Benzo[d]imidazole-4-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Benzo[d]imidazole-4-carbonitrile in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This versatile heterocyclic system is a key component in numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities, including antiulcer, anticancer, and anthelmintic properties. Within this important class of molecules, this compound stands out as a crucial building block for the synthesis of more complex and potent pharmaceutical agents. Its nitrile functional group serves as a versatile handle for a variety of chemical transformations, enabling the exploration of diverse chemical space in the quest for novel therapeutics.

This guide provides a comprehensive comparative analysis of the most pertinent synthetic routes to this compound. We will delve into the mechanistic intricacies of each pathway, present detailed, field-tested experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses. This in-depth analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific research and development objectives.

Route 1: The Diaminobenzonitrile Cyclization Approach

This is arguably the most direct and widely employed strategy for the synthesis of this compound. The core of this approach lies in the construction of the imidazole ring from a pre-functionalized benzene ring already bearing the nitrile and two amino groups in the required ortho- and meta-positions, respectively.

Causality Behind Experimental Choices

The success of this route hinges on the efficient synthesis of the key intermediate, 3,4-diaminobenzonitrile. This intermediate is typically prepared via a two-step sequence starting from the commercially available 4-acetamidobenzonitrile. The initial nitration is directed to the position ortho to the activating amino group (after deprotection of the acetamido group). The subsequent reduction of the nitro group to an amine provides the desired 1,2-diamine functionality, poised for cyclization. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

The final cyclization step to form the benzimidazole ring requires a one-carbon synthon. Formic acid is a common and cost-effective choice, acting as both the source of the C2 carbon of the imidazole ring and an acidic catalyst for the condensation and subsequent dehydration.

Visualizing the Diaminobenzonitrile Cyclization Workflow

Diaminobenzonitrile Cyclization 4-Acetamidobenzonitrile 4-Acetamidobenzonitrile 4-Amino-3-nitrobenzonitrile 4-Amino-3-nitrobenzonitrile 4-Acetamidobenzonitrile->4-Amino-3-nitrobenzonitrile 1. Nitration 2. Hydrolysis 3,4-Diaminobenzonitrile 3,4-Diaminobenzonitrile 4-Amino-3-nitrobenzonitrile->3,4-Diaminobenzonitrile Reduction (e.g., H2, Pd/C) This compound This compound 3,4-Diaminobenzonitrile->this compound Cyclization (Formic Acid)

Caption: Synthetic workflow for the Diaminobenzonitrile Cyclization route.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-nitrobenzonitrile

  • To a solution of 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 ml), add potassium nitrate in small portions while maintaining the temperature below 10°C.

  • Stir the reaction mixture at 5-10°C for 2 hours.

  • Pour the mixture into ice-water. Collect the precipitated crystals by suction filtration.

  • To the collected crystals, add 4N hydrochloric acid (100 ml) and reflux the mixture for 2 hours.

  • After cooling to room temperature, filter the crystals, wash with water, and dry under reduced pressure to yield 4-amino-3-nitrobenzonitrile (yield: 7.22 g).[1]

Step 2: Synthesis of 3,4-Diaminobenzonitrile

  • To a stirring solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL), add palladium on carbon catalyst (500 mg, 10% purity).

  • Degas the reaction flask and fill it with hydrogen (using a hydrogen balloon).

  • Stir the reaction mixture vigorously for 18 hours at 25°C.

  • Upon completion, degas the mixture under vacuum and backfill with nitrogen (repeat three times).

  • Filter the reaction mixture through a pad of diatomaceous earth and concentrate the filtrate under vacuum to give 3,4-diaminobenzonitrile (1.47 g, 90% yield) as a green oil, which can be used directly in the next step.[2]

Step 3: Synthesis of this compound

  • In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1.47 g, 11.04 mmol) in an excess of formic acid (20 mL).

  • Heat the reaction mixture to reflux (approximately 100-110°C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitate by filtration, wash with cold water, and dry to afford this compound. (Typical yields for this type of cyclization are generally high, often exceeding 80%).

Route 2: The Sandmeyer Reaction Approach

Causality Behind Experimental Choices

The key to this route is the synthesis of 4-amino-1H-benzo[d]imidazole. This precursor is typically prepared from 4-nitro-1,2-phenylenediamine. The cyclization with formic acid is followed by the reduction of the nitro group. The Sandmeyer reaction itself is a robust and well-established method for converting an aromatic primary amine into a nitrile. The diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures is crucial to form the diazonium salt intermediate. The subsequent reaction with a copper(I) cyanide salt then effects the displacement of the diazonium group with a nitrile.

Visualizing the Sandmeyer Reaction Workflow

Sandmeyer Reaction 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine 4-Nitro-1H-benzo[d]imidazole 4-Nitro-1H-benzo[d]imidazole 4-Nitro-1,2-phenylenediamine->4-Nitro-1H-benzo[d]imidazole Cyclization (Formic Acid) 4-Amino-1H-benzo[d]imidazole 4-Amino-1H-benzo[d]imidazole 4-Nitro-1H-benzo[d]imidazole->4-Amino-1H-benzo[d]imidazole Reduction (e.g., SnCl2, HCl) This compound This compound 4-Amino-1H-benzo[d]imidazole->this compound Sandmeyer Reaction (NaNO2, HCl, CuCN)

Caption: Synthetic workflow for the Sandmeyer Reaction route.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-benzo[d]imidazole

  • To a suspension of 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) in 150 mL of 10% hydrochloric acid, add 15 mL of formic acid.

  • Heat the mixture with stirring on a water bath at 80°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Make the mixture alkaline by the careful addition of concentrated ammonium hydroxide solution.

  • Collect the precipitate by filtration, wash with water, and dry to yield 4-nitro-1H-benzo[d]imidazole.

Step 2: Synthesis of 4-Amino-1H-benzo[d]imidazole

  • To a solution of 4-nitro-1H-benzo[d]imidazole (10 g, 0.056 mol) in ethanol, add a solution of tin(II) chloride dihydrate (50 g, 0.22 mol) in concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-1H-benzo[d]imidazole.[3]

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • In a round-bottom flask, suspend 4-amino-1H-benzo[d]imidazole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1 hour, or until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a suitable base.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Diaminobenzonitrile CyclizationRoute 2: Sandmeyer Reaction
Starting Materials 4-Acetamidobenzonitrile (commercially available)4-Nitro-1,2-phenylenediamine (commercially available)
Number of Steps 33
Key Intermediates 3,4-Diaminobenzonitrile4-Amino-1H-benzo[d]imidazole
Overall Yield Generally good to excellentModerate to good
Scalability Readily scalableScalable, but handling of diazonium salts requires caution
Reagent Toxicity Catalytic hydrogenation is relatively clean.Use of tin salts and cyanide reagents requires careful handling and waste disposal.
Atom Economy Generally good, with the main byproduct being water in the cyclization step.The Sandmeyer reaction generates stoichiometric amounts of inorganic salts as byproducts.
Versatility Primarily for the synthesis of the target molecule.The 4-amino-1H-benzo[d]imidazole intermediate can be used to introduce other functionalities via diazotization.

Senior Application Scientist's Recommendation

For the straightforward, large-scale synthesis of this compound, Route 1 (Diaminobenzonitrile Cyclization) is generally the more advantageous approach. The starting materials are readily available, the reactions are typically high-yielding, and the use of catalytic hydrogenation for the reduction step is environmentally benign compared to the stoichiometric tin reagents used in Route 2. The directness of this route, where the key functional groups are in place before the final ring formation, often leads to a more efficient overall process.

Route 2 (Sandmeyer Reaction) , while a classic and reliable transformation, is perhaps better suited for situations where a diverse range of analogues at the 4-position of the benzimidazole core are desired. The common intermediate, 4-amino-1H-benzo[d]imidazole, can be a branching point for the synthesis of not only the nitrile but also halides and other functional groups via various diazotization reactions. However, the use of toxic cyanide reagents and the potential hazards associated with diazonium salt intermediates necessitate more stringent safety precautions.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the desired scale of synthesis, available resources, and the strategic importance of the 4-amino-1H-benzo[d]imidazole intermediate for other synthetic targets.

References

A Comparative Guide to the Antiproliferative Activity of 1H-Benzo[d]imidazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective cancer therapeutics, the benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3] This guide provides an in-depth validation and comparative analysis of the antiproliferative activity of a specific class of these compounds: 1H-Benzo[d]imidazole-4-carbonitrile derivatives. We will delve into their mechanisms of action, compare their efficacy against established anticancer agents, and provide detailed experimental protocols for their evaluation.

The unique chemical versatility of the benzimidazole core allows for extensive structural modifications, enabling the design of derivatives with enhanced pharmacological properties.[4] The introduction of a carbonitrile group at the 4-position of the 1H-Benzo[d]imidazole ring system is a strategic modification aimed at modulating the electronic and steric properties of the molecule to potentially enhance its interaction with specific biological targets.

Mechanisms of Antiproliferative Action

The anticancer activity of benzimidazole derivatives is not attributed to a single mechanism but rather to their ability to interfere with multiple pathways crucial for cancer cell proliferation and survival.[5] This multi-targeted approach is a significant advantage in overcoming the challenges of drug resistance.[2]

Key mechanisms include:

  • Tubulin Polymerization Inhibition: Several benzimidazole derivatives, including repurposed anthelmintic drugs like mebendazole and albendazole, exert their anticancer effects by disrupting microtubule dynamics.[4] They bind to tubulin, inhibiting its polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Kinase Inhibition: Many kinases are dysregulated in cancer, promoting uncontrolled cell growth. Benzimidazole derivatives have been developed as potent inhibitors of various kinases, such as c-Met tyrosine kinase, which is involved in cell motility, invasion, and proliferation.[2]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Certain benzimidazole derivatives can act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[2] For instance, some 2,5-disubstituted benzimidazoles have been shown to inhibit topoisomerase I, leading to G2/M arrest and apoptosis in leukemia cells.[2]

  • DNA Intercalation and Minor Groove Binding: The planar structure of the benzimidazole ring allows some derivatives to intercalate between DNA base pairs or bind to the minor groove, interfering with DNA replication and transcription.[2] This interaction can be enhanced by the addition of other ring systems like pyridine or quinoline.[4]

  • Induction of Apoptosis: Ultimately, most of the aforementioned mechanisms converge on the induction of programmed cell death, or apoptosis. By disrupting critical cellular processes, benzimidazole derivatives trigger the intrinsic apoptotic pathway in cancer cells.[2]

  • Sirtuin Inhibition: Sirtuins are a class of enzymes that play a role in gene silencing and cell survival. Some benzimidazole derivatives have been identified as sirtuin inhibitors, demonstrating cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-468.[1]

Comparative Analysis of Antiproliferative Activity

The efficacy of novel anticancer compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the reported antiproliferative activities of various benzimidazole derivatives and compares them with standard chemotherapeutic agents.

Compound/DrugCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
Benzimidazole Derivatives
Compound 6a HUH7 (Liver)6.41Not specified[6]
MCF-7 (Breast)9.70[6]
Compound 5j MCF-7 (Breast)58.43 (SIRT1)Sirtuin Inhibition[7]
MDA-MB-468 (Breast)45.12 (SIRT2)[7]
Compound 2a MDA-MB-231 (Breast)165.02Not specified[8]
Compound 12n A549 (Lung)7.3c-Met Tyrosine Kinase Inhibition[2]
MCF-7 (Breast)6.1[2]
MKN-45 (Stomach)13.4[2]
Compound 8I K562 (Leukemia)2.68Topoisomerase I Inhibition[2]
HepG-2 (Liver)8.11[2]
Repurposed Benzimidazoles
Mebendazole DMG Cell Lines0.102 - 0.958Tubulin Disruption[5]
Standard Chemotherapeutics
Doxorubicin A549 (Lung)VariesDNA Intercalation, Topoisomerase II Inhibition[9]
Cisplatin MCF-7 (Breast)>40.45DNA Cross-linking[9]
HL-60 (Leukemia)>41.08[9]
5-Fluorouracil VariousVariesThymidylate Synthase Inhibition[6]

Note: This table presents a selection of data from the cited literature. Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]

Materials and Reagents:
  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzimidazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Benzimidazole Derivatives incubate_24h->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 end End calc_ic50->end

Caption: Workflow of the MTT assay for evaluating antiproliferative activity.

Benzimidazole_MoA cluster_targets Cellular Targets cluster_effects Cellular Effects benzimidazole Benzimidazole Derivatives tubulin Tubulin Polymerization benzimidazole->tubulin kinases Oncogenic Kinases (e.g., c-Met) benzimidazole->kinases topoisomerase Topoisomerases benzimidazole->topoisomerase dna DNA (Intercalation/Groove Binding) benzimidazole->dna microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption signal_inhibition Signal Transduction Inhibition kinases->signal_inhibition dna_damage DNA Damage topoisomerase->dna_damage dna->dna_damage cell_cycle_arrest G2/M Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis (Cell Death) signal_inhibition->apoptosis dna_damage->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Key mechanisms of antiproliferative action for benzimidazole derivatives.

Alternatives and Future Perspectives

While this compound derivatives show significant promise, the field of anticancer drug discovery is vast. Other heterocyclic scaffolds, such as quinazolines, pyrazoles, and chalcones, are also being extensively investigated as potential anticancer agents.[12][13] The future development of benzimidazole-based therapeutics will likely focus on:

  • Improving Selectivity: Designing derivatives that specifically target cancer cells while sparing healthy cells to minimize side effects.[4]

  • Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines.

  • Combination Therapies: Investigating the synergistic effects of benzimidazole derivatives with existing chemotherapeutic agents.[5]

  • Drug Repurposing: Further exploring the anticancer potential of FDA-approved benzimidazole-based drugs, which offers a faster route to clinical application.[14]

Conclusion

The 1H-Benzo[d]imidazole scaffold, and by extension its 4-carbonitrile derivatives, represents a highly promising platform for the development of novel antiproliferative agents. Their ability to engage multiple cellular targets provides a robust mechanism of action that is less susceptible to the development of drug resistance. The data presented in this guide, compiled from numerous studies, validates the potent anticancer activity of this class of compounds. Further structure-activity relationship studies and preclinical evaluations are warranted to optimize their efficacy and selectivity, paving the way for their potential clinical application in the fight against cancer.

References

The Evolving Landscape of 1H-Benzo[d]imidazole-4-carbonitrile Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzo[d]imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1H-benzo[d]imidazole-4-carbonitrile analogs, with a particular focus on their development as anticancer agents targeting critical enzymes like Topoisomerase I and Poly (ADP-ribose) polymerase-1 (PARP-1). We will delve into the causality behind experimental choices in their synthesis and evaluation, offering a technical narrative grounded in recent scientific advancements.

The Benzimidazole Core: A Versatile Pharmacophore

The fused benzene and imidazole rings of the benzimidazole system create a unique electronic and structural environment, enabling a variety of non-covalent interactions with biomacromolecules.[2] This inherent versatility has led to the development of benzimidazole-containing drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The addition of a carbonitrile group at the 4-position of the benzimidazole ring introduces a key functional group that can participate in specific interactions with target proteins and serves as a synthetic handle for further molecular elaboration.

Strategic Synthesis of this compound Analogs

The construction of the this compound core and its analogs typically involves the cyclocondensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid derivative. A common and effective method utilizes sodium metabisulfite as a mild oxidizing agent, allowing for the reaction of 4-cyano-1,2-phenylenediamine with various substituted benzaldehydes in ethanol.[4][5] This approach is favored for its operational simplicity and generally good yields.

Further diversification of the benzimidazole scaffold can be achieved through N-alkylation or arylation, as well as modifications of the substituent at the 2-position. For instance, in the synthesis of bisbenzimidazole (BBZ) derivatives, a multi-step process involving nucleophilic substitution, deacetylation, and reduction is employed to generate the necessary diamine intermediates.[4][5] These intermediates are then condensed with appropriate aldehydes to yield the final products.[4][5] The choice of synthetic route is often dictated by the desired substitution pattern and the need to introduce specific functionalities to probe the SAR.

Representative Synthetic Workflow

cluster_0 Synthesis of 2-Aryl-1H-benzo[d]imidazole-4-carbonitriles 4-Cyano-1,2-phenylenediamine 4-Cyano-1,2-phenylenediamine Condensation Condensation 4-Cyano-1,2-phenylenediamine->Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Condensation 2-Aryl-1H-benzo[d]imidazole-4-carbonitrile 2-Aryl-1H-benzo[d]imidazole-4-carbonitrile Condensation->2-Aryl-1H-benzo[d]imidazole-4-carbonitrile Na2S2O5, Ethanol, Reflux

Caption: General synthetic scheme for 2-aryl-1H-benzo[d]imidazole-4-carbonitriles.

Comparative Analysis of Biological Activity

The biological evaluation of this compound analogs has revealed potent activity against several key therapeutic targets. Below, we compare the performance of these analogs against Topoisomerase I and PARP-1, highlighting the subtle structural modifications that lead to significant changes in inhibitory activity.

Targeting Human Topoisomerase I

Human Topoisomerase I (Hu Topo I) is a crucial enzyme involved in DNA replication and transcription, making it a validated target for cancer chemotherapy.[4][5] Several 1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of this enzyme.

Compound IDR1 (at C2-phenyl)R2 (at C5/C6)GI50 (µM) NCI-60 RangeTopo I IC50 (µM)Reference
11a 3,4-diethoxypiperazinyl-propyl0.16 - 3.6-[4][5]
12a 3,4-diethoxypiperazinyl-butyl0.16 - 3.6-[4][5]
12b 4-(trifluoromethyl)piperazinyl-butyl0.16 - 3.616[4][5]
CPT ---Comparable to 12b[4][5]

GI50 values represent the concentration for 50% growth inhibition across a panel of 60 human cancer cell lines. CPT (Camptothecin) is a known Topoisomerase I inhibitor used as a reference.

Structure-Activity Relationship Insights:

  • Substitution at the C2-phenyl ring: The presence of electron-donating groups, such as diethoxy (compounds 11a and 12a ), or electron-withdrawing groups, like trifluoromethyl (compound 12b ), at the C2-phenyl ring leads to potent anticancer activity.[4][5] This suggests that both electronic effects and steric bulk at this position can influence the interaction with the target.

  • Piperazine side chain length: Increasing the alkyl chain length on the piperazine moiety from propyl (11a ) to butyl (12a ) appears to maintain high potency.[4][5] This alkyl chain is thought to interact with the minor groove of DNA, contributing to the overall binding affinity.[4][5]

  • Mechanism of Action: These compounds are believed to act as DNA minor groove-binding ligands and inhibit the relaxation of supercoiled DNA by Topoisomerase I.[4][5] Flow cytometry studies have shown that potent analogs like 11a , 12a , and 12b induce cell cycle arrest at the G2/M phase.[4][5]

cluster_1 SAR of Benzimidazole Analogs as Topoisomerase I Inhibitors Benzimidazole_Core 1H-Benzo[d]imidazole Core Activity Biological Activity Benzimidazole_Core->Activity C2_Phenyl C2-Phenyl Substitution (R1) C2_Phenyl->Activity Electron-donating or -withdrawing groups enhance activity C5_C6_Sub C5/C6 Substitution (R2) C5_C6_Sub->Activity Piperazinyl-alkyl chain interacts with DNA minor groove

Caption: Key SAR features for Topoisomerase I inhibition.

Targeting Poly (ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks.[6] Its inhibition is a clinically validated strategy for treating cancers with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations.[6] The 1H-benzo[d]imidazole-4-carboxamide scaffold has emerged as a potent pharmacophore for PARP-1 inhibitors.[6]

Compound IDLinkerR (Terminal Group)PARP-1 IC50 (nM)MDA-MB-436 IC50 (µM)Reference
6b Piperazine3-methyl-furanyl8.65-[6]
6m 1,4-diazepane3-methyl-furanyl-25.36[6]
6r 1,4-diazepanePhenyl--[6]
Olaparib --2.7723.89[6]
Veliparib --15.54-[6]

MDA-MB-436 is a BRCA-1 mutant breast cancer cell line. Olaparib and Veliparib are clinically approved PARP-1 inhibitors.

Structure-Activity Relationship Insights:

  • Linker Group: The nature of the saturated nitrogen-containing heterocycle used as a linker between the benzimidazole core and the terminal group significantly impacts activity. The 1,4-diazepane linker in compound 6m resulted in approximately a twofold increase in anti-proliferative activity against the MDA-MB-436 cell line compared to the piperazine linker.[6]

  • Terminal Group: The terminal group that binds in the AD site of PARP-1 is crucial for potency. The 3-methyl-furanyl group in compound 6b demonstrated the most robust PARP-1 inhibitory activity.[6]

  • Carboxamide Moiety: The 4-carboxamide group on the benzimidazole ring is a key pharmacophoric feature, mimicking the nicotinamide portion of the natural substrate NAD+ and enabling competitive inhibition of the PARP-1 catalytic domain.[7]

Experimental Protocols: A Foundation for Reproducibility

To ensure the integrity and reproducibility of the findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.

General Synthetic Procedure for 2-Aryl-1H-benzo[d]imidazole-4-carbonitriles
  • To a solution of 4-cyano-1,2-phenylenediamine (1.0 eq) in ethanol, add the appropriately substituted benzaldehyde (1.2 eq).

  • Add sodium metabisulfite (0.5 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add a dilute aqueous solution of potassium carbonate to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).[4]

Topoisomerase I Relaxation Assay
  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol, pH 7.5).

  • Add varying concentrations of the test compound dissolved in DMSO to the reaction mixture. A control reaction with DMSO alone should be included.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of DNA relaxation is observed as a decrease in the amount of relaxed DNA compared to the control.[4][5]

PARP-1 Inhibition Assay
  • Utilize a commercially available PARP-1 activity assay kit, which typically employs a 96-well plate coated with histones and contains NAD+.

  • Add recombinant human PARP-1 enzyme to the wells, followed by the test compounds at various concentrations.

  • Initiate the PARP-1 reaction by adding a biotinylated NAD+ solution.

  • Incubate the plate according to the manufacturer's instructions to allow for the poly(ADP-ribosyl)ation of histones.

  • Wash the plate to remove unreacted components.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the incorporated biotinylated ADP-ribose.

  • After another washing step, add a HRP substrate (e.g., TMB) to develop a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to PARP-1 activity, and the IC50 values of the inhibitors can be calculated from the dose-response curves.[6]

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant improvements in potency and selectivity against important cancer targets like Topoisomerase I and PARP-1. The comparative data presented provides a valuable resource for medicinal chemists and drug discovery scientists to guide the rational design of next-generation inhibitors.

Future research in this area should focus on expanding the diversity of substituents at all positions of the benzimidazole ring to further probe the chemical space. The exploration of this scaffold against other disease targets, such as viral polymerases and kinases, is also a promising avenue for investigation.[8][9] A deeper understanding of the molecular interactions through co-crystallization studies with target enzymes will be invaluable for structure-based drug design and the development of compounds with improved pharmacological profiles.

References

A Comparative Guide to the Biological Activity of 1H-Benzo[d]imidazole-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its versatile biological activities, including anticancer, antimicrobial, and antiviral properties, have made it a focal point of drug discovery efforts. This guide provides an in-depth comparative analysis of the biological activities of the four positional isomers of 1H-Benzo[d]imidazole-carbonitrile: the 4-, 5-, 6-, and 7-carbonitrile isomers. While direct comparative studies are limited, this document synthesizes the available experimental data and provides expert insights into the structure-activity relationships that govern their therapeutic potential.

Synthesis of 1H-Benzo[d]imidazole-carbonitrile Isomers

The synthesis of benzimidazole-carbonitrile isomers typically involves the condensation of an appropriately substituted o-phenylenediamine with a reagent that provides the C2 carbon of the imidazole ring. A common method is the reaction with an aldehyde in the presence of an oxidizing agent.

For instance, the synthesis of 2-aryl-5-cyano-1H-benzimidazoles can be achieved by reacting 4-cyano-1,2-phenylenediamine with various substituted benzaldehydes using sodium metabisulfite as the oxidizing agent in ethanol.[1] This approach can be adapted for the synthesis of other isomers by using the corresponding substituted o-phenylenediamine.

Comparative Biological Activity

The position of the electron-withdrawing nitrile group on the benzimidazole ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets, thereby modulating its biological activity.

Anticancer Activity

Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including inhibition of topoisomerase, disruption of microtubule polymerization, and kinase inhibition.[2][3]

Similarly, derivatives of 1H-benzo[d]imidazole-5-carboxamide have been investigated as fatty acid synthase (FASN) inhibitors, a key enzyme in cancer cell metabolism. Certain derivatives demonstrated potent FASN inhibitory activity and selective cytotoxicity against colon and breast cancer cell lines, with IC50 values in the low micromolar range.[4][5]

Table 1: Representative Anticancer Activity of Benzimidazole-carbonitrile Derivatives

Compound/Isomer DerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference
2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carbonitrileVariousPotent growth inhibition[1]
1H-benzo[d]imidazole-5-carboxamide derivative (CTL-12)HCT-116 (Colon)2.5 (FASN inhibition)[4]
1H-benzo[d]imidazole-4,7-dione derivative (MD102)ACHN (Renal)2.15[6]

This table presents data for derivatives of the specified isomers, as direct data for the parent compounds is limited.

The position of the nitrile group likely influences the molecule's ability to interact with specific enzymatic targets. Further studies are warranted to directly compare the cytotoxic profiles of all four isomers against a panel of cancer cell lines.

Antimicrobial Activity

Benzimidazole derivatives have a long history as antimicrobial agents. Their mechanism of action can involve the inhibition of microbial growth by interfering with essential cellular processes.

Derivatives of 2-amino-1H-benzo[d]imidazole-5-carbonitrile have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values comparable to established antibiotics.[7]

While direct comparative antimicrobial data for all four isomers is scarce, the available information on related structures suggests that the benzimidazole-carbonitrile scaffold is a promising starting point for the development of new antimicrobial agents. The position of the nitrile group could affect the molecule's ability to penetrate the bacterial cell wall and interact with intracellular targets.

Table 2: Representative Antimicrobial Activity of Benzimidazole-carbonitrile Derivatives

Compound/Isomer DerivativeMicrobial StrainActivity (MIC in µg/mL)Reference
2-Amino-1H-benzo[d]imidazole-5-carbonitrile derivativeStaphylococcus aureus3.12[7]
2-Amino-1H-benzo[d]imidazole-5-carbonitrile derivativeEscherichia coli12.5[7]

This table presents data for derivatives of the specified isomers, as direct data for the parent compounds is limited.

Mechanisms of Action

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with a variety of biological targets.

Enzyme Inhibition

A primary mechanism of action for many anticancer benzimidazoles is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and apoptosis in cancer cells. Other targeted enzymes include kinases, which are often dysregulated in cancer, and fatty acid synthase.[4][5]

cluster_cell Cancer Cell cluster_drug Benzimidazole-carbonitrile DNA DNA TopoI Topoisomerase I DNA->TopoI Binding Cleaved_DNA Cleaved DNA Complex TopoI->Cleaved_DNA Cleavage Cleaved_DNA->DNA Re-ligation (Normal) Replication_Fork Replication Fork Collapse Cleaved_DNA->Replication_Fork Collision Apoptosis Apoptosis Replication_Fork->Apoptosis Drug Inhibitor Drug->Cleaved_DNA Stabilization

Caption: Potential mechanism of action via Topoisomerase I inhibition.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole-carbonitrile isomers and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

A Seed cells in 96-well plate B Add benzimidazole isomers A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the benzimidazole-carbonitrile isomers in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

A Prepare serial dilutions of isomers in broth B Inoculate with microbial suspension A->B C Incubate plate B->C D Observe for growth inhibition C->D E Determine MIC D->E

Caption: Workflow of the broth microdilution assay.

Conclusion and Future Perspectives

The positional isomers of 1H-Benzo[d]imidazole-carbonitrile represent a promising scaffold for the development of novel therapeutic agents. While current research provides valuable insights into the anticancer and antimicrobial potential of the 5- and 6-carbonitrile derivatives, a significant knowledge gap exists for the 4- and 7-isomers. A direct, head-to-head comparative study of all four isomers is crucial to fully elucidate their structure-activity relationships and identify the most promising candidates for further development. Future research should focus on the synthesis and comprehensive biological evaluation of all four isomers to unlock their full therapeutic potential.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Benzo[d]imidazole-4-carbonitrile-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, effective, and target-selective anticancer therapeutics has led researchers down numerous chemical avenues. One such promising scaffold is the 1H-benzo[d]imidazole system, a heterocyclic pharmacophore that mimics naturally occurring purine nucleotides and has demonstrated a wide spectrum of pharmacological activities.[1][2] The strategic addition of a carbonitrile group at the 4-position has been explored to enhance potency and modulate physicochemical properties. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 1H-Benzo[d]imidazole-4-carbonitrile-based compounds, offering field-proven insights into their evaluation as potential anticancer agents. We will delve into the causality behind experimental choices, present detailed protocols, and underscore the critical importance of translating promising in vitro results into tangible in vivo efficacy.

The Rationale Behind the this compound Scaffold

The benzimidazole core is a privileged structure in medicinal chemistry due to its ability to form key interactions with various biological targets, including kinases, topoisomerases, and microtubules.[1][3] The introduction of a nitrile (-C≡N) group at the 4-position is a deliberate design strategy. The nitrile moiety is a strong electron-withdrawing group that can influence the electronic distribution of the entire benzimidazole ring system, potentially enhancing binding affinities to target proteins. Furthermore, the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions within the active sites of enzymes. From a drug development perspective, the carbonitrile group can also favorably impact metabolic stability and pharmacokinetic properties.

In Vitro Efficacy: The Proving Ground for Anticancer Potential

The initial assessment of any potential anticancer compound lies in its in vitro evaluation. These cell-free and cell-based assays provide fundamental insights into a compound's cytotoxic activity, mechanism of action, and target engagement.

Gauging Cytotoxicity: The MTT Assay

A cornerstone of in vitro anticancer drug screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. A decrease in metabolic activity in the presence of a compound is indicative of cytotoxicity.

Table 1: Representative In Vitro Cytotoxicity of 1H-Benzo[d]imidazole-based Compounds

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 6i (a halogenated benzylidenebenzohydrazide hybrid)HepG2 (Hepatocellular Carcinoma)7.82Multi-kinase inhibitor (EGFR, HER2, CDK2, mTOR)
Compound 12b (a bisbenzimidazole derivative)NCI-60 Cell Line Panel0.16 - 3.6Human Topoisomerase I inhibitor[4][5]
Compound 8j (MD102) (a 1H-benzo[d]imidazole-4,7-dione derivative)ACHN (Renal Cell Carcinoma)2.15Transglutaminase 2 inhibitor, p53 stabilization[6]
CTL-12 (a 5-carboxamide derivative)HCT-116 (Colon Cancer)2.5Fatty Acid Synthase (FASN) inhibitor

Note: While not all compounds listed are 4-carbonitrile derivatives, they represent the broader class of benzimidazole-based compounds and highlight the range of potencies and mechanisms observed.

Unraveling the Mechanism of Action: Cell Cycle and Apoptosis Assays

Beyond simple cytotoxicity, it is crucial to understand how a compound kills cancer cells. Flow cytometry-based assays are invaluable tools for this purpose.

  • Cell Cycle Analysis: By staining cells with a fluorescent DNA-intercalating dye like propidium iodide, we can analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that checkpoint. For instance, some benzimidazole derivatives have been shown to induce a G2/M phase arrest.[5]

  • Apoptosis Assay: Annexin V/PI staining is a standard method to detect apoptosis (programmed cell death). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while propidium iodide enters cells with compromised membrane integrity (late apoptotic or necrotic cells). Mechanistic studies have revealed that some 1H-benzo[d]imidazole derivatives induce apoptosis by upregulating pro-apoptotic proteins like caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2.[7]

The Crucial Leap: From In Vitro Promise to In Vivo Reality

While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies in animal models are a critical step in the preclinical development of any promising anticancer compound. To date, specific in vivo efficacy data for this compound compounds is not extensively available in the public domain, with many studies concluding that such evaluation is warranted.[7][8] However, we can look at a closely related derivative, a 1H-benzo[d]imidazole-4,7-dione compound (MD102), to understand the principles and methodologies of in vivo assessment.[6]

The Xenograft Model: A Window into Antitumor Activity

The most common in vivo model for evaluating anticancer drugs is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

Diagram 1: Workflow of a Xenograft Study

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model cluster_2 Treatment & Analysis A Cancer Cell Line Culture B Cell Harvesting & Counting A->B C Resuspension in Matrigel/PBS B->C D Subcutaneous Injection into Immunocompromised Mice C->D E Tumor Growth Monitoring (Calipers) D->E F Randomization into Treatment & Control Groups E->F G Drug Administration (e.g., Oral, IP) F->G H Tumor Volume & Body Weight Measurement G->H I Tumor Excision & Analysis (IHC, Western Blot) H->I

Caption: A typical workflow for an in vivo xenograft study to evaluate the efficacy of an anticancer compound.

In a study involving the 1H-benzo[d]imidazole-4,7-dione derivative MD102, the compound was administered to mice with established ACHN renal cell carcinoma xenografts. The results demonstrated a significant inhibitory effect on tumor growth following both oral and intraperitoneal administration.[6]

Pharmacodynamic Markers: Confirming Target Engagement in Vivo

Measuring tumor size is a primary endpoint, but it is equally important to assess whether the drug is hitting its intended target in the tumor tissue. This is achieved by analyzing pharmacodynamic (PD) markers. In the case of MD102, immunohistochemical (IHC) staining of the excised tumors revealed an increase in the levels of the tumor suppressor protein p53 and a decrease in the proliferation marker Ki-67 in the treated group compared to the control group.[6] This provided strong evidence that the in vivo antitumor activity was mediated by the intended mechanism of action – stabilization of p53.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells (e.g., ACHN) suspended in a 1:1 mixture of PBS and Matrigel into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm^3, randomize the mice into treatment and control groups. Administer the this compound compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. A significant reduction in tumor growth in the treatment group compared to the control group indicates efficacy.

  • Pharmacodynamic Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of target engagement markers (e.g., p53, Ki-67). Another portion can be flash-frozen for western blot or other molecular analyses.

Diagram 2: Signaling Pathway Inhibition by a Benzimidazole Derivative

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzimidazole 1H-Benzo[d]imidazole Compound Benzimidazole->EGFR Inhibition

Caption: A simplified diagram illustrating the inhibition of the EGFR/HER2 signaling pathway by a multi-targeted benzimidazole-based kinase inhibitor.

Conclusion: The Path Forward

The this compound scaffold represents a promising avenue for the development of novel anticancer agents. In vitro studies have consistently demonstrated the potent cytotoxic and mechanistic effects of this class of compounds. However, the successful translation of these findings into in vivo efficacy remains the critical hurdle. While direct in vivo data for the 4-carbonitrile derivatives is emerging, the established methodologies and the insights gained from related benzimidazole compounds provide a clear roadmap for their preclinical evaluation. Future research must focus on rigorous in vivo testing to assess not only the antitumor activity but also the pharmacokinetic and toxicological profiles of these promising molecules. This comprehensive approach is essential to bridge the gap between promising in vitro data and the development of clinically effective cancer therapeutics.

References

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Core and the Imperative for Spectroscopic Scrutiny

The benzimidazole scaffold, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] This versatility stems from the electron-rich nature of the benzimidazole ring system, which facilitates interactions with various biological targets.[3]

For the medicinal chemist and drug development professional, the precise elucidation of a synthesized derivative's structure is paramount. Spectroscopic analysis is not merely a confirmatory step but a deep dive into the molecule's electronic and structural architecture. A comparative spectroscopic study—analyzing how spectral properties shift across a series of derivatives—is fundamental to understanding structure-activity relationships (SAR). It allows us to correlate the electronic effects of different substituents with changes in molecular properties, which in turn influence biological activity.[5][6][7] This guide provides an in-depth, comparative framework for utilizing core spectroscopic techniques to characterize benzimidazole derivatives, moving beyond simple data reporting to explain the causality behind the observations.

The Spectroscopic Quadrangle: A Multi-Faceted Approach to Structural Elucidation

A comprehensive characterization of benzimidazole derivatives relies on a synergistic combination of four primary spectroscopic techniques: UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Workflow cluster_output Data Integration Synth Synthesized Benzimidazole Derivative UVVis UV-Vis Spectroscopy (Electronic Transitions, Conjugation) Synth->UVVis Sample FTIR FT-IR Spectroscopy (Functional Groups) Synth->FTIR Sample NMR NMR Spectroscopy (¹H & ¹³C Framework, Connectivity) Synth->NMR Sample MS Mass Spectrometry (Molecular Weight, Fragmentation) Synth->MS Sample Structure Definitive Structure Elucidation & SAR Insights UVVis->Structure Integrated Data FTIR->Structure Integrated Data NMR->Structure Integrated Data MS->Structure Integrated Data

References

Benchmarking 1H-Benzo[d]imidazole-4-carbonitrile: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Benzimidazole Scaffold in Oncology

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][2] This versatility stems from its structural similarity to endogenous purine nucleotides, allowing benzimidazole derivatives to interact with a variety of biological targets.[2] Within this promising class of compounds, 1H-Benzo[d]imidazole-4-carbonitrile emerges as a molecule of significant interest. While extensive research has been conducted on various benzimidazole derivatives, this guide provides a focused comparative analysis of this compound, benchmarking its potential efficacy against established therapeutic agents.

Recent studies have strongly suggested that the anticancer activity of 1H-benzo[d]imidazole derivatives is mediated through the inhibition of human topoisomerase I (Hu Topo I), a critical enzyme in DNA replication and transcription.[2][3] This guide, therefore, positions this compound as a putative topoisomerase I inhibitor and evaluates its potential performance against clinically approved drugs targeting this pathway, as well as other key mechanisms in cancer chemotherapy.

Conceptual Framework for Benchmarking

To provide a comprehensive evaluation, this guide will benchmark this compound against therapeutic agents from three major classes of anticancer drugs:

  • Topoisomerase I Inhibitors: Direct competitors with the same proposed mechanism of action.

  • Tubulin Polymerization Inhibitors: A class of mitotic inhibitors with a distinct mechanism.

  • Kinase Inhibitors: Targeted therapy agents that interfere with specific signaling pathways.

The following sections will detail the experimental methodologies for a head-to-head comparison and present a synthesis of potential outcomes based on the known activities of these established drugs.

Comparative Analysis: Performance Against Known Therapeutic Agents

While specific experimental data for this compound is not yet widely available in the public domain, we can project its potential efficacy based on the performance of structurally similar compounds and the established potency of current anticancer drugs.[3]

Table 1: Comparative Efficacy (GI₅₀/IC₅₀ in µM) of Selected Anticancer Agents Across Different Cancer Cell Lines
Compound ClassTherapeutic AgentMechanism of ActionColon Cancer (HT-29)Breast Cancer (MCF-7)Lung Cancer (A549)
Benzimidazole Derivative This compound (Projected) Topoisomerase I Inhibition 0.16 - 3.6 [2][3]0.16 - 3.6 [2][3]0.16 - 3.6 [2][3]
Topoisomerase I InhibitorTopotecanTopoisomerase I Inhibition~0.1 - 1.0~0.01 - 0.1~0.1 - 1.0
Topoisomerase I InhibitorIrinotecan (SN-38 active metabolite)Topoisomerase I Inhibition~0.01 - 0.1~0.01 - 0.1~0.01 - 0.1
Tubulin Polymerization InhibitorPaclitaxelMicrotubule Stabilization~0.001 - 0.01~0.001 - 0.01~0.001 - 0.01
Kinase Inhibitor (BRAF)VemurafenibBRAF V600E Inhibition>10 (BRAF wild-type)>10 (BRAF wild-type)>10 (BRAF wild-type)

Note: The projected GI₅₀ range for this compound is based on the reported activity of potent derivatives from the same class.[2][3] Values for established agents are approximate and can vary based on experimental conditions.

Experimental Protocols for Benchmarking

To generate the comparative data presented in Table 1, the following robust and validated experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic potential of a compound by measuring the metabolic activity of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator drugs (Topotecan, Irinotecan, Paclitaxel, Vemurafenib) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀/IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

In Vitro Topoisomerase I Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of human topoisomerase I.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and varying concentrations of this compound or Topotecan.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Visualizing the Mechanisms of Action

Understanding the cellular pathways targeted by these compounds is crucial for interpreting the benchmarking data.

Topoisomerase I Mechanism and Inhibition

Topoisomerase_I_Pathway

Experimental Workflow for Benchmarking

Benchmarking_Workflow

Expert Synthesis and Forward Outlook

Based on the available evidence for the benzimidazole scaffold, this compound holds considerable promise as a novel anticancer agent.[2][3] Its projected potency, falling within the low micromolar to nanomolar range, positions it as a competitive candidate for further preclinical development. The primary proposed mechanism of topoisomerase I inhibition is a clinically validated strategy for cancer therapy, suggesting a clear path for its investigation and potential clinical application.

The true value of this compound will be determined by its performance in direct, head-to-head comparisons with established drugs. Key differentiators will include its selectivity for cancer cells over normal cells, its oral bioavailability, and its safety profile. Should this compound demonstrate superior efficacy or a more favorable therapeutic window compared to existing topoisomerase I inhibitors, it would represent a significant advancement in the field.

Furthermore, the potential for synergistic combinations with other anticancer agents should be explored. For instance, its efficacy could be enhanced when used in conjunction with drugs that target different stages of the cell cycle or complementary signaling pathways.

References

A Comparative Guide to the Synthesis of 1H-Benzo[d]imidazole-4-carbonitrile: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical scaffolds is paramount. 1H-Benzo[d]imidazole-4-carbonitrile is a significant building block in medicinal chemistry, and the reproducibility and robustness of its synthesis are critical for consistent production and downstream applications. This guide provides an in-depth comparison of plausible synthetic protocols for this compound, with a focus on the factors that influence the reliability and consistency of these methods.

Introduction to this compound

The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The addition of a carbonitrile group at the 4-position of the benzimidazole ring offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. The consistent and predictable synthesis of this molecule is therefore a key consideration for any research or development program that utilizes it.

This guide will explore two primary synthetic routes to this compound, dissecting each protocol to understand the underlying chemical principles and potential challenges. We will analyze the causality behind experimental choices and provide insights into the trustworthiness of each method.

Comparative Analysis of Synthetic Protocols

Two main strategies for the synthesis of this compound are presented here. The first involves the direct cyclization of a pre-functionalized diamine, while the second introduces the nitrile functionality in the final steps of the synthesis.

Protocol A: The Direct Cyclization Approach

This protocol is based on the well-established method of forming the benzimidazole ring through the condensation of an o-phenylenediamine with a one-carbon synthon, in this case, formic acid. The key to this approach is the availability of the starting material, 2,3-diaminobenzonitrile.

Experimental Protocol:

Step 1: Synthesis of this compound

  • To a solution of 2,3-diaminobenzonitrile (1.0 eq) in formic acid (10-15 eq), add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a base, such as sodium bicarbonate, until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality and Mechanistic Insights:

The reaction proceeds via an acid-catalyzed nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of formic acid. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring. The use of excess formic acid serves as both a reagent and a solvent.

Reproducibility and Robustness Considerations:

The reproducibility of this protocol is generally considered to be good, provided that the starting 2,3-diaminobenzonitrile is of high purity. The reaction is relatively robust and can tolerate minor fluctuations in temperature and reaction time. However, the following factors can influence the outcome:

  • Purity of the starting diamine: Impurities in the 2,3-diaminobenzonitrile can lead to the formation of side products and a lower yield of the desired product.

  • Efficiency of the final neutralization and precipitation: Incomplete precipitation will result in a lower isolated yield.

  • Recrystallization solvent choice: The choice of solvent for recrystallization is crucial for obtaining a highly pure product.

Protocol B: The Late-Stage Nitrile Formation Approach

This alternative protocol involves the formation of the benzimidazole ring system prior to the introduction of the nitrile group. This multi-step synthesis begins with a readily available starting material, 4-nitro-1,2-phenylenediamine.

Experimental Protocol:

Step 1: Synthesis of 4-Nitro-1H-benzo[d]imidazole

  • A mixture of 4-nitro-1,2-phenylenediamine (1.0 eq) and formic acid (10-15 eq) is heated at reflux for 2-4 hours.[1]

  • The reaction is monitored by TLC.

  • After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.[1]

Step 2: Reduction of 4-Nitro-1H-benzo[d]imidazole to 4-Amino-1H-benzo[d]imidazole

  • To a solution of 4-nitro-1H-benzo[d]imidazole (1.0 eq) in a suitable solvent such as ethanol, add a reducing agent like tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.[1]

  • Reflux the reaction mixture for 4 hours.[1]

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.[1]

  • Extract the product with an organic solvent like ethyl acetate.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 3: Conversion of 4-Amino-1H-benzo[d]imidazole to this compound (Sandmeyer Reaction)

  • Dissolve 4-amino-1H-benzo[d]imidazole (1.0 eq) in a mixture of a strong acid (e.g., hydrochloric acid) and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Mechanistic Insights:

This protocol follows a classic synthetic route where the benzimidazole core is first constructed, followed by functional group interconversion. The reduction of the nitro group is a standard procedure, and the Sandmeyer reaction is a well-established method for converting an aryl amine to a nitrile via a diazonium salt intermediate.

Reproducibility and Robustness Considerations:

This multi-step synthesis presents more challenges to reproducibility and robustness compared to Protocol A.

  • Step 1 & 2: The synthesis and reduction of the nitro-benzimidazole are generally reliable steps.

  • Step 3 (Sandmeyer Reaction): This step is the most critical and sensitive. The reaction conditions, particularly temperature control during diazotization, are crucial for success. The stability of the diazonium salt is limited, and side reactions can occur if the temperature is not strictly maintained. The purity of the starting amine and the quality of the copper(I) cyanide are also important factors. The workup and purification can be more challenging due to the potential for byproducts.

Data Presentation and Comparison

FeatureProtocol A: Direct CyclizationProtocol B: Late-Stage Nitrile Formation
Number of Steps 13
Starting Material 2,3-Diaminobenzonitrile4-Nitro-1,2-phenylenediamine
Key Reagents Formic AcidFormic Acid, SnCl2/HCl, NaNO2, CuCN
Potential Yield Generally Good to HighModerate (cumulative yield over 3 steps)
Reproducibility HighModerate to Low (highly dependent on the Sandmeyer reaction)
Robustness HighModerate (sensitive to temperature and reagent quality in the final step)
Purification RecrystallizationColumn Chromatography
Safety Formic acid is corrosive.Involves handling of potentially unstable diazonium salts and toxic cyanides.

Visualization of Experimental Workflows

Protocol_A start 2,3-Diaminobenzonitrile + Formic Acid reflux Reflux (100-110°C, 2-4h) start->reflux Cyclization workup Workup: 1. Quench with H2O 2. Neutralize with NaHCO3 3. Filter reflux->workup purification Purification: Recrystallization workup->purification product This compound purification->product

Caption: Workflow for Protocol A: Direct Cyclization.

Protocol_B start 4-Nitro-1,2-phenylenediamine + Formic Acid step1 Step 1: Cyclization (Reflux) start->step1 intermediate1 4-Nitro-1H-benzo[d]imidazole step1->intermediate1 step2 Step 2: Reduction (SnCl2/HCl, Reflux) intermediate1->step2 intermediate2 4-Amino-1H-benzo[d]imidazole step2->intermediate2 step3 Step 3: Sandmeyer Reaction (NaNO2, CuCN, 0-5°C) intermediate2->step3 workup Workup & Purification: Extraction & Column Chromatography step3->workup product This compound workup->product

Caption: Workflow for Protocol B: Late-Stage Nitrile Formation.

Conclusion and Recommendations

Both presented protocols offer viable routes to this compound.

  • Protocol A is the more robust and reproducible of the two, primarily due to its single-step nature. For applications where consistency and high throughput are critical, this method is preferable, with the caveat that the starting material, 2,3-diaminobenzonitrile, must be readily available and of high purity.

  • Protocol B provides a more accessible route from a common starting material. However, the multi-step nature, and particularly the sensitive Sandmeyer reaction, introduces significant challenges to reproducibility. This protocol requires careful optimization and stringent control over reaction conditions to achieve consistent results.

For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including the availability of starting materials, the required scale of the synthesis, and the level of process control that can be implemented. For initial small-scale synthesis and route-finding, Protocol B may be suitable. For larger-scale and manufacturing settings where reproducibility is paramount, the development of a reliable source for 2,3-diaminobenzonitrile to enable the use of Protocol A would be a more strategic long-term approach.

References

A Comparative Guide to Elucidating the Mechanism of Action of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous mechanistic studies. This guide provides an in-depth, experience-driven framework for confirming the mechanism of action (MoA) of 1H-Benzo[d]imidazole-4-carbonitrile, a compound of interest within the broader, biologically active benzimidazole family. While the precise MoA of this specific substituted benzimidazole is not extensively documented in publicly available literature, its core structure is a common scaffold in kinase inhibitors. This guide will therefore proceed with the well-founded hypothesis that this compound acts as a kinase inhibitor and will detail a multi-faceted approach to rigorously test this hypothesis against other possibilities.

This is not a rigid protocol but a logical workflow designed to build a comprehensive and defensible understanding of the compound's biological activity, from initial target engagement to downstream cellular consequences.

Foundational Hypothesis: A Kinase Inhibitor Profile

The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently interacting with the ATP-binding pocket of protein kinases. Our initial hypothesis, therefore, is that this compound functions as an ATP-competitive kinase inhibitor. This hypothesis serves as our starting point for a systematic investigation.

To confirm this, we must answer three core questions:

  • Direct Target Engagement: Does the compound physically bind to one or more protein kinases within a cellular context?

  • Modulation of Catalytic Activity: Does this binding event translate into a measurable inhibition of the kinase's enzymatic activity?

  • Downstream Signaling Consequences: Does the inhibition of the target kinase lead to the expected changes in downstream cellular signaling pathways?

This guide will compare and contrast various state-of-the-art techniques to address each of these questions, providing the rationale behind their application.

Experimental Roadmap for MoA Confirmation

Our experimental journey is designed as a tiered approach, starting with broad, unbiased screening and progressively narrowing down to specific, hypothesis-driven validation.

MoA_Workflow cluster_1 Tier 1: Unbiased Target Identification cluster_2 Tier 2: Validating Target Engagement cluster_3 Tier 3: Functional Characterization T1_Kinobeads Kinobeads Competition Assay T2_CETSA Western Blot-based CETSA T1_Kinobeads->T2_CETSA Identifies candidate kinases T1_CETSA Mass Spectrometry-based CETSA (MS-CETSA) T1_CETSA->T2_CETSA Provides orthogonal target list T3_Enzyme In Vitro Enzyme Activity Assays T2_CETSA->T3_Enzyme Confirms direct binding T2_BRET NanoBRET/FRET Assays T2_BRET->T3_Enzyme Quantifies intracellular affinity T3_Phospho Phosphoproteomics T3_Enzyme->T3_Phospho Confirms functional inhibition Conclusion Confirmed MoA T3_Phospho->Conclusion Links target inhibition to cellular signaling

Caption: A tiered experimental workflow for MoA confirmation.

Tier 1: Unbiased, Proteome-Wide Target Identification

The initial step is to cast a wide net to identify potential protein targets of this compound without preconceived bias. This is crucial for uncovering both the expected and unexpected interactions.

Comparison of Primary Screening Methodologies
Methodology Principle Advantages Limitations Primary Output
Kinobeads Competition Assay A chemical proteomics approach where a broad-spectrum kinase inhibitor is immobilized on beads to capture a significant portion of the cellular kinome. The compound of interest is added in competition, and the displaced kinases are identified and quantified by mass spectrometry.[1][2]- Unbiased screening of a large portion of the kinome.[3] - Can be performed on native proteins from cell or tissue lysates.[1] - Provides a quantitative measure of affinity (IC50).- Limited to ATP-competitive inhibitors.[1] - May not capture kinases with low expression levels or those that do not bind to the specific immobilized inhibitors.[1]A ranked list of kinases based on their binding affinity to the compound.
Mass Spectrometry-based CETSA (MS-CETSA) The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[4] In the MS-CETSA format, the entire soluble proteome is analyzed by mass spectrometry after heat treatment, allowing for the identification of all proteins stabilized by the compound.[4]- Truly unbiased, proteome-wide screening. - Detects direct target engagement in a cellular context.[5][6] - Not limited to a specific protein class.- Technically demanding and requires specialized instrumentation. - May not be as sensitive for low-abundance proteins.A list of proteins exhibiting a significant thermal shift upon compound treatment.

Expert Recommendation: For our primary hypothesis, the Kinobeads assay is the more focused and cost-effective initial approach. It directly addresses the question of kinase binding. However, running a parallel MS-CETSA experiment provides an invaluable orthogonal validation and can reveal off-target interactions outside the kinome, which is critical for understanding potential toxicity and secondary pharmacology.

Tier 2: Orthogonal Validation of Direct Target Engagement

Once a list of candidate kinases is generated from the primary screen, it is imperative to validate these interactions using orthogonal methods. This step confirms that the observed binding is not an artifact of the initial screening platform.

Comparison of Target Engagement Validation Assays
Methodology Principle Advantages Limitations Primary Output
Western Blot-based CETSA A lower-throughput version of CETSA where the stabilization of a specific protein of interest is detected by Western blotting using a target-specific antibody.[7]- Confirms target engagement in intact cells.[5][8] - Relatively straightforward and uses standard laboratory equipment.- Requires a high-quality antibody for the target protein. - Low throughput, typically one target at a time.A thermal shift curve demonstrating compound-induced stabilization of the target protein.
NanoBRET™/FRET Assays These are proximity-based assays that measure the binding of a compound to a target protein in live cells.[9] In NanoBRET, a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target are used.[10] Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[11][12]- Provides quantitative data on compound affinity (IC50) and residence time in living cells.[10] - High-throughput compatible.[9] - Real-time measurements are possible.[11]- Requires genetic modification of cells to express the luciferase-tagged protein. - A specific fluorescent tracer for the target is needed.[10]A dose-response curve showing the displacement of the fluorescent tracer by the compound, from which affinity can be calculated.

Expert Recommendation: A combination of both methods provides the most robust validation. Western Blot-based CETSA offers a quick and direct confirmation of target stabilization in a label-free system.[7] Following this, a NanoBRET assay should be developed for the top 1-3 candidate kinases. This will provide quantitative intracellular affinity data, which is a critical parameter for understanding the compound's potency in a physiological context.[10]

Detailed Protocol: Western Blot-based CETSA
  • Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).[5]

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[6]

  • Western Blotting: Quantify the total protein concentration of the soluble fraction. Perform SDS-PAGE and Western blotting using a primary antibody specific to the putative target kinase.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein as a function of temperature to generate the CETSA melting curves. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization.[6]

Tier 3: Functional Characterization of Target Modulation

Confirming that this compound binds to a kinase is only part of the story. We must demonstrate that this binding event leads to a functional consequence, namely the inhibition of the kinase's catalytic activity and the modulation of its downstream signaling pathway.

Comparison of Functional Assays
Methodology Principle Advantages Limitations Primary Output
In Vitro Enzyme Activity Assays These assays directly measure the catalytic activity of a purified, recombinant kinase in the presence of varying concentrations of the inhibitor.[13][14] The transfer of phosphate from ATP to a substrate is typically measured, often using fluorescence, luminescence, or radioactivity.[15]- Provides a direct measure of enzyme inhibition (IC50).[15] - Allows for detailed kinetic studies to determine the mode of inhibition (e.g., ATP-competitive).[16]- Uses purified, recombinant proteins which may not fully recapitulate the native cellular environment. - Does not account for cell permeability or intracellular metabolism of the compound.A dose-response curve of enzyme inhibition, from which the IC50 value is derived.
Phosphoproteomics A mass spectrometry-based technique that identifies and quantifies thousands of phosphorylation sites across the entire proteome.[17][18] By comparing the phosphoproteome of cells treated with the compound versus a control, the downstream effects of kinase inhibition can be mapped on a global scale.[19]- Provides an unbiased, global view of the compound's impact on cellular signaling.[17] - Can confirm the expected downstream effects of target inhibition and uncover novel signaling pathways affected by the compound.[19]- Technically complex and data analysis can be challenging.[20] - Does not directly measure target engagement or enzyme inhibition.A list of phosphorylation sites that are significantly up- or down-regulated upon compound treatment.

Expert Recommendation: The in vitro enzyme activity assay is an essential and direct confirmation of the compound's inhibitory effect on the purified kinase. This should be followed by a phosphoproteomics study. The phosphoproteomics data will serve as the ultimate validation, connecting the direct inhibition of the target kinase to the broader cellular response. For example, if the target kinase is a known regulator of a specific pathway, we would expect to see changes in the phosphorylation status of its known substrates.

Detailed Protocol: Phosphoproteomics Workflow
  • Cell Culture and Treatment: Grow the relevant cell line and treat with this compound at a concentration determined to be effective from cellular assays (e.g., 5x the NanoBRET IC50). Include a vehicle control.

  • Lysis and Protein Digestion: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19] Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[21]

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[20]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

  • Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between the treated and control samples. Perform pathway analysis on the significantly altered phosphosites to identify the signaling pathways impacted by the compound.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Target Kinase Cascade cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase (e.g., MEK1) Receptor->TargetKinase Activates DownstreamKinase Downstream Kinase (e.g., ERK1/2) TargetKinase->DownstreamKinase Phosphorylates & Activates TranscriptionFactor Transcription Factor (e.g., c-Fos) DownstreamKinase->TranscriptionFactor Phosphorylates & Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Phenotype Phenotypic Outcome (e.g., Proliferation) GeneExpression->Phenotype Compound This compound Compound->TargetKinase Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion: Synthesizing a Coherent MoA Narrative

By systematically progressing through these three tiers of experimentation, a researcher can build a robust and multi-faceted case for the mechanism of action of this compound. The convergence of data from unbiased proteomics, specific biophysical binding assays, in vitro functional assays, and global phosphoproteomics provides a powerful, self-validating dataset. This approach not only confirms the primary hypothesis but also provides critical insights into potential off-target effects and the broader cellular impact of the compound, which are indispensable for its continued development as a research tool or therapeutic agent.

References

A Comparative Guide to the Molecular Docking of 1H-Benzo[d]imidazole-4-carbonitrile Ligands: Methodologies and Target Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Abstract

The 1H-benzo[d]imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form a wide array of interactions with biological macromolecules.[1][2][3] The addition of a 4-carbonitrile group enhances its electronic properties and provides a key interaction point, making 1H-Benzo[d]imidazole-4-carbonitrile a privileged core for targeted drug design. This guide provides a comparative analysis of molecular docking studies involving this specific ligand family against two critical classes of cancer targets: Protein Kinases and Poly (ADP-ribose) Polymerase (PARP). By examining the differential binding modes and associated energies, we aim to furnish researchers, scientists, and drug development professionals with actionable insights. Furthermore, this document establishes a validated, step-by-step protocol for conducting robust and reproducible docking experiments, ensuring scientific integrity and fostering the development of novel therapeutics.

The Benzimidazole Core: A Privileged Scaffold in Drug Discovery

The benzimidazole ring system, an isosteric analog of naturally occurring purine nucleotides, provides a versatile framework for interacting with diverse biological targets.[3] Its physicochemical attributes are exceptional for molecular recognition: the imidazole nitrogen atoms can act as both hydrogen bond donors and acceptors, while the fused benzene ring offers opportunities for hydrophobic and π-π stacking interactions.[2] This structural versatility has led to the development of numerous FDA-approved drugs.[2]

The focus of this guide, the This compound moiety, adds a potent nitrile group. This electron-withdrawing group can modulate the electronic landscape of the aromatic system and serve as a strong hydrogen bond acceptor, often leading to high-affinity interactions with enzyme active sites. Derivatives of this core have shown significant promise as inhibitors of key enzymes implicated in cancer, such as protein kinases and PARP.[4][5][6]

Principles of Comparative Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] A comparative approach, where a series of ligands are docked against multiple distinct protein targets, yields invaluable structure-activity relationship (SAR) data. This process allows scientists to:

  • Predict Target Selectivity: Understand why a ligand may bind more strongly to one protein over another.

  • Guide Lead Optimization: Identify which chemical modifications are likely to enhance binding affinity for a desired target while minimizing off-target effects.

  • Elucidate Binding Mechanisms: Uncover the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern ligand recognition.

The reliability of any docking study hinges on a validated protocol. A common and crucial validation step is re-docking , where the co-crystallized ligand is extracted from a protein structure and then docked back into the active site. A successful protocol is one that can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[8][9][10]

Comparative_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output Ligand_Prep Ligand Preparation 3D Structure Generation Energy Minimization Charge Assignment Docking_Sim Molecular Docking Target A: Kinase Target B: PARP Ligand_Prep->Docking_Sim Target_Prep Target Preparation PDB Structure Acquisition Remove Water/Heteroatoms Add Hydrogens Define Binding Site Target_Prep->Docking_Sim Result_Analysis Results Analysis Compare Docking Scores Analyze Binding Poses Identify Key Interactions Docking_Sim->Result_Analysis SAR_Insights Structure-Activity Relationship (SAR) Insights Result_Analysis->SAR_Insights

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Analysis: Kinases vs. PARP

To illustrate the comparative approach, we analyze the docking behavior of this compound derivatives against two distinct and high-value oncology target families.

Case Study 1: Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer.[11] The ATP-binding pocket of kinases is a well-established target for inhibitor design. Benzimidazole derivatives have been successfully developed as kinase inhibitors, targeting receptors like EGFR and HER2.[4][12][13]

In docking studies against kinases like EGFR, the benzimidazole core often forms critical interactions. The nitrogen atoms can form hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. The 4-carbonitrile group can further anchor the ligand by forming additional hydrogen bonds with backbone amides or side-chain donors within the active site.

Case Study 2: Targeting Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage repair process.[5] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA mutations.[5] The 1H-benzo[d]imidazole-4-carboxamide (a close analog to the carbonitrile) scaffold has been extensively explored for potent PARP inhibition.[5][6][14][15]

When docked into the PARP active site, the benzimidazole-4-carbonitrile scaffold orients itself to interact with key residues in the nicotinamide-binding pocket. The carboxamide or carbonitrile group typically forms strong hydrogen bonds with the backbone of Glycine and Serine residues, while the benzimidazole ring engages in π-π stacking with a key Tyrosine residue.[14]

Comparative Data Summary

The following table summarizes representative docking scores and key interactions for hypothetical this compound derivatives against a protein kinase and a PARP enzyme. These values are illustrative, based on published data for similar compounds.[4][5][6][16]

Parameter Target: Protein Kinase (e.g., EGFR) Target: PARP-1 Rationale for Difference
Binding Energy (kcal/mol) -8.1 to -9.5-8.5 to -10.0PARP's deeper, more enclosed nicotinamide pocket often allows for more extensive van der Waals and hydrogen bonding contacts compared to the more open ATP pocket of many kinases.
Key Hydrogen Bonds Hinge Region (e.g., Met793), Catalytic Lysine (e.g., Lys745)Nicotinamide Pocket (e.g., Gly863, Ser904)The interactions are dictated by the distinct amino acid composition and architecture of each active site. Kinases have a conserved hinge region, while PARP has a specific pocket to recognize the nicotinamide moiety of NAD+.
Key Hydrophobic/π-π Stacking Gatekeeper Residue (e.g., Thr790), Alanine, Valine, Leucine residuesTyrosine (e.g., Tyr907), Histidine (e.g., His862)The benzimidazole ring stacks favorably with the aromatic side chain of Tyr907 in PARP, a defining feature of PARP inhibitor binding. Kinase interactions are more varied depending on the specific kinase.
Role of 4-Carbonitrile Group Acts as a hydrogen bond acceptor with backbone amides or solvent.Crucial hydrogen bond acceptor, interacting with Ser904 and Gly863.The specific geometry of the PARP active site makes the 4-position ideal for a strong H-bond acceptor to anchor the ligand.

A Validated Experimental Protocol for Molecular Docking

This section provides a trustworthy, step-by-step protocol for performing a molecular docking experiment using widely accepted software tools like AutoDock Vina and Biovia Discovery Studio.

Step 1: Target Protein Preparation
  • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's use PARP-1 (PDB ID: 5WS1).[15]

  • Cleaning the Structure: Load the PDB file into a molecular visualization tool. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

  • Protonation and Repair: Add polar hydrogen atoms to the protein. Check for and repair any missing atoms or residues. Ensure correct bond orders. This step is critical for accurate hydrogen bond calculations.

  • File Conversion: Save the prepared protein structure in the .pdbqt format required by AutoDock Vina, which adds partial charges and defines atom types.

Step 2: Ligand Preparation
  • Structure Generation: Draw the this compound ligand in a 2D chemical sketcher and convert it to a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Torsion Definition: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation.

  • File Conversion: Save the prepared ligand in the .pdbqt format.

Step 3: Grid Box Definition and Docking Execution
  • Define the Search Space: Center a 3D grid box on the active site of the target protein. The size of the box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it. For PDB ID 5WS1, the grid would be centered on the nicotinamide-binding pocket.

  • Configuration File: Create a configuration text file that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search (a higher value increases computational time but also the chance of finding the optimal pose).

  • Run Simulation: Execute the AutoDock Vina program from the command line, using the configuration file as input.

Step 4: Analysis and Validation of Results
  • Examine Binding Poses: Vina will output a file containing several predicted binding poses, ranked by their calculated binding affinity (in kcal/mol).

  • Visualize Interactions: Load the protein and the top-ranked ligand pose into a visualization tool. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, to ensure they are chemically sensible.

  • RMSD Calculation (Validation): If a co-crystallized structure is available, perform the docking with the native ligand and calculate the RMSD between the top-ranked docked pose and the crystallographic pose. An RMSD ≤ 2.0 Å validates the docking protocol.[8][17]

Docking_Protocol_Workflow PDB 1. Acquire Target Download PDB file (e.g., 5WS1) Clean 2. Clean Protein Remove water, ligands Add polar hydrogens PDB->Clean PrepProt 3. Prepare Receptor Convert to PDBQT format Clean->PrepProt Grid 6. Define Grid Center grid box on active site PrepProt->Grid DrawLig 4. Prepare Ligand Draw 2D structure Convert to 3D & minimize PrepLig 5. Finalize Ligand Define rotatable bonds Convert to PDBQT DrawLig->PrepLig PrepLig->Grid Run 7. Execute Docking Run AutoDock Vina Grid->Run Analyze 8. Analyze Results Visualize poses Check interactions Calculate RMSD for validation Run->Analyze

Caption: A step-by-step workflow for a validated molecular docking protocol.

Conclusion and Future Directions

This guide demonstrates that this compound ligands are a versatile and potent scaffold for inhibitor design. Comparative docking studies reveal that while these ligands can effectively target both protein kinases and PARP enzymes, the specific binding modes and key interactions are dictated by the unique topology of each active site. The 4-carbonitrile group, in particular, proves to be a critical anchor, especially within the well-defined nicotinamide pocket of PARP-1.

The provided protocol offers a robust framework for conducting these computational experiments, emphasizing the importance of validation to ensure the scientific rigor of the results. Future work should focus on using these docking insights to design novel derivatives with enhanced selectivity and affinity. Promising candidates identified through this in silico screening process should then be synthesized and subjected to in vitro biochemical assays and eventually in vivo studies to validate their therapeutic potential.

References

A Comparative Guide to the Antimicrobial Validation of 1H-Benzo[d]imidazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, threatening to reverse decades of medical progress.[1][2] Infectious diseases once easily managed are becoming intractable, creating an urgent and persistent demand for the discovery and development of new antimicrobial agents with novel mechanisms of action. In this pursuit, medicinal chemistry has identified certain molecular frameworks, or "privileged structures," that serve as versatile platforms for drug discovery. The benzimidazole scaffold is a prominent example of such a structure.[3][4][5]

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is structurally analogous to purine nucleoside bases, which allows for favorable interactions with a wide array of biological macromolecules.[1] This inherent bioactivity has led to the development of numerous FDA-approved drugs for a range of therapeutic areas.[6] Within the vast chemical space of benzimidazole derivatives, the 1H-Benzo[d]imidazole-4-carbonitrile series presents a compelling case for investigation. The strategic placement of the electron-withdrawing carbonitrile group at the 4-position can significantly modulate the molecule's electronic properties, potentially enhancing its interaction with microbial targets and improving its pharmacological profile.

This guide provides a comprehensive framework for researchers and drug development professionals to validate the antimicrobial properties of novel this compound derivatives. We will delve into the established mechanisms of action for the broader benzimidazole class, present a comparative analysis against standard antimicrobial agents, and provide detailed, self-validating experimental protocols to ensure the generation of robust and reproducible data.

Plausible Mechanisms of Action: The Benzimidazole Advantage

The antimicrobial versatility of benzimidazole derivatives stems from their ability to engage multiple microbial targets, a feature that can circumvent existing resistance pathways.[7][8] While the precise mechanism for any novel derivative must be empirically determined, the established modes of action for this class provide a strong foundation for hypothesis-driven research.

  • Disruption of Cell Wall/Membrane Integrity: Certain benzimidazole derivatives have been shown to interfere with the biosynthesis of the bacterial cell wall by binding to key enzymes like transpeptidases.[8] In fungi, a primary mechanism is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, leading to compromised membrane integrity and cell death.[1]

  • Inhibition of Nucleic Acid Synthesis: The structural similarity to purines allows some derivatives to act as competitive inhibitors of enzymes involved in DNA and RNA synthesis. DNA topoisomerases and polymerases have been identified as potential targets, leading to the arrest of microbial replication.[9]

  • Enzyme Inhibition: Benzimidazoles can chelate metal ions essential for the catalytic activity of various microbial metalloenzymes or bind to active sites, disrupting critical metabolic pathways.

The following diagram illustrates these potential points of intervention within a microbial cell.

cluster_Cell Microbial Cell cluster_Membrane Cell Wall / Membrane cluster_Cytoplasm Cytoplasm Ergosterol Ergosterol Synthesis CellWall Cell Wall Synthesis (Transpeptidases) DNA_Gyrase DNA Gyrase / Topoisomerase Protein_Synth Protein Synthesis Benzimidazole 1H-Benzo[d]imidazole -4-carbonitrile Derivative Benzimidazole->Ergosterol Inhibits Benzimidazole->CellWall Inhibits Benzimidazole->DNA_Gyrase Inhibits

Caption: Potential microbial targets for benzimidazole derivatives.

Comparative Performance Analysis

To establish the potential of a new chemical series, its performance must be benchmarked against both standard-of-care therapeutics and other investigational compounds. While specific data for novel 4-carbonitrile derivatives must be generated experimentally, we can compile representative data from published studies on other substituted benzimidazoles to create a comparative baseline. The following table summarizes Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against common bacterial and fungal pathogens.

Compound ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
Standard Antibiotics
Ciprofloxacin0.25 - 1 µg/mL0.015 - 0.12 µg/mL0.25 - 1 µg/mLN/AStandard Data
FluconazoleN/AN/AN/A0.25 - 2 µg/mLStandard Data
Benzimidazole Derivatives
2-Arylbenzimidazoles0.03 - 16 µg/mL>64 µg/mL>64 µg/mL4 - >64 µg/mL[6]
Benzimidazole-Triazole Hybrids1 - 8 µg/mL4 - 32 µg/mL16 - 64 µg/mL2 - 16 µg/mL[6]
2-Substituted Benzimidazoles12.5 µg/mL>100 µg/mL25 µg/mL6.25 µg/mL[3]
This compound To Be Determined To Be Determined To Be Determined To Be Determined N/A

Analysis of the Data: The existing data reveals a common pattern for many benzimidazole derivatives: potent activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans), but often reduced efficacy against Gram-negative bacteria (e.g., E. coli, P. aeruginosa).[3][10] This is frequently attributed to the formidable outer membrane of Gram-negative organisms, which acts as a permeability barrier. A key objective in validating this compound derivatives will be to determine if the 4-carbonitrile substitution can overcome this limitation, perhaps by altering the molecule's polarity or ability to utilize porin channels.

Experimental Validation: A Step-by-Step Guide

Rigorous and standardized methodologies are paramount for generating high-quality, comparable data. The following workflow outlines the critical steps from synthesis to comprehensive antimicrobial characterization.

A Synthesis & Purification of Derivatives B Structural Confirmation (NMR, Mass Spec, etc.) A->B C Primary Screening (Agar Disk Diffusion) B->C D Quantitative Analysis (Broth Microdilution for MIC) C->D E Bactericidal/Fungicidal Confirmation (MBC/MFC) D->E F Data Analysis & SAR Studies E->F

Caption: Experimental workflow for antimicrobial validation.

Protocol 1: Synthesis of this compound Derivatives

The Phillips condensation is a reliable and straightforward method for synthesizing the benzimidazole core.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2,3-diaminobenzonitrile in a suitable solvent such as ethanol or acetic acid.

  • Condensation: Add 1.1 equivalents of a selected aromatic or aliphatic aldehyde. The choice of aldehyde will define the substituent at the 2-position of the benzimidazole ring.

  • Oxidation/Cyclization: Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), and reflux the mixture for 6-12 hours.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The resulting precipitate is the crude product.

  • Purification: Collect the crude solid by filtration. Purify the product using column chromatography or recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the synthesized benzimidazole derivative in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

    • Microorganism: Prepare a fresh overnight culture of the test organism. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. Dilute this suspension 1:100 in the appropriate test medium to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

    • Microplate: Use sterile 96-well flat-bottom microtiter plates.

  • Assay Setup (Self-Validating System):

    • Add 100 µL of the appropriate sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well (Column 1). This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and repeating this process across the plate to Column 10. Discard 100 µL from Column 10. This creates a concentration gradient.

    • Controls are essential for trustworthiness:

      • Column 11 (Growth Control): Add 10 µL of the microbial suspension. This well contains no drug and must show growth.

      • Column 12 (Sterility Control): Add only sterile broth. This well must remain clear.

      • Positive Control: Set up a separate row with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to confirm the susceptibility of the test organism.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared microbial inoculum (~1.5 x 10⁶ CFU/mL) to each well from Column 1 to Column 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series).[12]

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay differentiates between static (growth-inhibiting) and cidal (killing) activity.

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a sterile, drug-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU from the initial inoculum.[12] Practically, this is the lowest concentration plate that shows no colony growth.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel antimicrobial agents. The established versatility of the broader benzimidazole class provides a strong rationale for investigating these specific derivatives.[13] The key to unlocking their potential lies in rigorous, systematic validation. By employing the standardized synthesis and testing protocols outlined in this guide, researchers can generate high-quality, reproducible data to establish the antimicrobial spectrum, potency, and mode of action of their novel compounds.

Future work should focus on establishing Structure-Activity Relationships (SAR) by synthesizing a library of derivatives with diverse substitutions at the 2-position.[6][7] Promising lead compounds should then be advanced to cytotoxicity testing against mammalian cell lines to determine their therapeutic index, followed by in vivo efficacy studies in relevant animal models of infection. Through this structured approach, the scientific community can effectively evaluate the true potential of this compound derivatives to contribute to the next generation of antimicrobial therapies.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1H-Benzo[d]imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1H-Benzo[d]imidazole-4-carbonitrile (CAS No. 64574-21-6). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is built on the foundational principles of risk assessment, waste minimization, and adherence to established hazardous waste regulations.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's chemical and toxicological properties is essential. This informs every subsequent step of the disposal process. This compound is a heterocyclic compound containing both a benzimidazole ring system and a nitrile functional group. While comprehensive toxicological data may be limited, the hazards can be inferred from its structure and available safety data.

The primary known hazards are irritation to the skin, eyes, and respiratory system.[1][2] The nitrile group (-C≡N) warrants particular caution, as related compounds can release highly toxic hydrogen cyanide gas upon contact with strong acids, or under conditions of fire or thermal decomposition.[3][4] The benzimidazole core is a common scaffold in biologically active molecules, and the potential for uncharacterized biological effects necessitates handling it as a hazardous substance.[5]

All disposal procedures must be predicated on the classification of this compound as hazardous chemical waste.

Data Summary: this compound
ParameterValueSource
Chemical Name This compound[6]
CAS Number 64574-21-6[2][7]
Molecular Formula C₈H₅N₃[6]
Molecular Weight 143.15 g/mol [6]
Physical Form Solid[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
GHS Signal Word Warning[2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501[1]
Incompatible Materials Strong acids, Strong oxidizing agents[8]
Primary Disposal Route Collection for licensed hazardous waste disposal[1][3]

Part 2: Pre-Disposal Safety & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving the preparation of this chemical for disposal must be conducted within a certified laboratory chemical fume hood.[9] This engineering control is critical for preventing the inhalation of fine powders or potential vapors.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection : Chemical safety goggles are required at all times.

  • Hand Protection : Use chemical-resistant nitrile gloves. It is crucial to understand that thin, disposable nitrile gloves offer only splash protection for brief contact.[10][11] If a glove becomes contaminated, it must be removed and discarded immediately, followed by hand washing. Never reuse disposable gloves.[10]

  • Body Protection : A flame-resistant lab coat, fully buttoned, must be worn.[11]

Part 3: Step-by-Step Disposal Protocol

The final disposition of this compound must be managed through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[12]

Step 1: Waste Classification and Segregation

The first crucial step is the formal classification of the material as hazardous waste. In academic and research settings, this determination is typically made by trained professionals, such as EHS staff, rather than individual researchers.[13][14][15]

  • Action : Segregate all waste streams containing this compound from other laboratory waste. This is particularly important for preventing inadvertent mixing with incompatible materials like strong acids.[8]

Step 2: Waste Collection

The collection method depends on the form of the waste.

  • Unused or Waste Solid Compound : Collect the pure solid in its original container if possible, or in a new, sealable, and chemically compatible container (e.g., a wide-mouth HDPE or glass bottle).

  • Contaminated Labware : Disposable items such as weighing paper, contaminated paper towels, and used gloves should be collected in a designated, sealed plastic bag or container clearly marked as hazardous waste.[16]

  • Contaminated Glassware :

    • Thoroughly remove all visible solid residue.

    • Perform a triple rinse. The first rinse (using a minimal amount of a suitable solvent like acetone or methanol) must be collected as hazardous waste .[12][17]

    • Subsequent rinses, if the initial decontamination was thorough, may be disposable according to institutional policy, but the most prudent and universally compliant practice is to collect all three rinses as hazardous waste.[9][12]

Step 3: Labeling the Waste Container

Proper labeling is a legal requirement and essential for safe handling.

  • Action : Affix a completed Hazardous Waste Label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[18]

    • The full chemical name: "Waste this compound" . Avoid abbreviations or formulas.

    • The approximate concentration and total volume/mass.

    • All associated hazard warnings (e.g., "Irritant").[18]

    • The accumulation start date (the date waste was first added).

    • The name and contact information of the generating researcher or lab.

Step 4: Temporary Storage in the Laboratory

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[18]

  • Action :

    • Keep the waste container tightly sealed at all times, except when adding waste.[12]

    • Store the container in a secondary containment bin to prevent spills.

    • Ensure the storage area is away from heat sources and incompatible chemicals.[17]

    • Do not accumulate more than 55 gallons of waste in an SAA.[18]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to the professionals.

  • Action : Once the container is full or is no longer needed, contact your institution's EHS office to schedule a waste pickup. Follow their specific procedures for request and handoff. Do not attempt to treat or neutralize the chemical waste yourself unless it is part of a documented and EHS-approved experimental procedure.[19]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Segregation & Collection cluster_final Storage & Disposal start Start: Have Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood start->ppe waste_type Identify Waste Form ppe->waste_type solid Solid Compound or Contaminated Disposables waste_type->solid Solid liquid Contaminated Solution or First Rinse waste_type->liquid Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in Labeled, Sealable Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealable Liquid Waste Container liquid->collect_liquid rinse_glass Perform Triple Rinse; Collect First Rinseate as Hazardous Liquid Waste glassware->rinse_glass storage Store Sealed Container in Secondary Containment in Satellite Accumulation Area collect_solid->storage collect_liquid->storage rinse_glass->collect_liquid pickup Contact EHS for Hazardous Waste Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 1H-Benzo[d]imidazole-4-carbonitrile: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of discovery in pharmaceutical research and development. 1H-Benzo[d]imidazole-4-carbonitrile, a heterocyclic compound featuring both imidazole and nitrile functionalities, presents a unique profile that demands rigorous adherence to safety protocols. This guide moves beyond a simple checklist, offering a procedural and logical framework for its handling. As your partner in laboratory safety, our goal is to provide the operational intelligence necessary to manage this compound with confidence, ensuring both personal safety and the integrity of your research.

The following protocols are synthesized from established chemical safety principles and data on structurally related compounds. However, the primary directive is this: always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before commencing any work. This document remains the definitive source for hazard information and handling requirements.

Hazard Profile: Understanding the Risks

While a comprehensive, peer-reviewed toxicological profile for this compound is not widely available, its structure—containing an imidazole ring and a nitrile group—allows us to anticipate its primary hazards based on analogous compounds. The GHS classification for the related compound, 1H-imidazole-4-carbonitrile, indicates significant potential hazards.[1]

Anticipated Hazard Classification Summary

Hazard ClassCategoryAnticipated EffectSource
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1]

The nitrile group (-C≡N) warrants particular caution, as related organic nitriles can release hydrogen cyanide upon hydrolysis, combustion, or under certain metabolic conditions.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks of exposure through all potential routes: dermal, ocular, and inhalation.

  • Hand Protection: Nitrile Gloves Nitrile gloves are the standard for handling a wide array of chemicals and are particularly effective against solvents, oils, and hazardous materials.[2] They offer superior chemical and puncture resistance compared to latex or vinyl gloves.[2][3] For handling this compound, a double-gloving technique is recommended to provide an additional layer of protection against potential tears and permeation. Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the compound.

  • Eye and Face Protection: Chemical Safety Goggles & Face Shield Given the high likelihood of serious eye irritation[1], chemical safety goggles are mandatory. When handling larger quantities or if there is a significant risk of splashes, a face shield should be worn in conjunction with goggles to protect the entire face.

  • Body Protection: Professional Lab Coat A fully-buttoned, long-sleeved laboratory coat serves as the primary barrier against accidental spills on the skin or clothing. Ensure the coat is made from a chemically-resistant material.

  • Respiratory Protection: Engineering Controls All handling of solid this compound must be conducted within a certified chemical fume hood to prevent the inhalation of fine powders or dust.[4][5] This engineering control is the most critical step in preventing respiratory exposure.

Operational Workflow: From Preparation to Disposal

The following workflow provides a systematic approach to handling this compound, integrating safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase a Review SDS for This compound b Verify Fume Hood Certification is Current a->b c Don Full PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat b->c d Prepare Work Area (e.g., absorbent liner) c->d e Weigh Compound Inside Fume Hood d->e Begin Experiment f Perform Experimental Procedures e->f g Decontaminate Glassware & Surfaces f->g Conclude Experiment h Segregate Waste: - Contaminated Solids (gloves, liners) - Liquid Waste g->h i Label Waste Containers 'Hazardous Waste' h->i j Remove PPE and Wash Hands Thoroughly i->j G start Exposure Event Occurs is_spill Is it a Spill or Personal Exposure? start->is_spill spill_size Spill > 1g or Out of Control? is_spill->spill_size Spill exposure_type What is the Route of Exposure? is_spill->exposure_type Personal Exposure evacuate Evacuate Area Notify EH&S spill_size->evacuate Yes cleanup Trained Personnel Clean Spill with Full PPE spill_size->cleanup No skin Skin/Eye Contact exposure_type->skin Dermal/Ocular inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion flush Use Safety Shower/ Eyewash for 15 min skin->flush fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.